3-(2-Aminoethyl)-1,3-oxazolidin-2-one
説明
Structure
3D Structure
特性
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-2-7-3-4-9-5(7)8/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLPXDQGFMAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one
Introduction: Unveiling a Privileged Heterocycle
The oxazolidinone ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a variety of therapeutically significant agents.[1] Among these, the antibiotic Linezolid stands as a prominent example, underscoring the scaffold's ability to interact with biological targets with high affinity and specificity.[2] This guide focuses on a specific, yet highly versatile derivative: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one. This molecule is of particular interest to researchers in drug development due to its bifunctional nature, incorporating both the stable oxazolidinone core and a reactive primary amino group. This unique combination offers a wealth of opportunities for synthetic elaboration and the development of novel chemical entities.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will delve into the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing a foundation for its strategic use in research and development.
Physicochemical Properties: A Data-Driven Overview
| Property | Value (for Hydrochloride Salt) | Source |
| Molecular Formula | C₅H₁₁ClN₂O₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Solid | |
| SMILES String | O=C1N(CCN)CCO1.[H]Cl | |
| InChI Key | NOUSUYADGXGEPS-UHFFFAOYSA-N |
Synthesis and Characterization: Building the Core Scaffold
The synthesis of 3-substituted oxazolidin-2-ones can be achieved through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.
Conceptual Synthetic Pathway
A common and effective strategy for the synthesis of N-substituted oxazolidinones involves the reaction of an appropriate amino alcohol with a carbonylating agent. For this compound, a logical precursor would be 2-((2-aminoethyl)amino)ethanol. This precursor can then be cyclized using various phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene.[3]
Caption: Conceptual synthetic pathway for this compound.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the synthesis of N-substituted oxazolidinones, which can be adapted for the synthesis of this compound.
-
Reaction Setup: To a solution of 2-((2-aminoethyl)amino)ethanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine) to scavenge the acid byproduct.
-
Carbonylation: Slowly add a solution of the carbonylating agent (e.g., triphosgene dissolved in the same solvent) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature. The causality here is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Reactivity and Mechanistic Insights: A Tale of Two Functional Groups
The chemical reactivity of this compound is dominated by its two key functional groups: the primary amine and the oxazolidinone ring.
The Nucleophilic Primary Amine
The terminal primary amino group is a potent nucleophile and a key handle for synthetic diversification. It can readily participate in a wide array of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Caption: Key reactions of the primary amino group.
The Stable Oxazolidinone Ring
The 2-oxazolidinone ring is generally stable under a variety of reaction conditions. However, it can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding amino alcohol. This stability is a key feature that allows for selective modification of the aminoethyl side chain without disrupting the core scaffold.
Applications in Drug Development: A Scaffold for Innovation
The oxazolidinone moiety is a well-established pharmacophore, particularly in the field of antibacterial agents.[4] The primary mechanism of action for oxazolidinone antibiotics like Linezolid is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4]
This compound serves as an excellent starting point for the development of novel oxazolidinone-based therapeutics. The primary amine provides a convenient attachment point for a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). By modifying the side chain, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of new drugs with improved efficacy, broader spectrum of activity, or reduced side effects.
Beyond its use in antibacterials, the oxazolidinone scaffold has shown promise in other therapeutic areas, including as antituberculosis, anticancer, and anti-inflammatory agents.[1] The versatility of this compound makes it a valuable building block for creating diverse chemical libraries to screen for activity against a wide range of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. The hydrochloride salt is classified as an irritant, causing skin and serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]
Conclusion
This compound is a molecule of significant interest for chemical and pharmaceutical research. Its bifunctional nature, combining a stable and biologically relevant oxazolidinone core with a versatile primary amine, makes it an ideal scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for new and improved medicines.
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
3-Ethyl-1,3-oxazolidin-2-one. PubChem. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
-
2-Oxazolidinone. PubChem. [Link]
-
3-Amino-2-oxazolidinone. PubChem. [Link]
-
Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. [Link]
-
Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands. ResearchGate. [Link]
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
-
The Synthesis and Chemical Properties of 2-Amino-2-ethyl-1,3-propanediol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Oxazolidinone. Wikipedia. [Link]
-
2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. [Link]
-
Acetone. Wikipedia. [Link]
-
2-Aminoethyl 2-oxo-2H-chromene-3-carboxylate. SpectraBase. [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(2-Aminoethyl)-1,3-oxazolidin-2-one. Due to a lack of specific literature on this molecule, this document synthesizes information from the broader class of oxazolidinones to propose and detail two primary hypothetical mechanisms: antibacterial activity through inhibition of protein synthesis and modulation of central nervous system activity via inhibition of monoamine oxidase (MAO). This guide is structured to provide a robust framework for the investigation of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these potential activities.
Introduction and Molecular Overview
The oxazolidinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a range of biological activities. The first-in-class antibiotic, Linezolid, validated the therapeutic potential of this heterocyclic system. Subsequent research has revealed that derivatives of the oxazolidinone ring can also interact with other biological targets, including monoamine oxidases.
The compound of interest, this compound, possesses the characteristic oxazolidinone ring. Its key structural feature is the aminoethyl substituent at the N-3 position. This guide will explore how this specific substitution might influence its biological activity, drawing parallels with established structure-activity relationships (SAR) within the oxazolidinone class.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | Not available |
Hypothetical Mechanism of Action 1: Antibacterial Activity via Protein Synthesis Inhibition
A primary and well-established mechanism of action for many oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] This activity is particularly effective against a broad spectrum of Gram-positive bacteria.
The Molecular Target: The 50S Ribosomal Subunit
Oxazolidinone antibiotics exert their effect by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction occurs at the peptidyl transferase center (PTC), a critical region for peptide bond formation. By occupying this site, oxazolidinones prevent the formation of the initiation complex, a crucial first step in protein synthesis. This unique mechanism of action means there is generally no cross-resistance with other classes of antibiotics.
Signaling Pathway: Inhibition of Translation Initiation
The binding of an oxazolidinone to the A-site within the PTC of the 50S ribosomal subunit sterically hinders the proper positioning of the initiator fMet-tRNA. This prevents the formation of a functional 70S initiation complex, effectively halting protein synthesis at its earliest stage.
Figure 1: Hypothetical pathway of bacterial protein synthesis inhibition by this compound.
Structure-Activity Relationship (SAR) Insights
For antibacterial activity in oxazolidinones, the substituent at the C-5 position of the oxazolidinone ring is crucial.[3] While the aminoethyl group at N-3 in our target compound is less common for potent antibacterial agents, it does not rule out this activity. Experimental validation is necessary to determine if this compound can adopt the correct conformation to bind to the ribosomal target.
Hypothetical Mechanism of Action 2: Monoamine Oxidase (MAO) Inhibition
Certain oxazolidinone derivatives are known to be inhibitors of monoamine oxidase (MAO), enzymes that are critical in the metabolism of neurotransmitters.
The Molecular Target: MAO-A and MAO-B
Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft.
Signaling Pathway: Modulation of Neurotransmitter Levels
By inhibiting MAO, this compound could increase the levels of monoamine neurotransmitters in the brain. This can have various downstream effects, including antidepressant and anxiolytic activities.
Figure 2: Hypothetical pathway of MAO inhibition by this compound.
Structure-Activity Relationship (SAR) Insights
The SAR for MAO inhibition by oxazolidinones is distinct from that for antibacterial activity. The nature of the substituent at the N-3 position can significantly influence potency and selectivity for MAO-A versus MAO-B. The presence of an aminoethyl group at this position suggests a potential for interaction with the active site of MAO enzymes.
Experimental Protocols for Mechanism of Action Determination
To elucidate the actual mechanism of action of this compound, the following experimental protocols are recommended.
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from general methods for the synthesis of N-substituted oxazolidinones. A common method involves the reaction of an amino alcohol with a carbonyl source.
Step-by-step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoethanol and urea in a suitable solvent like dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-oxazolidinone.
-
N-Alkylation: The resulting 2-oxazolidinone can then be N-alkylated using a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base such as potassium carbonate.
-
Deprotection: The protecting group (e.g., phthalimide) is then removed by hydrazinolysis to yield the final product, this compound.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Bacterial Protein Synthesis Inhibition Assay
This assay will determine if the compound inhibits bacterial protein synthesis.
Step-by-step Protocol:
-
Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).
-
Addition of Test Compound: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., Linezolid) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound and determine the IC₅₀ value.
Monoamine Oxidase (MAO) Activity Assay
This assay will determine if the compound inhibits MAO-A and/or MAO-B.
Step-by-step Protocol:
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the MAO enzyme in a suitable buffer.
-
Pre-incubation with Test Compound: Add varying concentrations of this compound to the wells and pre-incubate for a defined period to allow for binding to the enzyme. Include a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a negative control (vehicle).
-
Initiation of Reaction: Add a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or a specific substrate for each isoform).
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Detection: Stop the reaction and measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured.
-
Data Analysis: Calculate the percentage of inhibition of MAO activity for each concentration of the test compound and determine the IC₅₀ values for both MAO-A and MAO-B.
Conclusion
While the specific mechanism of action of this compound remains to be experimentally determined, its chemical structure suggests two plausible and compelling biological activities: inhibition of bacterial protein synthesis and inhibition of monoamine oxidase. The provided hypothetical mechanisms, rooted in the established pharmacology of the oxazolidinone class, offer a solid foundation for future research. The detailed experimental protocols outlined in this guide provide a clear and actionable path for the elucidation of the precise molecular interactions and therapeutic potential of this compound. The findings from these studies will be crucial in determining the future direction of development for this compound as a potential therapeutic agent.
References
- Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.
- Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353–3356.
- Yoon, E. J., & Jeong, B. S. (2021). Oxazolidinone Antibiotics: Structure-Activity Relationships and Future Perspectives. Molecules (Basel, Switzerland), 26(16), 4873.
- Bratulescu, G. (2007).
- Tan, S., et al. (2014). In vitro protein synthesis assay for the identification of ribosome-targeting antibiotics. Methods in molecular biology (Clifton, N.J.), 1062, 237–246.
Sources
What is the oxazolidinone core structure
An In-Depth Technical Guide to the Oxazolidinone Core: Structure, Synthesis, and Mechanism
Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibiotic classes. The oxazolidinones represent one of the few truly new classes of antibacterial agents to be introduced into clinical practice in recent decades. Unlike many other antibiotics that are derivatives of natural products, oxazolidinones are entirely synthetic, a fact that provides significant flexibility for medicinal chemists to modify their structure and optimize their properties. Their unique mechanism of action, which inhibits the initiation of bacterial protein synthesis, sets them apart from other protein synthesis inhibitors and results in a low propensity for cross-resistance with existing drug classes.
This guide provides a detailed examination of the oxazolidinone core structure, its mechanism of action, key structure-activity relationships (SAR), and representative protocols relevant to its synthesis and evaluation.
The Oxazolidinone Core Structure
The pharmacological activity of this antibiotic class is centered around a conserved heterocyclic scaffold: the (S)-configured 2-oxazolidinone ring. This core is typically appended with two key substituents that are critical for its antibacterial properties:
-
An N-3-linked aryl ring system , most commonly a 3-fluoro-4-morpholinylphenyl group. This moiety is crucial for binding and positioning the molecule within its ribosomal target.
-
A C-5-linked side chain , which is typically an acetamidomethyl group. This group projects into a different region of the ribosomal binding pocket and is essential for potent activity. The (S)-stereochemistry at the C-5 position is an absolute requirement for antibacterial efficacy.
The general scaffold can be visualized as follows:
Caption: General chemical scaffold of the oxazolidinone antibiotics.
Mechanism of Action: Inhibition of Protein Synthesis Initiation
The oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage: the formation of the initiation complex. This mechanism is distinct from other protein synthesis inhibitors like macrolides or tetracyclines, which typically interfere with the elongation phase.
The key steps are as follows:
-
Binding to the 50S Ribosomal Subunit: The oxazolidinone molecule binds to the large (50S) ribosomal subunit at the peptidyl transferase center (PTC). The binding site is located at the interface between the 50S and 30S subunits.
-
Blocking the A-site: The N-3 aryl group of the oxazolidinone occupies a portion of the A-site (aminoacyl-tRNA binding site).
-
Preventing fMet-tRNA Binding: This binding conformationally distorts the PTC, which in turn prevents the correct positioning of the initiator fMet-tRNA (formylmethionyl-tRNA) in the P-site (peptidyl-tRNA binding site).
-
Inhibition of the 70S Initiation Complex: By blocking the proper binding of fMet-tRNA, the oxazolidinone effectively prevents the formation of the complete 70S initiation complex, which consists of the 30S subunit, mRNA, fMet-tRNA, and the 50S subunit. Without this complex, protein synthesis cannot begin.
This unique mechanism is responsible for the lack of cross-resistance with other antibiotic classes. Resistance to oxazolidinones, when it does occur, typically arises from point mutations in the 23S rRNA genes that alter the drug's binding site.
Caption: Mechanism of action of oxazolidinones in bacterial protein synthesis.
Structure-Activity Relationship (SAR) and Drug Generations
Medicinal chemistry efforts have extensively explored the SAR of the oxazolidinone scaffold to improve potency, expand the spectrum of activity, and enhance safety profiles.
| Feature | First Generation (e.g., Linezolid) | Second Generation (e.g., Tedizolid) | Rationale for Change |
| C-5 Side Chain | Acetamidomethyl group | Hydroxymethyl group (forms a prodrug) | The hydroxymethyl group is converted in vivo to the active form. This modification allows for different dosing regimens. |
| A-Ring Moiety | Morpholine ring | A modified tetrazole ring system | The tetrazole ring was introduced to increase potency against key pathogens, including linezolid-resistant strains. |
| D-Ring | Not present | A pyridine ring added to the core | This addition provides further interactions within the ribosomal binding pocket, enhancing potency and spectrum. |
| Key Outcome | Effective against MRSA, VRE. Risk of myelosuppression with long-term use. | Higher potency, activity against some linezolid-resistant strains, and potentially a better safety profile regarding myelosuppression. |
Experimental Protocols
Representative Synthesis of the Oxazolidinone Core
A common and reliable method for synthesizing the chiral oxazolidinone core involves the reaction of a carbamate with a chiral epoxide. This protocol ensures the critical (S)-stereochemistry at the C-5 position.
Objective: To synthesize an (S)-5-(hydroxymethyl)-oxazolidin-2-one intermediate.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of (R)-glycidyl butyrate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF). The (R)-configuration of the starting epoxide is crucial as the reaction proceeds with inversion of stereochemistry to yield the desired (S)-product.
-
In a separate, dry flask equipped with a nitrogen inlet, add lithium azide and ammonium chloride to dimethylformamide (DMF).
-
-
Azide Opening of the Epoxide:
-
Cool the lithium azide solution to 0°C.
-
Slowly add the (R)-glycidyl butyrate solution to the azide mixture. The azide anion acts as a nucleophile, attacking the less-hindered carbon of the epoxide. This reaction is highly regioselective.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis confirms the consumption of the starting epoxide.
-
-
Reduction of the Azide:
-
Upon completion, the reaction mixture is carefully worked up. The resulting azido alcohol is then reduced to an amino alcohol.
-
A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and efficient.
-
-
Cyclization to form the Oxazolidinone Ring:
-
The purified amino alcohol is then cyclized. This is typically achieved by reacting it with a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, in the presence of a non-nucleophilic base (e.g., triethylamine).
-
The base deprotonates the amine, which then attacks the carbonyl source. The subsequent intramolecular attack by the hydroxyl group displaces a leaving group, forming the stable 5-membered oxazolidinone ring.
-
-
Purification:
-
The final product, the (S)-5-(hydroxymethyl)-oxazolidin-2-one intermediate, is purified by column chromatography or recrystallization to yield a white crystalline solid.
-
Caption: A representative workflow for the synthesis of the oxazolidinone core.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of a novel oxazolidinone compound against a target bacterium (e.g., Staphylococcus aureus).
Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to obtain the final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test oxazolidinone in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB. Typical concentration ranges might be from 64 µg/mL down to 0.06 µg/mL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add an equal volume of the final bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
This can be determined by visual inspection of the wells. The positive control well should be turbid, and the negative control well should be clear. The MIC is the first clear well in the dilution series.
-
Conclusion
The oxazolidinone core represents a triumph of synthetic medicinal chemistry, providing a vital tool against challenging Gram-positive infections. Its unique mechanism of action, targeting the initiation of protein synthesis, ensures its continued relevance in an era of growing antibiotic resistance. Understanding the core structure, its intricate interactions with the bacterial ribosome, and the SAR that drives the development of next-generation agents is fundamental for researchers and drug development professionals working to combat infectious diseases. The synthetic tractability of the scaffold promises that further innovations and refinements will continue to emerge from this important chemical class.
References
Barb, A.C., & Schrock, G.B. (2014). Oxazolidinones. Infectious Disease Clinics of North America. Available at: [Link] Ippolito, J.A., Kulesa, N.A., & Wrublewski, P.M. (2022). The Oxazolidinones: A new class of synthetic antibiotics. ScienceDirect. Available at: [Link] Brickner, S.J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design. Available at: [Link] Wilson, D.N., Schluenzen, F., Harms, J.M., Starosta, A.L., Connell, S.R., & Fucini, P. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center. Chemistry & Biology. Available at: [Link] Leach, K.L., Swaney, S.M., Colca, J.R., McDonald, W.G., Blinn, J.R., Thomasco, L.M., & Gadwood, R.C. (2007). The site of action of the oxazolidinone antibiotics in living bacteria. Molecular Cell. Available at: [Link] Shaw, K.J., Barbachyn, M.R. (2011). The oxazolidinones. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
The Pivotal Role of Five-Membered Heterocycles in Modern Drug Discovery: A Technical Guide
Abstract
Five-membered heterocyclic compounds form the structural core of a vast array of biologically active molecules, playing an indispensable role in medicinal chemistry and drug development. Their unique stereoelectronic properties, coupled with their ability to engage in various non-covalent interactions with biological macromolecules, make them privileged scaffolds for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of key five-membered heterocyclic systems, including pyrroles, imidazoles, thiazoles, oxadiazoles, and triazoles. We will delve into their mechanisms of action, explore structure-activity relationships, and present relevant case studies of their successful application in medicine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these versatile chemical entities.
Introduction: The Ubiquity and Significance of Heterocyclic Compounds
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks of life.[1] They are integral to the structure of numerous biomolecules, including nucleic acids (purine and pyrimidine bases), amino acids (histidine, proline), and vitamins (thiamine, biotin).[1][2] In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with over 85% of all biologically active chemical entities containing at least one heterocyclic ring.[3] The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including modulated lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles.[3]
Five-membered heterocycles are particularly prominent in the design of pharmaceuticals due to their compact size and diverse electronic nature, which allows for fine-tuning of their interactions with biological targets.[4] These rings can act as bioisosteric replacements for other functional groups, enhancing potency and selectivity while potentially reducing off-target effects.[5] This guide will focus on the most therapeutically significant classes of five-membered heterocycles.
Pyrrole and its Derivatives: A Versatile Scaffold in Therapeutics
The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom. It is a key structural component of many natural products and synthetic drugs with a wide range of biological activities.[6][7]
Biological Activities of Pyrrole-Containing Compounds
Pyrrole derivatives have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many pyrrole-containing compounds exhibit potent anticancer properties. For instance, sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8]
-
Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin feature a pyrrole moiety and function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8]
-
Antimicrobial Activity: Pyrrole derivatives have shown promise as antibacterial and antifungal agents.[6]
-
Antiviral Activity: The antiviral drug remdesivir, which has been used in the treatment of COVID-19, contains a pyrrole core.[9]
-
Cholesterol-Lowering Activity: Atorvastatin, a widely prescribed statin, incorporates a pyrrole ring and effectively lowers cholesterol levels by inhibiting HMG-CoA reductase.[8]
Mechanism of Action: A Case Study of Atorvastatin
The mechanism of action of atorvastatin provides an excellent example of how a pyrrole-containing drug can exert its therapeutic effect. Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis.
Caption: Inhibition of HMG-CoA Reductase by Atorvastatin.
Imidazole Derivatives: A Cornerstone of Medicinal Chemistry
Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms.[10] Its unique structural features allow it to participate in various biological interactions, making it a privileged scaffold in drug discovery.[2]
Diverse Biological Activities of Imidazoles
The imidazole nucleus is present in a wide array of therapeutic agents with diverse applications:[11][12]
-
Antifungal Activity: Imidazole derivatives like clotrimazole and miconazole are widely used as antifungal agents.[11]
-
Antimicrobial Activity: Metronidazole, an imidazole-containing drug, is effective against anaerobic bacteria and protozoa.[2]
-
Anticancer Activity: Certain imidazole derivatives have shown potent anticancer activity. For example, dacarbazine is used in the treatment of melanoma.[12]
-
Anti-inflammatory Activity: Some imidazole derivatives exhibit anti-inflammatory properties.[2]
-
Antihypertensive Activity: Losartan, an angiotensin II receptor blocker used to treat high blood pressure, contains an imidazole ring.[11]
Mechanism of Action: Azole Antifungals
Azole antifungals, including both imidazoles and triazoles, share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13][14] Depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane integrity and function, leading to fungal cell death.[13][15]
Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.
Thiazole-Containing Compounds: Broad-Spectrum Therapeutic Agents
Thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[16][17]
Pharmacological Profile of Thiazole Derivatives
Thiazole-based compounds have been extensively investigated and have shown a remarkable array of biological activities:[18][19][20]
-
Anticancer Activity: Thiazole is a core component of several clinically used anticancer drugs, including dasatinib (a kinase inhibitor) and ixabepilone (a microtubule inhibitor).[16]
-
Antiviral Activity: Thiazole derivatives have demonstrated potent antiviral activity against a variety of viruses.[19]
-
Antibacterial and Antifungal Activity: Many thiazole-containing compounds exhibit significant antimicrobial properties.[17]
-
Anti-inflammatory and Analgesic Activity: Thiazole derivatives have been reported to possess anti-inflammatory and pain-relieving effects.[18]
Oxadiazoles and Triazoles: Bioisosteres with Potent Activity
Oxadiazoles and triazoles are five-membered heterocycles containing two nitrogen atoms and either one oxygen atom (oxadiazole) or three nitrogen atoms (triazole). They are often considered bioisosteric replacements for amide and ester groups, which can improve the metabolic stability and pharmacokinetic properties of drug candidates.[21]
Biological Activities of Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, in particular, have garnered significant attention due to their broad spectrum of biological activities, including:[22][23][24]
-
Anti-inflammatory and Analgesic Activity
-
Antimicrobial and Antifungal Activity
-
Anticancer Activity
-
Antiviral Activity
Triazoles: Potent Antifungal Agents and Beyond
Triazoles are a critically important class of antifungal agents, with prominent examples including fluconazole and itraconazole.[13] Their mechanism of action, as previously discussed, involves the inhibition of ergosterol biosynthesis.[15] Beyond their antifungal properties, triazole derivatives are being explored for other therapeutic applications.
Experimental Protocols for Evaluating Biological Activity
The evaluation of the biological activity of novel heterocyclic compounds is a critical step in the drug discovery process. Below are representative, high-level protocols for assessing key activities.
In Vitro Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
In Vitro Antibacterial Activity Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Comparative Biological Activities
| Heterocycle | Key Biological Activities | Examples of Approved Drugs |
| Pyrrole | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Cholesterol-lowering | Sunitinib, Ketorolac, Remdesivir, Atorvastatin[8][9] |
| Imidazole | Antifungal, Antimicrobial, Anticancer, Anti-inflammatory, Antihypertensive | Clotrimazole, Metronidazole, Dacarbazine, Losartan[2][11][12] |
| Thiazole | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory | Dasatinib, Ixabepilone[16] |
| Oxadiazole | Anti-inflammatory, Antimicrobial, Anticancer, Antiviral | (Primarily in development)[22][23] |
| Triazole | Antifungal | Fluconazole, Itraconazole[13] |
Conclusion and Future Perspectives
Five-membered heterocyclic compounds continue to be a rich source of inspiration for the design and development of novel therapeutic agents.[1] Their structural diversity and broad spectrum of biological activities ensure their continued prominence in medicinal chemistry.[4][25] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to access new chemical space. The integration of computational tools, such as molecular docking and virtual screening, will further accelerate the discovery of new drug candidates based on these versatile scaffolds.
References
- Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.
- Andriani, Y., et al. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(11), 1354.
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of pyridazinone. European journal of medicinal chemistry, 86, 276-302.
- Chauhan, A., & Kumar, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221.
- Editorial. (2024). Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry, 12, 1445973.
- Gao, P., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(11), 5348-5354.
- Jain, A. K., et al. (2013). A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. Journal of Chemical and Pharmaceutical Research, 5(8), 12-20.
- Kaur, R., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.
- Khan, F. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10837-10877.
- Kumar, A., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(15), 1365-1387.
- Majumder, S., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(22), 5434.
- Madaan, A., et al. (2015). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(4), 343-369.
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 5-13.
- Sharma, V., et al. (2016). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Medicinal Chemistry, 59(13), 5893-5926.
- Singh, A., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
- Sravanthi, V., & Manju, S. L. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1), 1-5.
- Stefan, M., & Vasile, C. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(1), 12873.
- Toti, U. S., & Guntupalli, C. (2015). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Antivirals & Antiretrovirals, 7(5), 1000130.
- Roy, S. (2021). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
- Anonymous. (n.d.). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. LinkedIn.
- Anonymous. (n.d.). Triazole antifungals. EBSCO Research Starters.
- Anonymous. (n.d.). Importance of Five-Membered Heterocyclic Frameworks in Drug Design. International Journal of Advanced Scientific Research and Engineering Technology.
- Anonymous. (2026).
- Anonymous. (n.d.). Bioactive Five-Membered Heterocycles With Two Heteroatoms Fused With a Benzene Ring (a) Benzimidazole. IGI Global.
- Glomb, T., & Swiatek, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410.
- Kumar, R., et al. (2020). Thiazole Compounds as Antiviral Agents: An Update. Current Drug Discovery Technologies, 17(4), 481-503.
- Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30263-30286.
- de Souza, M. V. N. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of the Brazilian Chemical Society, 16(6a), 1163-1176.
- Wikipedia. (n.d.). Imidazole.
- Anonymous. (n.d.). Green synthesis of some novel bioactive five membered heterocycles. International Journal of Green and Herbal Chemistry.
- Anonymous. (n.d.). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical and Chemical Analysis.
- Anonymous. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1060933.
- Roopan, S. M., & Khan, F. N. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3981-3997.
- Anonymous. (2024). A review on thiazole based compounds & it's pharmacological activities. LinkedIn.
- Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 9(4), 585-612.
- Anonymous. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- Ielo, L., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. Molecules, 26(1), 124.
- Alam, M. A. (2024). Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry, 12, 1445973.
- Upadhyay, A., & Sharma, N. (2014). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences, 3(1), 1-8.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijasret.com [ijasret.com]
- 5. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole - Wikipedia [en.wikipedia.org]
- 11. clinmedkaz.org [clinmedkaz.org]
- 12. jchemrev.com [jchemrev.com]
- 13. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 16. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 25. ijsrtjournal.com [ijsrtjournal.com]
An In-depth Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Foreword
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a novel class of antibiotics.[1] This guide provides a detailed exploration of a specific, yet less-documented derivative, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one . As a Senior Application Scientist, my aim is to offer not just a repository of data, but a cohesive narrative that explains the scientific underpinnings of this molecule's synthesis, properties, and potential applications. We will delve into the established chemistry of the oxazolidinone scaffold to illuminate the specific characteristics and synthetic utility of this promising, bifunctional building block.
Nomenclature and Structural Elucidation
The formal IUPAC name for the compound of interest is This compound .
The structure consists of a central 1,3-oxazolidin-2-one ring, which is a five-membered heterocycle containing a nitrogen atom at position 1, an oxygen atom at position 3, and a ketone group at position 2.[2] A 2-aminoethyl group is attached to the nitrogen atom at position 3.
Key Structural Features:
-
1,3-Oxazolidin-2-one Core: A polar, five-membered heterocyclic ring.
-
Amide-like Character: The nitrogen atom is part of a carbamate functionality, influencing its reactivity.
-
Primary and "Tertiary" Amine Functionality: The molecule possesses a terminal primary amine on the ethyl side-chain and the nitrogen within the oxazolidinone ring, which is a tertiary amine. This dual amine presence offers multiple sites for chemical modification.
Below is a diagram illustrating the relationship between the parent oxazolidinone and the title compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, we can infer its properties from its structure and available data on its hydrochloride salt.
| Property | Value (for Hydrochloride Salt) | Reference |
| Molecular Formula | C₅H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Physical Form | Solid | [4] |
The presence of the primary amino group and the polar oxazolidinone ring suggests that the free base is likely a water-soluble solid or a viscous liquid. The basicity of the primary amine would allow for the ready formation of salts, such as the commercially available hydrochloride.[4]
Synthesis Strategies
The synthesis of this compound is not explicitly detailed in numerous publications, a testament to its status as a specialized building block rather than a widely studied end-product. However, its synthesis can be logically approached through established methods for N-alkylation of the 1,3-oxazolidin-2-one core.
Proposed Synthetic Pathway: N-Alkylation of 1,3-Oxazolidin-2-one
A plausible and direct route involves the N-alkylation of 1,3-oxazolidin-2-one with a suitably protected 2-haloethylamine, followed by deprotection.
Experimental Rationale:
-
Deprotonation: The N-H proton of 1,3-oxazolidin-2-one is weakly acidic and requires a strong base, such as sodium hydride (NaH), for complete deprotonation to form the corresponding anion. This enhances its nucleophilicity.
-
Alkylation: The resulting anion can then undergo a nucleophilic substitution reaction with an electrophile like N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing side reactions.
-
Deprotection: The final step involves the removal of the phthalimide protecting group, typically achieved by treatment with hydrazine, to yield the desired product.
Alternative Synthetic Approaches
Other general methods for oxazolidinone synthesis could be adapted, such as the reaction of an N-substituted ethanolamine derivative with a carbonyl source like phosgene or its equivalents. However, the N-alkylation route is often more direct for introducing specific N-substituents.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its bifunctional nature, offering two distinct points for chemical elaboration. This makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.[5]
Reactions at the Primary Amine
The terminal primary amine is a versatile functional group that can undergo a wide array of chemical transformations:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design.
The Oxazolidinone Ring in Medicinal Chemistry
The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry.[5] Its key roles include:
-
Pharmacophore: In the case of oxazolidinone antibiotics like Linezolid, the ring system is essential for binding to the bacterial ribosome and inhibiting protein synthesis.[1]
-
Bioisostere: The oxazolidinone moiety can act as a bioisostere for other chemical groups such as carbamates, ureas, and amides, offering improved metabolic stability and pharmacokinetic properties.[5]
The combination of the reactive primary amine and the medicinally relevant oxazolidinone core makes this compound a promising starting material for the synthesis of novel therapeutic agents.
Safety and Handling
While specific toxicity data for this compound is limited, information for its hydrochloride salt indicates that it is an eye irritant.[4] Standard laboratory safety precautions should be observed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable, albeit under-characterized, building block for medicinal chemistry. Its structure combines the privileged oxazolidinone scaffold with a reactive primary amine, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is sparse, a strong understanding of the chemistry of the oxazolidinone ring system allows for the rational design of synthetic routes and the prediction of its reactivity. Further exploration of this molecule's synthetic utility is warranted and could lead to the discovery of new and improved drug candidates.
References
-
Current Updates on Oxazolidinone and Its Significance - PMC. Available at: [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
2-Oxazolidinone - Wikipedia. Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. Available at: [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazolidinone Scaffold: A Modern Cornerstone in Antibacterial Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: A New Class for a New Era of Resistance
The relentless evolution of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. In this landscape, the oxazolidinones emerged as one of the few truly new chemical classes of antibiotics in the last four decades.[1] Their story begins with the challenge of treating infections caused by multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which pose a significant threat to global health.[2][3] The approval of Linezolid in 2000 marked a pivotal moment, introducing a completely synthetic antibacterial agent with a novel mode of action and no cross-resistance with existing drug classes.[4][5][6] This guide provides a comprehensive overview of the oxazolidinone scaffold, from its fundamental mechanism of action and synthesis to its intricate structure-activity relationships and the future trajectory of this critical class of therapeutics.
The Core Mechanism: Halting Protein Synthesis at its Inception
The antibacterial efficacy of oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis at a very early stage.[6] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones bind to the 50S ribosomal subunit.[7][8] Specifically, they occupy a site on the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC), near the interface of the A-site and P-site.[1][9] This binding physically obstructs the formation of a functional 70S initiation complex, a critical step that involves the combination of the 50S and 30S ribosomal subunits with N-formylmethionyl-tRNA (fMet-tRNA).[6][8] By preventing the proper positioning of fMet-tRNA, oxazolidinones effectively halt the entire process of protein synthesis before it can begin, leading to a bacteriostatic effect against most susceptible pathogens like staphylococci and enterococci, and a bactericidal effect against many strains of streptococci.[8]
The causality behind this targeted approach is crucial; by acting on a novel site and a unique step in protein synthesis, oxazolidinones circumvent the resistance mechanisms that have rendered older classes of antibiotics ineffective.[9]
Caption: Mechanism of action of oxazolidinone antibiotics.
Synthetic Strategies: Constructing the Core Scaffold
The development of robust and scalable synthetic routes has been paramount to the clinical success of oxazolidinones. A common and effective strategy for synthesizing the core structure, as exemplified in various Linezolid syntheses, often starts with a chiral precursor like (R)-epichlorohydrin. This ensures the correct stereochemistry at the C-5 position, which is crucial for antibacterial activity.
Representative Protocol: A Facile Synthesis of a Linezolid Analogue
This protocol outlines a generalized, self-validating workflow for the synthesis of an N-aryl oxazolidinone, a common structural motif in this class.
Step 1: Epoxide Ring Opening
-
Reactants: 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.
-
Procedure: The aniline derivative is reacted with (R)-epichlorohydrin in a suitable solvent like isopropanol. The nucleophilic amine attacks the less hindered carbon of the epoxide, opening the ring.
-
Causality: This step establishes the C-N bond and sets the stage for the subsequent cyclization. Using a chiral epoxide from the start is a key principle of asymmetric synthesis, avoiding costly and low-yielding resolution steps later on.
Step 2: Oxazolidinone Ring Formation
-
Reactants: The amino alcohol intermediate from Step 1.
-
Procedure: The intermediate is cyclized to form the 2-oxazolidinone ring. This is often achieved using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene derivatives in the presence of a base. The base deprotonates the hydroxyl group, which then attacks the carbonyl source, followed by intramolecular cyclization.
-
Causality: This is the key ring-forming step that creates the core pharmacophore. The choice of carbonylating agent is critical for safety and scalability; CDI is often preferred in laboratory settings over the highly toxic phosgene.
Step 3: Side Chain Installation
-
Reactants: The N-aryl oxazolidinone intermediate.
-
Procedure: The C-5 hydroxymethyl group, derived from the original epoxide, is typically converted to a leaving group (e.g., mesylate or tosylate). This is followed by nucleophilic substitution with an amine source, such as an azide, which is then reduced to the primary amine.
-
Causality: This step introduces the critical C-5 side chain. An azide-based route (Gabriel or Staudinger-type reaction) is often clean and high-yielding, providing a reliable method to install the necessary amine functionality.
Step 4: Final Acylation
-
Reactants: The C-5 aminomethyl oxazolidinone.
-
Procedure: The primary amine is acylated, typically with acetic anhydride or acetyl chloride, to yield the final acetamidomethyl side chain, as seen in Linezolid.
-
Causality: The acetamide group is a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions within the ribosomal binding pocket.[10] This final step completes the synthesis of the active pharmaceutical ingredient.
Caption: Generalized synthetic workflow for Linezolid.
Structure-Activity Relationships (SAR): Tuning for Potency and Safety
The clinical success of oxazolidinones has spurred extensive medicinal chemistry campaigns to optimize their properties. The SAR of this scaffold is well-defined, with modifications at key positions dramatically influencing antibacterial potency, spectrum, and safety profiles.[2][11]
-
(A) N-3 Phenyl Ring: This region is critical for antibacterial activity. The presence of a fluorine atom at the meta-position (as in Linezolid) is generally optimal.[11] Modifications to the para-position have led to second-generation compounds with enhanced potency. For example, introducing larger, heterocyclic groups can provide additional beneficial interactions with the ribosome, sometimes overcoming resistance.[12]
-
(B) C-5 Side Chain: The (S)-configuration at the C-5 stereocenter is essential for activity. The acetamidomethyl group of Linezolid is a key feature, but this position is tolerant of various substitutions. Replacing the acetyl group with other moieties, or replacing the entire side chain with alternatives like 1,2,3-triazoles or isoxazoles, has yielded compounds with improved potency and modified pharmacokinetic profiles.[11]
-
(C) C-4 Position: While unsubstituted in Linezolid, substitution at the C-4 position of the oxazolidinone ring can enhance antibacterial potency.[11]
The goal of these modifications is not only to increase potency but also to mitigate mechanism-based toxicities. A primary concern with long-term Linezolid use is myelosuppression (bone marrow suppression).[7] This has driven the development of next-generation oxazolidinones with improved safety profiles.
The Next Generation: Linezolid vs. Tedizolid
Tedizolid, approved by the FDA, represents a significant advancement in the oxazolidinone class. It was designed to improve upon Linezolid's profile, offering enhanced potency and a better safety margin.[8]
| Feature | Linezolid | Tedizolid | Rationale for Change |
| Dosing | 600 mg twice-daily[13] | 200 mg once-daily[13] | Longer half-life (~12 hours) allows for less frequent dosing, improving patient compliance.[14] |
| Potency | Baseline | 4-32x more potent in vitro against staphylococci, enterococci, and streptococci[14] | The modified C-ring structure (a hydroxymethyl-substituted tetrazole) makes additional interactions with the ribosome, enhancing binding affinity.[14][15] |
| Activity vs LZD-Resistant Strains | Susceptible to resistance (e.g., cfr gene) | Active against some Linezolid-resistant strains harboring the cfr gene[14] | The structural modifications in Tedizolid can overcome certain resistance mechanisms. |
| Myelosuppression | Known dose-dependent risk, especially with long-term use[7] | Significantly lower incidence of hematological side effects in clinical trials[13][14] | The structural changes are believed to reduce off-target effects on mitochondrial protein synthesis, a hypothesized cause of myelosuppression. |
| MAO Inhibition | Weak, reversible inhibitor of monoamine oxidase (MAO)[16] | Weaker MAO inhibition than Linezolid[15] | Reduced potential for drug-drug interactions with serotonergic agents.[15] |
The Challenge of Resistance
Despite their novel mechanism, resistance to oxazolidinones has emerged. Understanding these mechanisms is critical for the development of future agents. The primary mechanisms include:
-
Target Site Mutations: The most common form of resistance involves point mutations in the domain V of the 23S rRNA gene, specifically the G2576T mutation.[5] These mutations alter the drug's binding site, reducing its affinity for the ribosome.
-
Enzymatic Modification: The acquisition of plasmid-borne genes, such as cfr (chloramphenicol-florfenicol resistance), poses a significant threat.[17] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[18] This methylation sterically hinders the binding of oxazolidinones to their target site.
-
Ribosomal Protein Alterations: Mutations in genes encoding the L3 and L4 ribosomal proteins, which are near the oxazolidinone binding site, can also confer resistance.[5][18]
-
Efflux Pumps: The acquisition of genes like optrA and poxtA, which encode for ABC-F transporters, can lead to resistance by actively pumping the drug out of the bacterial cell.[17][18]
Efforts to combat resistance focus on designing new oxazolidinones that can bind effectively to mutated ribosomes or evade enzymatic modification and efflux.[19]
Future Directions and Broader Applications
The journey of the oxazolidinone scaffold is far from over. Current research is focused on several key areas:
-
Broadening the Spectrum: While primarily active against Gram-positive bacteria, efforts are underway to design oxazolidinones with activity against challenging Gram-negative pathogens and Mycobacterium tuberculosis.[4][5]
-
Overcoming Resistance: Synthesizing novel analogues that can effectively inhibit bacteria expressing resistance genes like cfr is a high priority.[10]
-
Expanding Therapeutic Areas: The versatility of the oxazolidinone scaffold has led to its exploration in other therapeutic areas, including as anticancer, anti-inflammatory, and antiviral agents.[4][12]
Conclusion
The oxazolidinone scaffold represents a triumph of modern medicinal chemistry, providing a vital tool against multidrug-resistant Gram-positive pathogens. Its unique mechanism of action, well-understood SAR, and synthetic tractability have enabled the development of first- and second-generation drugs like Linezolid and Tedizolid. As the threat of antimicrobial resistance continues to grow, the principles learned from this remarkable class of molecules will undoubtedly guide the design of the next wave of life-saving therapeutics. The ongoing exploration of this versatile scaffold promises not only to reinforce our antibacterial arsenal but also to unlock new therapeutic possibilities in diverse fields of medicine.
References
-
RegisteredNurseRN. (2025). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole). YouTube. [Link]
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-9. [Link]
-
G., P., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. [Link]
-
Barciszewski, J., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]
-
Zhang, Q., et al. (2025). A strategy to re-sensitise drug-resistant Gram-positive bacteria to oxazolidinone-class antibiotics. EBioMedicine. [Link]
-
Malkhed, V., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]
-
Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]
-
Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics. [Link]
-
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
-
de Sousa, M. A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Rybak, M. J. (2002). Oxazolidinone antibiotics. The Lancet Infectious Diseases, 2(3), 136. [Link]
-
Lan, S., et al. (2019). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. Infection and Drug Resistance. [Link]
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
-
Lan, S., et al. (2019). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. Infection and Drug Resistance. [Link]
-
Reddy, P. K., et al. Synthesis of Antibiotic Linezolid Analogues. ResearchGate. [Link]
-
Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]
-
Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. ResearchGate. [Link]
-
Roy, S., & Kumar, V. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. [Link]
-
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]
-
Kisgen, J., & Klinker, K. (2014). New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Infection. [Link]
-
Livermore, D. M., et al. (2016). Structure–activity differences between tedizolid and linezolid. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
The Discovery of Oxazolidinones: A New Frontier in Antibacterial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-positive bacteria in the latter half of the 20th century created a critical unmet medical need, rendering many established antibiotic classes ineffective. This guide provides a comprehensive technical overview of the discovery and development of the oxazolidinones, the first truly novel class of antibacterial agents to be introduced into clinical practice in over three decades. We will explore the journey from the initial discovery of early synthetic compounds to the rigorous medicinal chemistry campaigns that led to the development of linezolid, the first-in-class approved drug. This paper delves into the unique mechanism of action—the inhibition of bacterial protein synthesis at the initiation phase—which circumvents existing resistance pathways. Furthermore, we provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and the evolution to second-generation agents like tedizolid. This guide is intended to serve as a definitive resource for professionals in the field, offering field-proven insights into the scientific and strategic decisions that defined this landmark discovery in medicinal chemistry.
Chapter 1: The Looming Crisis: Antibiotic Resistance and the Need for a Novel Class
The "golden age" of antibiotics, spanning from the 1940s to the 1960s, delivered a powerful arsenal of drugs like penicillin and tetracyclines that revolutionized medicine.[1] However, the relentless evolutionary pressure exerted by the widespread use and misuse of these agents led to the inevitable rise of resistance.[1][2] By the 1980s and 1990s, clinicians faced a daunting challenge with the emergence of formidable Gram-positive pathogens. Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) became significant causes of life-threatening hospital-acquired infections, demonstrating resistance to nearly all available therapies.[1][3]
This crisis underscored a critical vulnerability in the existing antibiotic pipeline. Most "new" antibiotics were merely modifications of existing classes, susceptible to pre-existing or rapidly evolving resistance mechanisms. The scientific community was faced with an urgent imperative: the discovery of antibacterial agents with a completely novel mechanism of action was no longer an academic pursuit but a critical necessity for public health.[4]
Chapter 2: The Genesis of the Oxazolidinones
The history of oxazolidinones as antibacterial agents begins not with a natural product, but as a triumph of synthetic chemistry. While early compounds containing an oxazolidinone ring, such as the antitubercular drug cycloserine (introduced in 1956) and the antimicrobial furazolidone, existed, their mechanisms and scaffolds were distinct from the modern class.[5][6]
The pivotal breakthrough came in the late 1980s when chemists at E.I. du Pont de Nemours & Company synthesized a new class of N-aryl-oxazolidinones. At the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy, they formally reported the first representatives, DuP-105 and DuP-721.[6][7] These compounds demonstrated promising activity against a spectrum of Gram-positive bacteria, including resistant strains.[7]
This initial "proof-of-concept" spurred further investigation. Scientists at Pharmacia & Upjohn (later Pharmacia Corporation, now part of Pfizer) recognized the potential and initiated an intensive discovery program.[3] Their early structure-activity relationship (SAR) studies identified the essential structural components required for antibacterial activity.[1][8]
Core Pharmacophore Requirements:
-
An N-aryl substituted 2-oxazolidinone ring.
-
An (S)-configuration at the C5 position of the oxazolidinone ring.
These foundational discoveries laid the groundwork for a focused medicinal chemistry effort aimed at optimizing potency, expanding the spectrum of activity, and improving pharmacokinetic and safety profiles.
Chapter 3: A Unique Mechanism of Action: Halting Protein Synthesis at Initiation
The true innovation of the oxazolidinones lies in their unique mode of action, which sets them apart from all other classes of protein synthesis inhibitors. While macrolides, tetracyclines, and aminoglycosides interfere with the elongation phase of translation, oxazolidinones act at the very first step: initiation.[9]
They exert their bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[10][11] This binding interaction physically obstructs the formation of a functional 70S initiation complex, which is the crucial assembly of the 50S and 30S ribosomal subunits with mRNA and the initiator tRNA (N-formylmethionyl-tRNA).[3][12] By preventing this complex from forming, the entire process of protein synthesis is halted before it can even begin.[9] This novel mechanism means that there is no cross-resistance with other antibiotic classes that target the ribosome.[3]
Chapter 4: The Path to Linezolid: A Case Study in Lead Optimization
With a novel mechanism and a promising chemical scaffold, the Pharmacia team embarked on an ambitious lead optimization program.[3] The goal was to enhance antibacterial potency while ensuring favorable drug-like properties, particularly oral bioavailability and a suitable safety profile.
Intensive synthesis and evaluation were performed on several oxazolidinone subclasses. The piperazinyl-phenyloxazolidinones emerged as the most promising group, yielding two clinical candidates: eperezolid and linezolid.[3]
| Compound | Key Structural Feature | In Vitro Potency (MIC vs. S. aureus) | Key Pharmacokinetic Insight |
| Eperezolid | Monofluorophenyl congener | Potent | Shorter half-life in humans |
| Linezolid | Morpholino analog | Potent, similar to Eperezolid | Superior pharmacokinetic profile, longer half-life, allowing for twice-daily dosing.[3] |
| Table 1: Comparison of Early Piperazine Oxazolidinone Clinical Candidates. |
While both compounds showed nearly identical in vitro activity, Phase I clinical studies revealed a critical differentiator: linezolid possessed a superior pharmacokinetic profile, including a longer half-life and 100% oral bioavailability.[3] This meant that patients could be treated with the same dose both intravenously and orally, a significant advantage in clinical practice. This crucial insight led to the selection of linezolid for full clinical development.[3]
Chapter 5: Experimental Validation: Protocols and Performance
The trustworthiness of a discovery is grounded in robust, reproducible experimental data. The development of oxazolidinones relied on a series of well-validated assays to determine activity and elucidate the mechanism of action.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a gold standard for quantifying antibacterial potency.
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized according to CLSI standards.
-
Antibiotic Stock Preparation: A stock solution of the oxazolidinone (e.g., linezolid) is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock in CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: A pure culture of the test bacterium (e.g., S. aureus ATCC 29213) is grown to the logarithmic phase. The suspension is adjusted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to all wells containing the antibiotic dilutions, as well as the positive control well. The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).
Self-Validating System Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum but no antibiotic. This well must show clear turbidity for the assay to be valid.
-
Negative/Sterility Control: A well containing only CAMHB. This well must remain clear, confirming the sterility of the medium.
-
Reference Strain: A quality control strain (e.g., S. aureus ATCC 29213) with a known MIC range for the test antibiotic is run in parallel to validate the accuracy of the entire procedure.
Performance Data: Linezolid In Vitro Activity
Preclinical testing revealed that linezolid possessed excellent in vitro activity against a wide range of clinically significant Gram-positive pathogens.[3]
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 2.0 | 2.0 |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | 2.0 | 2.0 |
| Enterococcus faecalis (Vancomycin-susceptible) | 1.0 | 2.0 |
| Enterococcus faecium (Vancomycin-resistant, VRE) | 1.0 | 2.0 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.5 | 1.0 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 | 1.0 |
| Table 2: Representative In Vitro Activity of Linezolid Against Key Gram-Positive Pathogens. |
Chapter 6: The Next Generation and Emerging Challenges
The clinical success of linezolid validated the oxazolidinone class and spurred the development of second-generation compounds. The primary goals were to improve upon linezolid's profile by increasing potency, enhancing the safety profile (particularly reducing the risk of myelosuppression and monoamine oxidase inhibition associated with long-term use), and overcoming emerging resistance.[13]
Tedizolid , approved in 2014, is the most prominent second-generation oxazolidinone.[5] It is administered as a phosphate prodrug (tedizolid phosphate) which is rapidly converted to the active moiety in vivo.
| Feature | Linezolid | Tedizolid |
| Dosing Regimen | 600 mg twice daily | 200 mg once daily |
| Potency | Potent | 4- to 16-fold more potent in vitro against staphylococci, enterococci, and streptococci |
| Safety Profile | Risk of myelosuppression with long-term use (>2 weeks).[13][14] | Lower incidence of gastrointestinal side effects and thrombocytopenia in short-course (6-day) clinical trials.[15][16][17] |
| Table 3: Comparison of First and Second-Generation Approved Oxazolidinones. |
Despite the low frequency of resistance, mechanisms have been identified, primarily involving mutations in the 23S rRNA gene or the acquisition of mobile resistance genes like cfr and optrA.[11][18][19] Ongoing research focuses on developing novel oxazolidinones that can evade these resistance mechanisms.[20]
Chapter 7: Conclusion and Future Outlook
The discovery of the oxazolidinones stands as a landmark achievement in modern medicinal chemistry. It was a direct response to a pressing public health crisis, driven by rational drug design and a deep understanding of structure-activity relationships. Linezolid provided a critically needed new line of defense against multidrug-resistant Gram-positive infections, and its success paved the way for improved second-generation agents.
The story of the oxazolidinones is a powerful testament to the value of synthetic chemistry in creating novel therapeutic solutions. It demonstrates that by targeting unique biochemical pathways, it is possible to overcome established resistance and provide clinicians with effective tools to combat the most challenging infections. The ongoing evolution of this class continues to be a vital area of research, promising new agents with even greater efficacy and safety in the continuing fight against bacterial resistance.
References
-
Title: Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug - Britannica Source: Britannica URL: [Link]
-
Title: Oxazolidinone antibiotics | Research Starters Source: EBSCO URL: [Link]
-
Title: Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review Source: RegisteredNurseRN.com (YouTube) URL: [Link]
-
Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: ResearchGate URL: [Link]
-
Title: The discovery of linezolid, the first oxazolidinone antibacterial agent Source: PubMed URL: [Link]
-
Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment Source: Scientific Research Publishing URL: [Link]
-
Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PubMed Central URL: [Link]
-
Title: Current Updates on Oxazolidinone and Its Significance Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms Source: PubMed Central URL: [Link]
-
Title: A new and alternate synthesis of Linezolid: An antibacterial agent Source: Der Pharma Chemica URL: [Link]
-
Title: Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials Source: PubMed Central URL: [Link]
-
Title: Oxazolidinones: mechanisms of resistance and mobile genetic elements involved Source: PubMed URL: [Link]
-
Title: Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents Source: ResearchGate URL: [Link]
-
Title: Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection Source: ASM Journals URL: [Link]
-
Title: Structure–activity relationships of oxazolidinone antibiotics. Source: ResearchGate URL: [Link]
-
Title: Oxazolidinones: mechanisms of resistance and mobile genetic elements involved | Journal of Antimicrobial Chemotherapy Source: Oxford Academic URL: [Link]
-
Title: Mechanism of action of the oxazolidinone antibacterial agents Source: PubMed URL: [Link]
-
Title: In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria Source: MDPI URL: [Link]
-
Title: Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit Source: ACS Publications URL: [Link]
-
Title: Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model Source: PubMed URL: [Link]
-
Title: Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 Source: PubMed URL: [Link]
-
Title: Synthesis of Antibiotic Linezolid Analogues Source: Asian Journal of Chemistry URL: [Link]
-
Title: Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection Source: PubMed URL: [Link]
-
Title: (PDF) Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions Source: ResearchGate URL: [Link]
-
Title: Research progress on the oxazolidinone drug linezolid resistance Source: European Review for Medical and Pharmacological Sciences URL: [Link]
-
Title: Recent advances in oxazolidinone antibacterial agent research Source: ResearchGate URL: [Link]
-
Title: Known structure-activity relationships of oxazolidinone antibiotics. Source: ResearchGate URL: [Link]
-
Title: Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis Source: Semantic Scholar URL: [Link]
-
Title: A facile synthesis of the oxazolidinone antibacterial agent linezolid Source: ResearchGate URL: [Link]
-
Title: NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES Source: WIPO Patentscope URL: [Link]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug | Britannica [britannica.com]
- 3. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 11. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. europeanreview.org [europeanreview.org]
- 20. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core physical and molecular properties of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one. As a key heterocyclic scaffold, oxazolidinones are integral to various fields of chemical and pharmaceutical research. A thorough understanding of the fundamental properties of its derivatives, such as the title compound, is paramount for successful experimental design, process development, and computational modeling.
This guide moves beyond a simple data sheet, providing not only the available data but also the scientific rationale behind the methodologies used for their determination. It is structured to empower the practicing scientist with both foundational knowledge and actionable, field-proven insights.
Molecular Identity and Structure
This compound is a derivative of the core 2-oxazolidinone ring system, featuring a primary amine-terminated ethyl group at the N3 position. This structural combination imparts a unique polarity and functional handle, making it a valuable building block for further chemical synthesis.
Below is a two-dimensional representation of the molecular structure, generated using the DOT language.
Caption: Experimental workflow for physical property characterization.
Protocol: Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp, defined melting range is expected.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dried sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Scan (Optional): Heat the sample rapidly to get a preliminary, approximate melting temperature. Allow the instrument to cool.
-
Formal Determination: Begin heating a new sample at a controlled ramp rate of 10-15 °C per minute until the temperature is ~15 °C below the approximate melting point found in the previous step.
-
Final Analysis: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Authoritative Grounding & Rationale: A narrow melting range (<2 °C) is a strong indicator of high purity for a crystalline solid. The slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, preventing observational lag and ensuring an accurate reading. A broad melting range often suggests the presence of impurities, which depress and broaden the melting point.
Protocol: Solubility Profiling
Solubility data is essential for selecting appropriate solvents for reactions, purification, and formulation.
Methodology (Thermodynamic Solubility):
-
Solvent Selection: Choose a panel of representative solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Acetone).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into separate vials for each solvent.
-
Solvent Addition: Add the selected solvent to each vial in measured aliquots (e.g., 100 µL). After each addition, vortex the vial vigorously for 1-2 minutes and visually inspect for complete dissolution.
-
Equilibration: If dissolution is not immediate, allow the slurry to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous agitation to ensure saturation is reached.
-
Quantification: Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a calibrated analytical technique (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.
Authoritative Grounding & Rationale: The structure of this compound contains both polar functional groups (primary amine, carbamate) and a hydrocarbon backbone. This suggests it will exhibit good solubility in polar protic (e.g., water, ethanol) and polar aprotic (e.g., DMSO) solvents. The primary amine provides a site for protonation, suggesting that solubility in aqueous media will be pH-dependent, likely increasing significantly in acidic conditions. Visual inspection provides a qualitative assessment, but quantitative analysis of the supernatant is required for true thermodynamic solubility, which represents a self-validating equilibrium state.
Summary and Forward Outlook
For any professional in drug development or chemical research, it is imperative to recognize that while computational predictions are useful, they are no substitute for rigorous experimental determination. The methodologies described herein for melting point and solubility profiling represent the gold standard for generating reliable and defensible physicochemical data, which is the bedrock of all subsequent research and development efforts.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350825, 3-Ethyl-1,3-oxazolidin-2-one. Available at: [Link]
-
Wikipedia (2023). 2-Oxazolidinone. Available at: [Link]
-
Chemical Methodologies (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Available at: [Link]
-
Chemos GmbH & Co.KG (Date not available). Safety Data Sheet: 2-Oxazolidinone. Available at: [Link]
-
TSI Journals (Date not available). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Available at: [Link]
An In-Depth Technical Guide to Oxazolidinones as Protein Synthesis Inhibitors
Abstract
The oxazolidinones represent a critical class of synthetic antibiotics, distinguished by their unique mechanism of inhibiting bacterial protein synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the molecular intricacies of their mode of action, the structural determinants of their antibacterial activity, the evolving landscape of bacterial resistance, and the key experimental methodologies essential for their study and development. By synthesizing crystallographic data, biochemical assays, and microbiological findings, this document aims to serve as an authoritative resource for understanding and advancing this vital area of antimicrobial research.
Introduction: A Response to a Pressing Clinical Need
The emergence of multidrug-resistant (MDR) Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), in the late 20th century created an urgent need for novel classes of antibiotics.[1][2][3] The oxazolidinones were among the first truly new chemical classes of antibiotics to be developed in decades, offering a new line of defense against these formidable pathogens.[4] Linezolid, the first member of this class approved for clinical use in 2000, demonstrated potent activity against a wide spectrum of Gram-positive bacteria and established the clinical viability of this novel scaffold.[1][5][6] This guide explores the scientific foundations that make oxazolidinones a cornerstone in the fight against antimicrobial resistance.
The Core Mechanism: Inhibition of the Initiation Complex
The primary antibacterial effect of oxazolidinones is achieved by inhibiting protein synthesis at its earliest stage: initiation.[7][8] This mechanism is distinct from many other classes of protein synthesis inhibitors that typically interfere with the elongation phase.[9]
Binding Site on the 50S Ribosomal Subunit
Oxazolidinones exert their function by binding to the 50S subunit of the bacterial ribosome.[4][10] High-resolution crystal structures have revealed that they occupy a specific pocket within the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[4][11][12] This binding site is strategically located at the interface with the 30S subunit and overlaps with the acceptor site (A-site), where the aminoacyl-tRNA (aa-tRNA) would normally bind.[4][12]
Key molecular interactions underpinning this binding include:
-
Hydrophobic and van der Waals interactions: The oxazolidinone ring stacks against nucleotide bases within the PTC, providing stability.[4]
-
Hydrogen bonding: The acetamide group, a common feature of many oxazolidinones, forms crucial hydrogen bonds with rRNA phosphates, such as G2540 (H. marismortui numbering).[4]
Steric Hindrance and Prevention of the 70S Initiation Complex
By binding to the A-site of the PTC on the 50S subunit, the oxazolidinone molecule physically obstructs the proper positioning of the initiator fMet-tRNA.[13] This steric hindrance prevents the fMet-tRNA from correctly engaging with the start codon on the messenger RNA (mRNA) within the fully assembled ribosome.[14] Consequently, the formation of a functional 70S initiation complex—comprising the 30S and 50S subunits, mRNA, and fMet-tRNA—is effectively blocked.[7][9][14] Without the successful formation of this complex, the first peptide bond cannot be formed, and protein synthesis is arrested before it can even begin.[13]
Caption: Oxazolidinone binds to the A-site of the 50S subunit, preventing 70S initiation complex formation.
Structure-Activity Relationships (SAR)
The antibacterial potency and spectrum of oxazolidinones are highly dependent on their chemical structure. Extensive SAR studies have identified key pharmacophoric elements.[5][15]
-
The Oxazolidinone Core: The (S)-configuration at the C5 position of the oxazolidinone ring is essential for activity.
-
C5-Acetamidomethyl Group: This side chain is crucial for binding within the ribosomal pocket. Modifications, such as replacing the carbonyl oxygen with sulfur, have been shown to enhance activity.[15]
-
N-Aryl Substituent: The nature of the aryl ring at the N3 position significantly influences potency and pharmacokinetic properties.[5] Fluorination at the 3- and/or 4-positions of this phenyl ring is a common feature in potent analogs like linezolid.[5]
The development of second-generation oxazolidinones, such as tedizolid, has focused on modifying these key positions to improve potency, expand the spectrum of activity, and overcome resistance mechanisms.[1][2][16]
| Compound | Key Structural Modification (relative to Linezolid) | Impact on Activity |
| Linezolid | N-Aryl: 3-fluoro-4-morpholinophenyl | Broad Gram-positive activity.[5] |
| Tedizolid | N-Aryl: Modified with a hydroxymethyl group and a pyridinyl ring. | 2- to 8-fold higher potency against Gram-positive organisms compared to linezolid.[1] |
| Radezolid | C5-substituent: Biaryl group. | Enhanced potency.[5] |
| Sutezolid | C5-substituent: Thioamide replacement. | Investigated for activity against Mycobacterium tuberculosis.[6] |
Mechanisms of Resistance: A Growing Challenge
While resistance to oxazolidinones remains relatively uncommon, several mechanisms have been identified and are monitored globally.[17] These can be broadly categorized into target site modifications and enzymatic inactivation.[11][17][18]
Target Site Mutations
The most frequently observed mechanism of resistance involves mutations in the genes encoding the 23S rRNA.[17][19] The G2576T substitution (E. coli numbering) is the most common mutation, directly impacting the drug's binding pocket. Other mutations in the central loop of domain V of the 23S rRNA have also been reported.[11] Less frequently, mutations in the genes for ribosomal proteins L3 and L4, which are located near the oxazolidinone binding site, can also confer resistance, likely by altering the conformation of the PTC.[17][18][20]
Transferable Resistance: The cfr Gene
Of significant clinical concern is the emergence of transferable resistance mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[19][21] The cfr gene encodes an RNA methyltransferase that modifies an adenine residue (A2503 in E. coli) within the 23S rRNA binding site.[19][22] This methylation sterically hinders the binding of oxazolidinones, as well as other antibiotic classes that target the PTC, leading to a multidrug resistance phenotype.[19][22] The location of cfr on mobile genetic elements like plasmids facilitates its spread between different bacterial species and strains.[11][23]
Other transferable resistance genes, such as optrA and poxtA, have also been identified and contribute to the landscape of oxazolidinone resistance.[11][17][23]
Caption: Resistance to oxazolidinones arises from target site mutations or enzymatic modification by Cfr.
Key Experimental Protocols
Evaluating the activity and mechanism of oxazolidinones requires a suite of specialized biochemical and microbiological assays.
Workflow for Characterizing a Novel Oxazolidinonedot
Sources
- 1. Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 9. dovepress.com [dovepress.com]
- 10. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. iris.univpm.it [iris.univpm.it]
- 19. journals.asm.org [journals.asm.org]
- 20. europeanreview.org [europeanreview.org]
- 21. journals.asm.org [journals.asm.org]
- 22. The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
An In-depth Technical Guide to the Safe Handling of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
Authored by: Gemini, Senior Application Scientist
Publication Date: January 25, 2026
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound hydrochloride (CAS No. 1262773-49-8).[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information and operational protocols. The causality behind experimental choices is explained to ensure a deep understanding of the necessary precautions. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe laboratory environment.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's properties is essential for safe handling.
| Property | Data |
| Chemical Name | This compound hydrochloride |
| Synonym | 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride |
| CAS Number | 1262773-49-8[1] |
| Molecular Formula | C₅H₁₁ClN₂O₂[1][2] |
| Molecular Weight | 166.61 g/mol [1][2] |
| Appearance | Solid[2] |
| Solubility | Readily soluble in water |
Hazard Identification and GHS Classification
This compound hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards:
GHS Pictogram:
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Core Directive: Safe Handling and Engineering Controls
The primary directive when handling this compound is the prevention of direct contact and aerosol generation. The following protocols are designed as a self-validating system to ensure user safety.
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls lies in their ability to isolate the hazard from the user.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]
-
Emergency Equipment: Accessible and tested emergency showers and eyewash stations are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as a crucial final barrier.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[7] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.[9] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect against skin contact.
-
-
Respiratory Protection: In the rare event that work must be performed outside a fume hood where dust generation is possible, a NIOSH-approved respirator is necessary.
Experimental Workflow: A Step-by-Step Protocol
This workflow is designed to guide the user through the safe handling of the compound from preparation to disposal.
Caption: Step-by-step workflow for handling this compound hydrochloride.
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is 4°C, sealed and away from moisture.[1]
-
Incompatible Materials: While specific incompatibility data for this compound is limited, as a general precaution for corrosive materials, it should be stored segregated from strong oxidizing agents, acids, and bases.[8]
Emergency Procedures: A Validating System for Safety
Rapid and informed action during an emergency is crucial.
Spill Response
-
Evacuation and Alerting: Immediately alert others in the vicinity and evacuate the immediate area.[11]
-
Assessment: From a safe distance, assess the extent of the spill. If it is large or involves other hazardous materials, contact your institution's emergency response team.
-
Cleanup of Minor Spills:
-
Ensure you are wearing appropriate PPE.[12]
-
Control the spread of the powder by gently covering it with an absorbent material like vermiculite or sand.[13][14] Do not sweep the dry powder, as this can create dust.[13]
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[12][14]
-
Decontaminate the area with soap and water.[14]
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Considerations
All waste containing this compound hydrochloride, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste. Place all materials in a sealed and clearly labeled container and follow all institutional, local, and national regulations for hazardous waste disposal.[14]
Logical Relationships in Chemical Safety
The following diagram illustrates the interconnectedness of safety protocols, demonstrating how each component contributes to overall risk mitigation.
Caption: The relationship between hazard mitigation strategies and personnel safety.
References
- Zolmitriptan - USP-NF. (n.d.).
- TLC PHARMACEUTICAL STANDARDS. (n.d.). safety data sheet.
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Oxazolidinone.
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- ChemScene. (n.d.). This compound hydrochloride.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Cayman Chemical. (2025, July 7). Safety Data Sheet: Zolmitriptan.
- MilliporeSigma. (2025, May 12). SAFETY DATA SHEET.
- Reddy, G. S., et al. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC - NIH.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Brandeis University Laboratory Safety. (n.d.). Corrosive Chemicals.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- AstraZeneca Australia. (2018, January 18). ZOMIG TABLETS SAFETY DATA SHEET.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Pharmaffiliates. (n.d.). Zolmitriptan-impurities.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. umanitoba.ca [umanitoba.ca]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
The Strategic Imperative of Privileged Structures in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The concept of "privileged structures" represents a cornerstone of modern medicinal chemistry, offering a powerful strategic framework for accelerating the discovery and development of novel therapeutics. These unique molecular scaffolds possess the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile starting points for the design of potent and selective drugs across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of privileged structures, from their fundamental principles to their practical application in contemporary drug discovery workflows. We will delve into the key characteristics that define these scaffolds, examine classic and emerging examples, and provide detailed methodologies for their synthesis, biological evaluation, and computational optimization. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively leverage the power of privileged structures in their quest for the next generation of medicines.
The Genesis and Evolution of the Privileged Structure Concept
The term "privileged structure" was first introduced in 1988 by B.E. Evans and his colleagues to describe molecular frameworks capable of serving as high-affinity ligands for more than one type of receptor.[1][2][3] This concept emerged from the empirical observation that certain structural motifs are recurrently found in a wide array of biologically active compounds, suggesting an inherent propensity to interact favorably with biological macromolecules.[2] This realization marked a paradigm shift in drug discovery, moving away from a purely target-centric approach to one that recognizes the inherent "drug-like" qualities of certain molecular architectures.
The strategic value of privileged structures lies in their ability to expedite the hit-to-lead optimization process.[1] By starting with a scaffold that is already known to possess favorable pharmacokinetic properties and synthetic accessibility, medicinal chemists can focus their efforts on fine-tuning selectivity and potency for a specific target of interest. This approach significantly enhances the efficiency of the drug discovery pipeline, reducing the time and resources required to identify promising clinical candidates.[1]
Defining Characteristics of a Privileged Scaffold
Not all molecular scaffolds are created equal. Privileged structures possess a unique combination of features that underpin their versatility and utility in drug discovery:
-
Target Promiscuity and Versatility: The defining characteristic of a privileged structure is its ability to bind to multiple biological targets, often from different protein families.[1][4][5] This promiscuity is not random but rather a reflection of the scaffold's ability to present key pharmacophoric features in a spatially favorable manner for interaction with various binding sites.
-
Synthetic Accessibility: Privileged scaffolds are typically amenable to efficient and versatile chemical synthesis, allowing for the rapid generation of diverse compound libraries.[6] This synthetic tractability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.
-
Favorable Physicochemical and ADME Properties: Many privileged structures inherently possess drug-like properties, such as good metabolic stability, oral bioavailability, and appropriate lipophilicity.[4] This "head start" in terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a significant advantage in the lengthy and complex process of drug development.
-
Three-Dimensional Complexity: Privileged scaffolds often possess a well-defined three-dimensional architecture that allows for precise spatial orientation of substituents. This structural rigidity can contribute to higher binding affinity and selectivity.
A Curated Compendium of Privileged Structures
The landscape of privileged structures is rich and diverse, encompassing a wide range of heterocyclic and carbocyclic systems. Below, we explore some of the most prominent examples and their impact on medicine.
Classic Privileged Scaffolds
These scaffolds have a long and storied history in medicinal chemistry, forming the basis of numerous blockbuster drugs.
-
Benzodiazepines: This seven-membered heterocyclic system is arguably one of the most well-known privileged structures.[5] Its ability to bind to GABA-A receptors has led to the development of a wide range of anxiolytics, sedatives, and anticonvulsants, including diazepam and alprazolam.[5] The benzodiazepine scaffold's versatility allows for substitutions that can modulate its selectivity for different GABA-A receptor subtypes.[5]
-
Dihydropyridines (DHPs): The 1,4-dihydropyridine core is the foundation for a major class of calcium channel blockers used to treat hypertension and angina.[7] Drugs like nifedipine and amlodipine act by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[8] The DHP scaffold's ability to interact with other targets has also been explored, highlighting its privileged nature.[7]
-
Indoles: The indole ring system is a ubiquitous feature in natural products and pharmaceuticals.[4] It is a key component of the neurotransmitter serotonin and is found in drugs targeting a wide range of receptors, including serotonin receptor agonists like sumatriptan (for migraines) and various kinase inhibitors.[1][4]
Emerging Privileged Scaffolds
The field of medicinal chemistry is constantly evolving, with new privileged structures continually being identified and exploited.
-
Quinazolines: This bicyclic heteroaromatic scaffold has gained significant attention for its broad spectrum of biological activities, including anticancer and antiviral properties.[4] The quinazoline core is present in several kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).
-
7-Azaindoles: This scaffold is a bioisostere of indole and has proven to be a valuable privileged structure in the development of kinase inhibitors. The nitrogen atom in the 7-position can form crucial hydrogen bonds with the hinge region of the ATP binding site of many kinases.
The following table provides a comparative overview of selected privileged structures, their primary targets, and representative drugs, along with their binding affinities where available.
| Privileged Scaffold | Primary Target(s) | Representative Drug(s) | Binding Affinity (IC50/Ki) | Therapeutic Area |
| Benzodiazepine | GABA-A Receptors (α subtypes) | Diazepam | Binds with high affinity to α1, α2, α3, and α5 subtypes[3][5] | Anxiolytic, Sedative |
| 1,4-Dihydropyridine | L-type Calcium Channels | Nifedipine | IC50 ≈ 0.2 µM (cardiac)[9], 1.85-3.35 nM (cerebral artery)[10] | Antihypertensive |
| Amlodipine | High affinity for L-type channels[11] | Antihypertensive | ||
| Indole | 5-HT1B/1D Receptors | Sumatriptan | - | Antimigraine |
| Kinases (e.g., VEGFR, PDGFR) | Sunitinib | - | Anticancer | |
| Quinazoline | EGFR Kinase | Gefitinib | - | Anticancer |
Experimental Workflows: From Synthesis to Biological Evaluation
The successful application of privileged structures in drug discovery relies on robust and efficient experimental workflows. This section provides detailed, step-by-step methodologies for the synthesis of a representative privileged scaffold and a common biological screening assay.
Synthesis of a Privileged Scaffold: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines.[12]
Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.1 mmol).[13]
-
Solvent Addition: Add a suitable solvent, such as ethanol or water.[12][13] For a greener approach, the reaction can be performed in water.[13]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 70-75 °C) for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[13]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[13] Collect the solid product by vacuum filtration and wash with a cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[13]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Caption: Workflow for a Fluorescence-Based Kinase Inhibitor Assay.
The Role of Computational Chemistry in Privileged Structure-Based Drug Design
Computational methods are indispensable tools in modern drug discovery, and they play a particularly important role in the design and optimization of privileged structures.
Virtual Screening and Scaffold Hopping
Virtual screening allows for the rapid in silico evaluation of large compound libraries to identify potential hits. [4]When working with privileged structures, virtual screening can be used to explore how different substitutions on the scaffold might affect binding to a specific target.
Scaffold hopping is a computational technique used to identify novel scaffolds that can mimic the biological activity of a known active compound. [14][15][16]This is particularly useful for moving away from a scaffold with undesirable properties (e.g., poor ADME, intellectual property limitations) while retaining the desired biological activity. Various computational tools and algorithms, such as pharmacophore modeling and shape-based similarity searching, are employed for scaffold hopping. [14][15]
A Representative Virtual Screening Workflow
The following diagram illustrates a typical virtual screening workflow for identifying novel ligands based on a privileged structure.
Caption: A typical virtual screening workflow in drug discovery.
Case Study: Dihydropyridines and L-type Calcium Channel Blockade
The mechanism of action of dihydropyridine-based calcium channel blockers provides an excellent case study for visualizing the interaction of a privileged structure with its target and the subsequent downstream signaling effects.
L-type calcium channels are voltage-gated ion channels that play a crucial role in regulating intracellular calcium levels in various cell types, including vascular smooth muscle cells. [17]The influx of calcium through these channels triggers a cascade of events leading to muscle contraction. [17]Dihydropyridines, such as nifedipine and amlodipine, bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby preventing calcium influx. [18]This leads to vasodilation and a decrease in blood pressure.
The following diagram illustrates the signaling pathway involved in L-type calcium channel-mediated smooth muscle contraction and its inhibition by dihydropyridines.
Caption: Signaling pathway of L-type calcium channel blockade by dihydropyridines.
Conclusion and Future Perspectives
Privileged structures continue to be a powerful and enduring concept in the field of drug discovery. Their inherent ability to interact with multiple biological targets, combined with their synthetic tractability and favorable drug-like properties, makes them invaluable starting points for the development of new medicines. As our understanding of disease biology deepens and new targets emerge, the strategic application of privileged structures, guided by advanced computational tools and innovative synthetic methodologies, will undoubtedly play a pivotal role in shaping the future of therapeutic intervention. The ongoing exploration of novel privileged scaffolds and the creative diversification of existing ones promise to unlock new avenues for treating a wide range of human diseases.
References
-
Amlodipine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]
- Costantino, L., & Barlocco, D. (2006). Privileged Structures as Leads in Medicinal Chemistry. Current Medicinal Chemistry, 13(1), 65–85.
- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964.
- Dutta, U., Fultambkar, P. P., Gacche, R. N., & Shinde, D. B. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6969.
- Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., … & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
- Ji, S., Wang, S., Zhang, Y., & Loh, T.-P. (2007).
- Meyers, A. I. (1993). Privileged structures: A useful concept in drug design. Chemtracts: Organic Chemistry, 6(3), 121-123.
- Rowlett, J. K., Platt, D. M., Lelas, S., Atack, J. R., & Dawson, G. R. (2005). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 102(3), 915–920.
-
Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved January 25, 2026, from [Link]
- Slish, D. F., Welsh, D. G., & Brayden, J. E. (1997). Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by. Frontiers in Physiology, 8, 223.
- Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological Reviews, 83(4), 1325–1358.
- Spedding, M., & Paoletti, R. (1992). Classification of calcium channels and the sites of action of drugs modifying channel function. Pharmacological Reviews, 44(3), 363–376.
- Tang, L., Gamal El-Din, T. M., Payandeh, J., Martinez, G. Q., Heard, T. M., Scheuer, T., … & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs.
-
Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Retrieved January 25, 2026, from [Link]
- Wermuth, C. G. (2006). The practice of medicinal chemistry (Vol. 30). Elsevier.
- Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today, 8(10), 445–450.
- Witzigmann, D., Qu, Y., Gauthier, M. A., & Leroux, J. C. (2020). A modular approach for the covalent modification of proteins with polymers.
- Zhorov, B. S., & Tikhonov, D. B. (2004). Olivera, BM (2004) Conotoxins and the voltage-gated calcium channels. In Calcium Channel Pharmacology (pp. 43-69). Springer, Boston, MA.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 25, 2026, from [Link]
- Richard, S., Diochot, S., & Nargeot, J. (1990). Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. Journal of Molecular and Cellular Cardiology, 22(7), 839-851.
- Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold hopping approaches. Drug Discovery Today, 17(7-8), 310-324.
- Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- Triggle, D. J. (2007). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. Cellular and Molecular Neurobiology, 27(3), 291-303.
- Tropsha, A., & Vaisman, I. I. (2005). In silico pharmacology: the basics and the challenges. Current Pharmaceutical Design, 11(12), 1497-1512.
- Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Bemis, G. W. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232.
-
YouTube. (2021, September 14). Hantzsch Dihydropyridine synthesis. Retrieved January 25, 2026, from [Link]
- Zhang, L., & Li, H. (2015). Privileged structures in drug discovery. RSC drug discovery series, (50), 1-28.
- Zheng, S., Li, Y., Chen, S., Xu, D., & Li, Y. (2020). A survey of scaffold hopping. Journal of Medicinal Chemistry, 63(19), 10637-10658.
- Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular modeling. Journal of Medicinal Chemistry, 53(14), 5061-5084.
- Brown, N. (Ed.). (2015). Bioisosteres in medicinal chemistry. John Wiley & Sons.
-
DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved January 25, 2026, from [Link]
- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein–ligand interactions.
- Klebe, G. (2006). Recent developments in structure-based drug design. Journal of Molecular Medicine, 84(6), 454-463.
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Moitessier, N., Englebienne, P., Lee, D., Corbeil, C. R., & Therrien, E. (2008). Towards the development of universal, fast and accurate docking methods: a review. British Journal of Pharmacology, 153(S1), S7-S26.
-
PathHunter Bioassays. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved January 25, 2026, from [Link]
- Schneider, G., & Fechner, U. (2005). Computer-based de novo design of drug-like molecules. Nature Reviews Drug Discovery, 4(8), 649-663.
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Hantzsch reaction: recent advances in Hantzsch 1, 4-dihydropyridines synthesis. Current Organic Chemistry, 16(1), 35-61.
- Walters, W. P., Stahl, M. T., & Murcko, M. A. (1998). Virtual screening–an overview. Drug Discovery Today, 3(4), 160-178.
- Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
- Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissDock, a web service for small molecule docking into proteins. Nucleic Acids Research, 39(suppl_2), W315-W319.
Sources
- 1. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, a valuable bifunctional building block for pharmaceutical and materials science research. The presented protocol details a robust and efficient one-step cyclization method starting from N-(2-aminoethyl)ethanolamine (AEEA) and diethyl carbonate. We elucidate the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and include essential data for process control and product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction
The 1,3-oxazolidin-2-one motif is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, most notably the linezolid class of antibiotics. These structures also serve as indispensable chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. The target molecule, this compound, incorporates this key heterocycle while also presenting a reactive primary amine on a flexible ethyl side chain. This dual functionality makes it an exceptionally useful synthon for introducing the oxazolidinone ring into larger molecules, developing novel ligands, or creating functionalized polymers.
Synthesizing this molecule from elemental starting materials like ethanolamine would necessitate a multi-step pathway involving protection/deprotection strategies and N-alkylation of a pre-formed oxazolidinone ring. Such an approach is often lengthy and inefficient. This guide presents a more convergent and atom-economical strategy based on the direct cyclization of N-(2-aminoethyl)ethanolamine (AEEA). AEEA is an ideal precursor as it already contains the requisite carbon-nitrogen-oxygen backbone. The reaction of AEEA with a suitable carbonylating agent, such as diethyl carbonate, facilitates an intramolecular cyclization involving the secondary amine and the hydroxyl group, selectively forming the desired five-membered ring while preserving the terminal primary amine. This method is advantageous due to its operational simplicity, reduced number of synthetic steps, and favorable environmental profile.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed transesterification and subsequent intramolecular cyclization. Diethyl carbonate serves as a safe and effective phosgene equivalent for installing the carbonyl group.
Overall Reaction:
N-(2-Aminoethyl)ethanolamine + Diethyl Carbonate → this compound + 2 Ethanol
The mechanism can be conceptualized in several key steps, as illustrated below. While both the hydroxyl and secondary amine groups of AEEA are nucleophilic, the reaction typically proceeds through a carbamate intermediate.
Mechanistic Steps:
-
Nucleophilic Attack: The more nucleophilic secondary amine of AEEA attacks one of the electrophilic carbonyl carbons of diethyl carbonate. This forms a tetrahedral intermediate.
-
Intermediate Formation: The intermediate collapses, eliminating an ethoxide anion to form an ethyl carbamate intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the hydroxyl group of the carbamate intermediate performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon.
-
Ring Closure: This second tetrahedral intermediate collapses, closing the five-membered ring and eliminating a second molecule of ethanol.
-
Final Product: The stable this compound is formed.
Caption: Proposed reaction mechanism for the formation of the target oxazolidinone.
Experimental Protocol
Materials and Equipment
Reagents:
-
N-(2-Aminoethyl)ethanolamine (AEEA), ≥98% purity (CAS: 111-41-1)
-
Diethyl carbonate (DEC), ≥99% purity (CAS: 105-58-8)
-
Sodium methoxide (catalyst), 0.5 M solution in methanol or solid (CAS: 124-41-4)
-
Toluene, anhydrous (solvent)
-
Ethyl acetate, ACS grade (for extraction/crystallization)
-
Hexanes, ACS grade (for crystallization)
-
Magnesium sulfate (MgSO₄), anhydrous (drying agent)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask (e.g., 500 mL)
-
Reflux condenser with a drying tube (or nitrogen/argon inlet)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Separatory funnel
-
Glass funnel and filter paper or Büchner funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Safety Precautions
-
N-(2-Aminoethyl)ethanolamine (AEEA): Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction and may damage fertility or the unborn child.[1] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.
-
Diethyl Carbonate (DEC): Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Ensure proper grounding of equipment to prevent static discharge. May cause respiratory irritation.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Toluene: Flammable. Toxic by inhalation and skin contact. Known reproductive toxicant. All handling must occur within a certified chemical fume hood.
General Handling: This procedure should be performed by trained personnel in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet at the top), a thermometer, and a rubber septum.
-
Place the flask in a heating mantle.
-
Flush the entire system with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
-
Charging the Reactants:
-
To the flask, add N-(2-aminoethyl)ethanolamine (10.42 g, 100 mmol, 1.0 equiv.) and 200 mL of anhydrous toluene.
-
Begin stirring to dissolve the AEEA.
-
Add diethyl carbonate (13.0 g, 110 mmol, 1.1 equiv.) to the flask via a syringe through the septum. A slight excess of DEC ensures complete conversion of the starting material.
-
Carefully add the catalyst, sodium methoxide (1.0 mL of 0.5 M solution in methanol, 0.5 mmol, 0.005 equiv.), to the reaction mixture. Justification: A catalytic amount of base is sufficient to promote the transesterification and cyclization reactions without causing significant side reactions.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approx. 110-115 °C).
-
Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system would be silica gel plates with a mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1). The product is expected to have a higher Rf value than the starting AEEA. The reaction is considered complete when the AEEA spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Transfer the mixture to a rotary evaporator and remove the toluene under reduced pressure.
-
The resulting crude oil will contain the product, unreacted DEC, and catalyst residues. To remove the catalyst, add 50 mL of deionized water and 100 mL of ethyl acetate to the crude residue in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash them with a saturated sodium chloride solution (brine, 50 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.
-
-
Purification:
-
The crude product can often be purified by crystallization. Dissolve the crude oil in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.
-
Collect the resulting solid by vacuum filtration, wash the crystals with a small amount of cold ethyl acetate/hexane (1:1) mixture, and dry under vacuum to afford pure this compound.
-
If crystallization is unsuccessful, purification can be achieved via column chromatography on silica gel using a gradient elution, starting with 100% ethyl acetate and gradually increasing the polarity with a methanol/ammonium hydroxide mixture.
-
Characterization
-
Appearance: White to off-white solid.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups (e.g., C=O stretch of the carbamate at ~1750 cm⁻¹, N-H bends of the primary amine).
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 131.08).
-
Melting Point: To assess purity.
Process Workflow and Data
The entire experimental process can be visualized as a sequence of distinct stages, each with specific objectives and control parameters.
Sources
Application Notes and Protocols for the N-arylation of 2-Oxazolidinones with Aryl Bromides
Introduction: The Strategic Importance of N-Aryl-2-Oxazolidinones
The N-aryl-2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry and drug development. Its prevalence is highlighted by its core structure in notable pharmaceuticals, including the antibiotic Linezolid, the monoamine oxidase inhibitor Toloxatone, and the anticoagulant Rivaroxaban.[1] The rigid, planar nature of this moiety, coupled with its ability to engage in key hydrogen bonding and π-stacking interactions, makes it a privileged structure for designing potent and selective therapeutic agents. Consequently, the development of robust, efficient, and scalable synthetic methods for the construction of the critical aryl C-N bond is of paramount importance to researchers in both academic and industrial settings.
This technical guide provides a detailed exploration of two powerful catalytic protocols for the N-arylation of 2-oxazolidinones using aryl bromides: the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each transformation, offer detailed, step-by-step experimental protocols, and present data to guide researchers in selecting the optimal conditions for their specific synthetic challenges.
Mechanistic Foundations: A Tale of Two Metals
The choice between a copper- or palladium-based catalytic system is often dictated by factors such as substrate scope, functional group tolerance, cost, and scalability. Understanding the fundamental catalytic cycles is crucial for troubleshooting and optimizing these reactions.
The Copper-Catalyzed Pathway: An Ullmann-Goldberg Approach
The copper-catalyzed N-arylation of amides, historically known as the Goldberg reaction, has seen a modern resurgence with the development of highly effective ligand systems.[2] The currently accepted mechanism for the coupling of 2-oxazolidinone with an aryl bromide generally proceeds through a Cu(I)/Cu(III) catalytic cycle.[3]
Causality in the Catalytic Cycle:
-
Ligand Association & Amide Binding: The reaction is initiated by the coordination of a ligand, typically a chelating diamine, to a Cu(I) salt (e.g., CuI). This is a critical step as the ligand prevents the formation of inactive copper aggregates and modulates the reactivity of the metal center.[4][5] The 2-oxazolidinone then displaces the counter-ion and, upon deprotonation by a base (e.g., K₃PO₄), forms a copper(I) amidate complex.
-
Oxidative Addition: The aryl bromide undergoes oxidative addition to the copper(I) amidate complex. This is often the rate-limiting step of the reaction. The result is a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The newly formed Cu(III) species rapidly undergoes reductive elimination to form the desired C-N bond of the N-aryl-2-oxazolidinone product and regenerate the active L-Cu(I)-X species, which can then re-enter the catalytic cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type N-arylation.
The Palladium-Catalyzed Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry, renowned for its broad substrate scope and high functional group tolerance.[6] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The choice of phosphine ligand is critical here; bulky, electron-rich ligands facilitate this step and stabilize the resulting complex.
-
Amide Coordination & Deprotonation: The 2-oxazolidinone coordinates to the Pd(II) center. A base, often a strong one like sodium tert-butoxide or cesium carbonate, is then required to deprotonate the coordinated oxazolidinone, forming a palladium amidate complex.[7][8] The role of the base is crucial; it must be strong enough to deprotonate the N-H bond but not so reactive that it causes decomposition of the substrate or catalyst.[9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amidate complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. This step is often accelerated by the bulky ligands that create steric pressure around the metal center.[10]
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig N-arylation.
Experimental Protocols and Data
The following protocols are presented as robust starting points for the N-arylation of 2-oxazolidinones. Optimization may be required for specific substrates.
General Experimental Workflow
A standardized, inert-atmosphere setup is paramount for the success of these cross-coupling reactions. The following workflow ensures the exclusion of oxygen and moisture, which can deactivate the catalysts.
Caption: General workflow for transition-metal-catalyzed N-arylation reactions.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from methodologies that have proven effective for a range of amides and aryl halides, offering a cost-effective alternative to palladium-based systems.[11]
Materials and Reagents:
-
2-Oxazolidinone (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
(S)-N-Methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed dimethyl sulfoxide (DMSO) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware and magnetic stirrer
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-oxazolidinone (1.0 mmol), the aryl bromide (1.1 mmol), CuI (0.05 mmol), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMSO (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 5-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired N-aryl-2-oxazolidinone.
Representative Data (Copper-Catalyzed):
| Aryl Halide (Iodide) | Amide | Product | Yield (%) | Reference |
| Iodobenzene | 2-Pyrrolidone | 1-Phenylpyrrolidin-2-one | 90 | [11] |
| 4-Iodoacetophenone | 2-Pyrrolidone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 89 | [11] |
| 1-Iodo-4-(trifluoromethyl)benzene | 2-Pyrrolidone | 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one | 93 | [11] |
| 1-Iodotoluene | 2-Pyrrolidone | 1-(p-Tolyl)pyrrolidin-2-one | 88 | [11] |
| 1-Iodonaphthalene | 2-Pyrrolidone | 1-(Naphthalen-1-yl)pyrrolidin-2-one | 85 | [11] |
Note: The cited reference uses aryl iodides, which are generally more reactive than aryl bromides under these conditions. Longer reaction times or slightly higher temperatures may be necessary for aryl bromides.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is based on established Buchwald-Hartwig conditions and is particularly effective for a broad range of electronically and sterically diverse aryl bromides.[12][13]
Materials and Reagents:
-
2-Oxazolidinone (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.048 mmol, 4.8 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware and magnetic stirrer
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.048 mmol) to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox (if used) and add 2-oxazolidinone (1.0 mmol), the aryl bromide (1.2 mmol), and Cs₂CO₃ (1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure N-aryl-2-oxazolidinone.
Representative Data (Palladium-Catalyzed):
| Aryl Bromide | Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | DPEphos | Cs₂CO₃ | Dioxane | 84 | [12] |
| 4-Bromoanisole | DPEphos | Cs₂CO₃ | Dioxane | 88 | [12] |
| 1-Bromonaphthalene | DPEphos | Cs₂CO₃ | Dioxane | 80 | [12] |
| 2-Bromotoluene | Xantphos | Cs₂CO₃ | Dioxane | 75 | [12] |
| 4-Bromo-tert-butylbenzene | BINAP | Cs₂CO₃ | Toluene | 95 | [13] |
Conclusion and Outlook
Both copper- and palladium-catalyzed methods provide powerful and versatile tools for the synthesis of N-aryl-2-oxazolidinones from aryl bromides. The choice of catalyst system allows the researcher to tailor the reaction conditions to the specific electronic and steric demands of their substrates. The copper-catalyzed protocol offers a more economical option, while the palladium-catalyzed Buchwald-Hartwig amination often provides broader substrate scope and higher functional group tolerance. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to confidently and efficiently construct this vital chemical scaffold.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2016). Copper Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban. Retrieved January 25, 2026, from [Link]
- Teo, Y.-C., et al. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Nanyang Technological University.
-
The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved January 25, 2026, from [Link]
-
MDPI. (2013). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved January 25, 2026, from [Link]
-
Chemical Communications. (2015). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Retrieved January 25, 2026, from [Link]
-
MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved January 25, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved January 25, 2026, from [Link]
-
The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved January 25, 2026, from [Link]
-
Organic Letters. (2022, January 31). Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 25, 2026, from [Link]
-
Beilstein Journals. (2023, July 4). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved January 25, 2026, from [Link]
-
DSpace@MIT. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved January 25, 2026, from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved January 25, 2026, from [Link]
-
Wiley Online Library. (2004). Copper‐Catalyzed N‐Arylation of 2‐Oxazolidinones. An Expeditious Route to Toloxatone. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Retrieved January 25, 2026, from [Link]
-
PubMed Central. (2016, March 10). Palladium-catalyzed incorporation of atmospheric CO2: efficient synthesis of functionalized oxazolidinones. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 25, 2026, from [Link]
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved January 25, 2026, from [Link]
-
Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved January 25, 2026, from [Link]
-
MDPI. (2021). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2009). (PDF) An efficient and practical synthesis of antibacterial linezolid. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2017, November 22). Total Synthesis of (+)-Medicarpin. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved January 25, 2026, from [Link]
Sources
- 1. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Oxazolidinone Derivatives
Introduction: The Significance of Oxazolidinones and the Advent of Microwave Synthesis
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry.[1] This privileged scaffold is the central feature of a class of synthetic antibacterial agents, most notably Linezolid, the first oxazolidinone antibiotic to be approved by the FDA.[1] Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at the initiation phase, a unique mechanism that makes them effective against multidrug-resistant Gram-positive bacteria.[2][3] Beyond their antibacterial properties, oxazolidinone derivatives have found applications as chiral auxiliaries in asymmetric synthesis, underscoring their versatility and importance in organic chemistry.[4]
Traditionally, the synthesis of oxazolidinones has involved multi-step procedures often requiring harsh conditions and long reaction times.[4][5] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[6] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid temperature increases and significantly accelerated reaction rates.[6] This application note provides detailed protocols and expert insights into the microwave-assisted synthesis of oxazolidinone derivatives, designed for researchers, scientists, and professionals in drug development.
Core Principles of Microwave-Assisted Synthesis
The primary advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction from the outside of the vessel inwards, microwave energy is delivered directly to the bulk of the reaction mixture. This results in rapid, uniform heating that can dramatically reduce reaction times from hours to mere minutes.[7] Furthermore, the ability to rapidly achieve and precisely control high temperatures and pressures in sealed vessels allows for the exploration of new reaction pathways and the enhancement of reaction yields and product purity.[6]
Key considerations for successful microwave-assisted synthesis include the choice of solvent, catalyst, and the specific microwave parameters such as power, temperature, and ramp time. Solvents with high dissipation factors, such as alcohols and DMSO, are particularly effective at absorbing microwave energy.[8] However, solvent-free reactions are also highly advantageous, aligning with the principles of green chemistry by reducing waste and simplifying purification.[9]
Synthetic Pathways to Oxazolidinone Derivatives
Several synthetic routes to oxazolidinone derivatives are amenable to microwave assistance. This guide will focus on two of the most common and efficient methods: the cyclization of β-amino alcohols with carbonate sources and the [3+2] cycloaddition of epoxides and isocyanates. Additionally, a greener alternative involving the use of carbon dioxide will be discussed.
Synthesis from β-Amino Alcohols and Diethyl Carbonate
This method is a robust and widely used approach for the synthesis of 4-substituted oxazolidin-2-ones, particularly chiral derivatives starting from readily available amino acids.[4] The reaction involves the base-catalyzed cyclization of a β-amino alcohol with diethyl carbonate. Microwave irradiation significantly accelerates this transformation, providing the desired products in high yields and with excellent retention of stereochemistry.[4]
Mechanism of Reaction:
The reaction proceeds through a nucleophilic substitution mechanism. The base, typically sodium methoxide or potassium carbonate, deprotonates the hydroxyl group of the amino alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks one of the carbonyl carbons of diethyl carbonate. Subsequent intramolecular cyclization with the elimination of ethanol and another equivalent of the base regenerates the catalyst and yields the oxazolidinone ring. The rapid heating under microwave conditions drives the reaction to completion quickly.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-(2-Aminoethyl)-1,3-oxazolidin-2-one as a chemical building block
An In-Depth Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one: A Versatile Chemical Building Block
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a bifunctional chemical building block of significant interest to researchers in polymer chemistry, materials science, and drug discovery. Its unique structure, featuring a primary amine and a thermally stable oxazolidinone ring, offers a versatile platform for a wide range of chemical transformations. This guide elucidates the core principles of its reactivity and provides actionable protocols for its application.
Foundational Concepts: The Duality of Reactivity
The utility of this compound stems from its two distinct reactive sites:
-
The Primary Amine (-NH₂): This nucleophilic group serves as a classical handle for a variety of standard amine chemistries, including acylation, alkylation, and condensation reactions. This allows for the straightforward covalent attachment of the molecule to other structures, polymers, or surfaces.
-
The Oxazolidinone Ring: This five-membered heterocyclic system is more than just a stable scaffold; it functions as a masked isocyanate .[1] Oxazolidinones are known to be thermally labile, and upon heating, they can undergo a retro-cyclization reaction to generate a vinyl isocyanate or an ethyl isocyanate equivalent in situ. This property is exceptionally valuable as it provides a safer, more controllable alternative to handling highly reactive and often hazardous isocyanate monomers.[2][3]
This dual functionality allows for a two-stage reaction strategy: the amine can be used for an initial coupling reaction under mild conditions, followed by a thermally-induced reaction involving the ring-opening to form new linkages, such as urethanes.
Physicochemical Properties
A summary of the key properties of the hydrochloride salt of this compound is presented below.
| Property | Value | Source |
| Empirical Formula | C₅H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 166.61 g/mol | [4] |
| Appearance | Solid | [4] |
| SMILES String | O=C1N(CCN)CCO1.[H]Cl | [4] |
| InChI Key | NOUSUYADGXGEPS-UHFFFAOYSA-N | [4] |
Core Application: A Safer Pathway to Polyurethanes
The most prominent application of this compound is in the formation of polyurethanes and polyureas without the direct use of isocyanates. The oxazolidinone serves as a "blocked" isocyanate that is released upon heating.
Causality of the Experimental Choice
Traditional polyurethane synthesis involves the reaction of diisocyanates with polyols. Diisocyanates like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI) are toxic and require stringent handling protocols. By using a molecule where the isocyanate functionality is "masked" within the oxazolidinone ring, the hazards associated with monomer handling are significantly reduced. The reaction to form the prepolymer can be carried out via the amine functionality, and the final urethane cross-linking is triggered by heat, offering excellent temporal control over the curing process.
Experimental Protocol 1: Synthesis of a Linear Polyurethane Prepolymer
This protocol details the synthesis of a prepolymer by reacting the primary amine of this compound with a diepoxide. The resulting polymer contains pendant oxazolidinone groups ready for subsequent thermal cross-linking.
Materials:
-
This compound hydrochloride (and a suitable base like triethylamine for neutralization)
-
A diepoxide (e.g., Bisphenol A diglycidyl ether)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Triethylamine (for hydrochloride salt neutralization)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up the reaction flask under a nitrogen atmosphere.
-
Dissolve this compound hydrochloride in anhydrous DMF. Add a stoichiometric equivalent of triethylamine to liberate the free amine. Stir for 30 minutes.
-
In the dropping funnel, dissolve the diepoxide in anhydrous DMF.
-
Add the diepoxide solution dropwise to the reaction flask at room temperature over 1 hour.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by techniques such as FTIR (disappearance of the epoxy peak).
-
Once the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Filter the polymer, wash with the non-solvent, and dry under vacuum.
Self-Validation:
-
The resulting prepolymer can be characterized by ¹H NMR to confirm the presence of both the oxazolidinone ring and the polymer backbone.
-
FTIR spectroscopy should show the absence of the epoxy signal and the presence of characteristic peaks for the oxazolidinone carbonyl (~1750 cm⁻¹) and secondary amines.
Caption: Workflow for prepolymer synthesis.
Application in Medicinal Chemistry: A Privileged Scaffold
The oxazolidinone ring is a core structural motif in several important pharmaceuticals, most notably in the antibiotic linezolid.[5][6] These compounds are effective against multi-drug resistant Gram-positive bacteria.[6] this compound provides a convenient starting point for synthesizing analogs of these drugs.
Causality of the Experimental Choice
In drug development, generating a library of related compounds is essential for structure-activity relationship (SAR) studies. The primary amine on the ethyl side chain of this building block is a perfect handle for diversification. By reacting it with various acyl chlorides, sulfonyl chlorides, or isocyanates, researchers can rapidly synthesize a wide array of derivatives to probe the pharmacophore space.
Experimental Protocol 2: N-Acylation for Library Synthesis
This protocol describes a general method for the acylation of the primary amine, a fundamental step in building a chemical library based on the oxazolidinone scaffold.
Materials:
-
This compound hydrochloride
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
A non-nucleophilic base (e.g., Triethylamine or DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes for reagent addition
Procedure:
-
Suspend this compound hydrochloride in anhydrous DCM in the reaction flask.
-
Add 2.2 equivalents of triethylamine to the suspension. Stir under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis.
Caption: N-Acylation reaction pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Identification: The hydrochloride salt is classified as an eye irritant.[4] The parent compound, 2-oxazolidinone, may cause skin sensitization and is harmful if swallowed.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Concluding Remarks
This compound is a powerful and versatile building block. Its bifunctional nature allows for sequential and orthogonal reaction strategies, making it highly valuable in both polymer and medicinal chemistry. The ability of the oxazolidinone ring to act as a thermally-triggered isocyanate precursor is a particularly noteworthy feature, enabling safer and more controlled synthetic routes to polyurethane-based materials. The protocols outlined in this guide serve as a robust starting point for researchers looking to harness the synthetic potential of this unique molecule.
References
-
Oxazolidinone synthesis - Organic Chemistry Portal. [Link]
-
2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem - NIH. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. [Link]
-
2-Oxazolidinone - Wikipedia . [Link]
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations | ACS Omega - ACS Publications. [Link]
-
3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem - NIH. [Link]
-
3-Ethyl-1,3-oxazolidin-2-one | C5H9NO2 | CID 350825 - PubChem. [Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. [Link]
- Preparation of oxazolidinones by reacting an isocyanate, or isothiocyanate with an epoxide in the presence of a phosphonium halide acid, ester, or acid ester of the element c - Google P
-
Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex - White Rose Research Online. [Link]
-
Investigation of Masked N-Acyl-N-isocyanates: Support for Oxadiazolones as Blocked N-Isocyanate Precursors - PubMed. [Link]
-
Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. [Link]
-
Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - MDPI. [Link]
-
Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing). [Link]
- Hydrocurable oxazolidine-isocyanate compositions - Google P
-
2-Oxazolidone - SAFETY DATA SHEET . [Link]
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC - PubMed Central. [Link]
-
ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. [Link]
-
Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex - ResearchGate. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. [Link]
-
Oxazolidine - Wikipedia . [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]
-
Poly(2-oxazoline)s based biomaterials: A comprehensive and critical update - PubMed - NIH. [Link]
-
Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Publishing. [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3687897A - Preparation of oxazolidinones by reacting an isocyanate, or isothiocyanate with an epoxide in the presence of a phosphonium halide acid, ester, or acid ester of the element c - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
Application Notes & Protocols: A Guide to the Synthesis of Oxazolidinones via Cyclization of Amino Alcohols
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring system is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid structure and stereochemical properties make it a valuable component in a wide array of biologically active compounds. Most notably, oxazolidinones form the core of a new class of synthetic antibacterial agents, including Linezolid, which are effective against multi-drug resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] These drugs function by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that circumvents resistance to other protein synthesis inhibitors.[1]
Given their importance, the development of efficient and versatile synthetic routes to oxazolidinones is a critical endeavor for researchers in drug discovery and development. The intramolecular cyclization of 1,2-amino alcohols is one of the most direct and fundamental strategies for constructing this heterocyclic core. This application note provides an in-depth guide to the primary experimental procedures for this transformation, explaining the mechanistic rationale behind different synthetic choices and offering detailed, field-proven protocols.
Synthetic Strategies: An Overview of Carbonyl Source Incorporation
The conversion of an amino alcohol to an oxazolidinone requires the introduction of a carbonyl group that bridges the nitrogen and oxygen atoms. The choice of this "C1" carbonyl source dictates the reaction conditions, substrate scope, and overall efficiency. The most common strategies can be broadly categorized as follows:
-
Phosgene and Phosgene-Equivalent Methods: Historically, highly reactive and toxic phosgene gas was used.[2] Modern approaches rely on safer, solid phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene, which offer comparable reactivity with significantly improved handling characteristics.
-
Isocyanate-Based Cyclizations: This strategy involves the reaction of an amino alcohol with an isocyanate to form a hydroxy-carbamate intermediate, which subsequently cyclizes. Alternatively, epoxides can react directly with isocyanates in a cycloaddition reaction to yield the oxazolidinone core.[1][2]
-
Green Chemistry Approaches using Carbon Dioxide (CO₂): Leveraging CO₂ as an abundant, non-toxic, and renewable C1 feedstock is a highly attractive and sustainable strategy.[3] These reactions are typically catalytic and represent a significant advancement in environmentally benign chemical synthesis.[2][3]
Caption: General workflow for oxazolidinone synthesis.
Method 1: Cyclization using Carbonyldiimidazole (CDI)
Expertise & Experience: The use of 1,1'-Carbonyldiimidazole (CDI) is a robust and widely adopted phosgene-free method. CDI acts as a highly active acylation reagent.[4] The reaction proceeds in two distinct steps: first, the more nucleophilic amine of the amino alcohol attacks the CDI to form an acyl imidazole intermediate, displacing one imidazole molecule. Second, the adjacent hydroxyl group, often activated by a base, performs an intramolecular nucleophilic attack on the newly formed carbonyl, displacing the second imidazole molecule to close the five-membered ring. The formation of imidazole and CO₂ as byproducts simplifies purification.
Mechanistic Rationale Diagram
// Nodes AA [label="R-CH(OH)-CH(R')-NH₂\n(Amino Alcohol)"]; CDI [label="Im-C(=O)-Im\n(CDI)"]; Intermediate [label="R-CH(OH)-CH(R')-NH-C(=O)-Im\n(Acyl Imidazole Intermediate)"]; Oxazolidinone [label="Oxazolidinone Ring"]; Imidazole [label="Imidazole (byproduct)"];
// Edges AA -> Intermediate [label="+ CDI\n- Imidazole"]; Intermediate -> Oxazolidinone [label="Intramolecular\nCyclization\n- Imidazole"];
// Ranking for layout {rank=same; AA; CDI;} {rank=same; Intermediate;} {rank=same; Oxazolidinone; Imidazole;} } /dot
Caption: CDI-mediated cyclization mechanism.
Protocol 1: General Procedure for CDI-Mediated Oxazolidinone Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
1,2-Amino Alcohol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Stir plate, round-bottom flask, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,2-amino alcohol (1.0 eq) in anhydrous THF (approx. 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution, add CDI (1.1 eq) portion-wise at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The initial formation of the acyl imidazole intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Gently heat the reaction mixture to reflux (approx. 65°C for THF) and maintain for 4-16 hours. Monitor the consumption of the intermediate and the formation of the oxazolidinone product by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining imidazole and other water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure oxazolidinone.
-
Method 2: Cycloaddition of Epoxides and Isocyanates
Expertise & Experience: This powerful method constructs the amino alcohol and the oxazolidinone ring in a highly convergent fashion. It often involves the catalyst-mediated cycloaddition of an epoxide with an isocyanate.[1] This approach is particularly useful for generating N-aryl oxazolidinones, a common feature in antibacterial agents. The choice of catalyst, often a Lewis acid like Lithium Bromide (LiBr) solubilized with a phosphine oxide, is critical for activating the epoxide ring towards nucleophilic attack.[1]
Protocol 2: Synthesis from an Epoxide and Isocyanate
This protocol is adapted from established literature procedures for synthesizing N-aryl oxazolidinones.[1]
Materials:
-
Chiral Epoxide (e.g., (R)-glycidol derivative) (1.0 eq)
-
Aryl Isocyanate (1.0 eq)
-
Catalyst: Lithium Bromide (LiBr) (0.1 eq)
-
Tributylphosphine oxide (TBPO) (0.1 eq)
-
Anhydrous solvent (e.g., Xylene)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous xylene, LiBr (0.1 eq), and TBPO (0.1 eq). Heat the mixture to reflux to ensure the solubilization of the LiBr catalyst.[1]
-
Reagent Addition: To the hot, stirred catalyst solution, add the aryl isocyanate (1.0 eq) followed by the slow, dropwise addition of the epoxide (1.0 eq).
-
Reaction: Maintain the reaction at reflux for 6-24 hours. The progress of the reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the solution with water and brine to remove the catalyst and any water-soluble byproducts.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is then purified by flash chromatography or recrystallization to afford the desired N-aryl oxazolidinone.
-
Method 3: Catalytic Cyclization with Carbon Dioxide
Trustworthiness & Authoritative Grounding: The direct condensation of amino alcohols with CO₂ is a thermodynamically challenging reaction that produces water as a byproduct, often leading to an unfavorable equilibrium.[3] To overcome this, catalytic systems are employed at elevated temperatures and pressures. Organotin catalysts, such as dibutyltin oxide (n-Bu₂SnO), have proven effective for this dehydrative condensation.[5] The reaction is typically performed in a high-pressure autoclave.
Protocol 3: n-Bu₂SnO-Catalyzed Synthesis from Amino Alcohol and CO₂
This protocol describes a high-pressure catalytic conversion of an amino alcohol and CO₂.[5] Caution: This procedure requires a high-pressure autoclave and should only be performed by trained personnel.
Materials:
-
1,2-Amino Alcohol (1.0 eq, e.g., 10.0 mmol)
-
Dibutyltin oxide (n-Bu₂SnO) (0.1 eq, e.g., 1.0 mmol)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), 8.0 mL)
-
High-pressure autoclave (e.g., 50 mL)
-
Carbon Dioxide (CO₂) source
Procedure:
-
Autoclave Charging: Charge the autoclave vessel with the 1,2-amino alcohol (10.0 mmol), n-Bu₂SnO (1.0 mmol), and NMP (8.0 mL).[5]
-
Pressurization: Seal the autoclave. Purge the vessel with CO₂ gas, and then pressurize to the desired initial pressure (e.g., 5 MPa).[5]
-
Reaction: Heat the sealed autoclave to the target temperature (e.g., 180°C) with stirring. Maintain these conditions for the required reaction time (e.g., 16 hours).[5]
-
Cooling and Depressurization: After the reaction time has elapsed, cool the autoclave to room temperature. Carefully and slowly vent the excess CO₂ pressure in a well-ventilated fume hood.
-
Work-up and Analysis:
-
Open the autoclave and transfer the reaction solution.
-
The conversion and yield can be determined by Gas Chromatography (GC) analysis using an internal standard.
-
-
Purification:
-
For product isolation, the solvent can be removed by distillation under reduced pressure.
-
The resulting crude product can be further purified by fractional distillation or column chromatography.[5]
-
Data Summary: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages/Considerations |
| CDI Cyclization | Amino Alcohol, CDI | THF or DCM, RT to Reflux, 4-18h | 70-95% | High yields, mild conditions, safe phosgene alternative. | CDI is moisture-sensitive; imidazole byproduct must be removed. |
| Epoxide + Isocyanate | Epoxide, Isocyanate, LiBr/TBPO | Xylene, Reflux, 6-24h | 65-90% | Convergent, good for N-aryl derivatives, stereospecific. | Requires high temperatures; isocyanates can be toxic/moisture-sensitive. |
| Catalytic CO₂ Fixation | Amino Alcohol, CO₂, n-Bu₂SnO | NMP, 180°C, 5 MPa, 16h | 50-88% | "Green" C1 source, high atom economy, sustainable. | Requires high pressure/temperature equipment; catalyst can be toxic. |
Conclusion
The synthesis of oxazolidinones from amino alcohols is a cornerstone reaction in medicinal and organic chemistry. The choice of methodology depends on the available starting materials, desired substitution pattern, and scale of the reaction. While classical methods using phosgene equivalents like CDI remain highly reliable and efficient, modern approaches leveraging isocyanate cycloadditions offer convergent pathways to complex targets. Furthermore, the development of catalytic systems that utilize carbon dioxide as a C1 source represents a critical step forward in sustainable chemical manufacturing, aligning with the principles of green chemistry. Researchers and drug development professionals can select the most appropriate protocol from these options to efficiently access this vital chemical scaffold.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis of 2-Oxazolidinones from CO2 and 1,2-Aminoalcohols Catalyzed by n-Bu2SnO. Retrieved from [Link]
-
PubMed. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application of Oxazolidinones in the Development of Antibacterial Agents for Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: The Clinical Challenge of MRSA and the Role of Oxazolidinones
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, responsible for a spectrum of infections ranging from skin and soft tissue ailments to life-threatening conditions like pneumonia and bacteremia.[1][2][3] The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics such as vancomycin has intensified the urgent need for novel therapeutic agents.[4] Oxazolidinones, a class of synthetic antibiotics, have emerged as a critical tool in the clinical management of infections caused by multidrug-resistant Gram-positive bacteria, including MRSA.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of oxazolidinones in the discovery and preclinical evaluation of new antibacterial agents targeting MRSA. We will delve into the mechanism of action, structure-activity relationships, and key experimental protocols for assessing the efficacy of novel oxazolidinone candidates.
Mechanism of Action: A Unique Approach to Inhibiting Protein Synthesis
Oxazolidinones exhibit a distinct mechanism of action, which accounts for their efficacy against bacterial strains resistant to other antibiotic classes.[5] They function by inhibiting bacterial protein synthesis at a very early stage.[5][7] Specifically, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex.[5][6][8] This action blocks the initiation of translation, thereby halting the production of essential bacterial proteins.[5][8] This unique target site minimizes the likelihood of cross-resistance with other protein synthesis inhibitors.[5]
Approved Oxazolidinones and the Next Generation
Linezolid was the first oxazolidinone to receive FDA approval in 2000 for treating MRSA infections, including nosocomial pneumonia and complicated skin and soft tissue infections (cSSTIs).[4][9][10] Tedizolid, a second-generation oxazolidinone, was later approved, offering potential advantages such as once-daily dosing and a shorter course of therapy for acute bacterial skin and skin structure infections (ABSSSIs).[2][8][11] Several other oxazolidinone derivatives are in various stages of clinical development, aiming to improve upon the efficacy, safety, and resistance profiles of the currently approved drugs.[9]
Structure-Activity Relationships (SAR): Designing Potent Anti-MRSA Agents
The development of new oxazolidinone candidates is heavily reliant on understanding their structure-activity relationships. The core oxazolidinone ring is essential for its antibacterial activity. Key structural features that influence the potency and spectrum of activity against MRSA include:
-
The N-Aryl Ring System: Modifications to this ring can significantly impact antibacterial potency.
-
The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring is crucial for activity.
-
Substituents on the Phenyl Ring: The addition of various functional groups to the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Extensive research has demonstrated that specific modifications can enhance the activity against both susceptible and linezolid-resistant MRSA strains.[12] For instance, certain substitutions on the phenyl ring have been shown to improve potency against strains carrying the cfr resistance gene.[12]
Mechanisms of Resistance in MRSA
The emergence of resistance to oxazolidinones, though still relatively uncommon, is a critical consideration in the development of new agents.[1] The primary mechanisms of resistance in MRSA include:
-
Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene are the most frequently observed mechanism of resistance.[13][14]
-
Ribosomal Protein Alterations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also confer resistance.[13]
-
Acquisition of the cfr Gene: The plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies the 23S rRNA, leading to reduced drug binding and resistance to multiple antibiotic classes, including oxazolidinones.[13][15]
New oxazolidinone derivatives are often designed with the goal of overcoming these resistance mechanisms.
Preclinical Evaluation of Novel Oxazolidinone Candidates: Key Protocols
A rigorous preclinical evaluation is essential to identify promising oxazolidinone candidates for further development. The following section outlines key in vitro and in vivo protocols.
In Vitro Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of oxazolidinones against MRSA.
Protocol: Broth Microdilution for MRSA
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
MRSA isolate(s)
-
Oxazolidinone compound (stock solution of known concentration)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the MRSA isolate on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the oxazolidinone compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.[16]
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.[16]
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the oxazolidinone that shows no visible growth (turbidity). This can be determined visually or with a plate reader.[14]
-
-
2. Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay for Oxazolidinones against MRSA
-
Materials:
-
CAMHB
-
MRSA isolate(s)
-
Oxazolidinone compound
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
-
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic phase culture of the MRSA isolate in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the oxazolidinone at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[17]
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate at 35°C ± 2°C with shaking.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline or PBS and plate onto agar plates for colony forming unit (CFU) enumeration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
In Vitro Biofilm Activity
MRSA has a propensity to form biofilms, which are communities of bacteria encased in a self-produced matrix.[7] Biofilms are notoriously difficult to treat with conventional antibiotics. Therefore, assessing the activity of new oxazolidinones against MRSA biofilms is crucial.
Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Materials:
-
96-well microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
MRSA isolate(s)
-
Oxazolidinone compound
-
Sterile PBS
-
Sonicator
-
Agar plates for CFU enumeration
-
-
Procedure:
-
Biofilm Formation:
-
Inoculate a 96-well plate with a diluted overnight culture of MRSA in TSB with glucose.
-
Incubate for 24-48 hours to allow for biofilm formation.[7]
-
-
Antibiotic Challenge:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Add fresh media containing serial dilutions of the oxazolidinone compound to the wells.
-
Incubate for another 24 hours.
-
-
Biofilm Disruption and Viability Assessment:
-
Wash the wells again with PBS.
-
Add fresh media and disrupt the biofilms by sonication.
-
Perform serial dilutions and plate for CFU counting.
-
-
MBEC Determination:
-
The MBEC is the lowest concentration of the oxazolidinone that results in a significant reduction (e.g., ≥3-log₁₀) in the number of viable bacteria in the biofilm compared to the untreated control.
-
-
In Vivo Efficacy Models
Animal models are indispensable for evaluating the in vivo efficacy of new antibacterial agents. Murine models are commonly used for MRSA infections.
1. Murine Skin and Soft Tissue Infection (SSTI) Model
This model mimics human skin infections caused by MRSA.
Protocol: Murine SSTI Model
-
Materials:
-
Mice (e.g., BALB/c or SKH1 hairless)
-
MRSA isolate
-
Anesthesia
-
Syringes and needles
-
Calipers for measuring lesion size
-
Oxazolidinone compound for administration (oral or parenteral)
-
-
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Inject a suspension of MRSA subcutaneously or intradermally into the flank or back of the mice.
-
-
Treatment:
-
Initiate treatment with the oxazolidinone compound at a specified time post-infection. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be based on pharmacokinetic data.
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
Monitor the mice daily for clinical signs of infection.
-
Measure the size of the skin lesions daily using calipers.
-
At the end of the study, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions and plating to determine the bacterial burden (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the lesion sizes and bacterial loads between the treated and control groups. A significant reduction in these parameters indicates efficacy.
-
-
2. Murine Pneumonia Model
This model is relevant for evaluating treatments for MRSA-induced pneumonia.
Protocol: Murine Pneumonia Model
-
Materials:
-
Mice (e.g., C57BL/6)
-
MRSA isolate
-
Anesthesia
-
Intranasal or intratracheal inoculation equipment
-
Oxazolidinone compound
-
-
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Inoculate the mice with a suspension of MRSA via the intranasal or intratracheal route.[2]
-
-
Treatment:
-
Administer the oxazolidinone compound at a predetermined time post-infection.
-
-
Efficacy Assessment:
-
Monitor the mice for signs of respiratory distress and survival.
-
At specific time points, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and determine the bacterial burden (CFU/g of lung tissue).[2]
-
-
Data Analysis:
-
Compare survival rates and lung bacterial loads between the treated and control groups.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD properties of a new oxazolidinone is crucial for optimizing dosing regimens and predicting clinical success.[10]
Key PK/PD Parameters:
-
Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, and excretion). Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Half-life.
-
-
Pharmacodynamics (PD): Describes what the drug does to the body (in this case, the bacteria). Key parameters for oxazolidinones include:
-
AUC/MIC: The ratio of the area under the curve to the MIC. This is often the best predictor of efficacy for oxazolidinones.
-
%T>MIC: The percentage of the dosing interval that the drug concentration remains above the MIC.
-
Protocol: Basic Murine Pharmacokinetic Study
-
Procedure:
-
Administer a single dose of the oxazolidinone compound to mice via the intended clinical route.
-
Collect blood samples at multiple time points post-dosing.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Use pharmacokinetic modeling software to calculate the key PK parameters.
-
Identification of Resistance Mechanisms
When developing new oxazolidinones, it is important to assess their activity against resistant strains and to understand the potential for resistance development.
1. PCR for the cfr Gene
Polymerase chain reaction (PCR) is a rapid and sensitive method for detecting the presence of the cfr resistance gene.
Protocol: cfr Gene PCR
-
Materials:
-
DNA extraction kit
-
MRSA isolate(s)
-
PCR primers specific for the cfr gene
-
Taq polymerase and other PCR reagents
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Extract genomic DNA from the MRSA isolate.
-
Set up the PCR reaction with the extracted DNA, cfr-specific primers, and PCR master mix.
-
Run the PCR program on a thermocycler.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the cfr gene.[4]
-
2. Sequencing of the 23S rRNA Gene
Sequencing the V domain of the 23S rRNA gene can identify mutations associated with oxazolidinone resistance.
Protocol: 23S rRNA Gene Sequencing
-
Procedure:
-
Extract genomic DNA from the MRSA isolate.
-
Amplify the V domain of the 23S rRNA gene using PCR with appropriate primers.
-
Purify the PCR product.
-
Sequence the purified PCR product using a DNA sequencer.
-
Align the obtained sequence with a reference 23S rRNA gene sequence to identify any mutations.[18][19]
-
Data Presentation and Interpretation
Table 1: Example of MIC Data for Novel Oxazolidinone Compounds against MRSA
| Compound | MRSA Strain | MIC (µg/mL) |
| Linezolid | ATCC 43300 (MRSA) | 2 |
| Tedizolid | ATCC 43300 (MRSA) | 0.5 |
| Compound X | ATCC 43300 (MRSA) | 1 |
| Compound Y | ATCC 43300 (MRSA) | 0.25 |
| Linezolid | Clinical Isolate (cfr+) | 16 |
| Tedizolid | Clinical Isolate (cfr+) | 4 |
| Compound X | Clinical Isolate (cfr+) | 8 |
| Compound Y | Clinical Isolate (cfr+) | 2 |
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of new oxazolidinone candidates.
Logical Flow for Preclinical Development
Caption: Logical progression for the preclinical development of oxazolidinone antibacterial agents.
Conclusion: A Roadmap for Future Oxazolidinone Development
The development of new oxazolidinone antibacterial agents is a critical endeavor in the fight against MRSA. A thorough understanding of their mechanism of action, structure-activity relationships, and mechanisms of resistance is paramount. The protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of novel oxazolidinone candidates. By employing these standardized and validated methods, researchers can effectively identify and advance promising new therapies to combat the ongoing threat of MRSA infections.
References
- Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: the story of a new class of antibiotics. Journal of Medicinal Chemistry, 54(13), 4489-4505.
- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119.
- Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
- Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255.
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure− activity relationships leading to linezolid.
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2021). M100: Performance Standards for Antimicrobial Susceptibility Testing; Thirty-First Edition. CLSI.
- Locke, J. B., Finn, J., Hilgers, M., Morales, G., Rahawi, S., Shaw, K. J., & St-Denis, A. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343.
- Gu, B., Kelesidis, T., Tsiodras, S., Hindler, J., & Humphries, R. M. (2013). The emerging problem of linezolid-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 68(1), 4-11.
- Kehrenberg, C., & Schwarz, S. (2006). Distribution of the florfenicol-chloramphenicol resistance gene cfr in staphylococci from swine. Journal of Antimicrobial Chemotherapy, 58(5), 922-928.
- Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome. Antimicrobial Agents and Chemotherapy, 56(2), 603-612.
- Kanafani, Z. A., & Corey, G. R. (2006). Tedizolid (TR-701): a new oxazolidinone with enhanced potency.
- Yan, J., Li, X., & Zhang, Y. (2014). A murine model of skin and soft tissue infection caused by Staphylococcus aureus. Journal of Visualized Experiments, (89), e51633.
- Cong, Y., & Li, X. (2014). A murine model of pneumonia caused by Staphylococcus aureus. Journal of Visualized Experiments, (89), e51632.
- Drusano, G. L. (2004). Antimicrobial pharmacodynamics: critical interactions of ‘bug and drug’. Nature Reviews Microbiology, 2(4), 289-300.
- Andes, D., & Craig, W. A. (2006). Pharmacodynamics of a new oxazolidinone (linezolid). Infectious Disease Clinics, 20(4), 681-693.
- Toh, S. M., & Mankin, A. S. (2008). A new twist to an old tale: the cfr RNA methyltransferase confers resistance to eight classes of antibiotics. Molecular BioSystems, 4(1), 21-28.
- Mendes, R. E., Deshpande, L. M., Castanheira, M., DiPersio, J., Saubolle, M., & Jones, R. N. (2008). First report of cfr-mediated resistance to linezolid in human staphylococcal clinical isolates from the USA. Journal of Antimicrobial Chemotherapy, 62(5), 1155-1156.
- Morales, G., Picazo, J. J., Baos, E., Candel, F. J., Arribi, A., Peláez, B., & Andrade, R. (2010). Resistance to linezolid is mediated by the cfr gene in the first report of an outbreak of linezolid-resistant Staphylococcus aureus. Clinical Infectious Diseases, 50(6), 821-825.
- Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48.
Sources
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Microbiome-Independent Effects of Antibiotics in a Murine Model of Nosocomial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Multi-Drug Resistance Gene cfr in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains Isolated From Animals and Humans in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic and genotypic characterization of linezolid resistance and the effect of antibiotic combinations on methicillin-resistant Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects | MDPI [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and Microbiological Aspects of Linezolid Resistance Mediated by the cfr Gene Encoding a 23S rRNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Oxazolidinone Derivatives in Drug Discovery
Introduction: The Enduring Potential of the Oxazolidinone Scaffold
The oxazolidinones represent a critical class of synthetic antibiotics, distinguished as the first truly new class to be introduced into clinical practice in decades.[1][2] Their unique mechanism of action—inhibiting bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit—circumvents cross-resistance with many other antibiotic classes, making them invaluable for treating infections caused by multidrug-resistant (MDR) Gram-positive pathogens.[1][3] Linezolid, the first-in-class agent, gained FDA approval in 2000 and has been a cornerstone in combating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] The subsequent approval of tedizolid, a second-generation oxazolidinone, underscored the scaffold's enduring potential for modification and improvement.[1]
However, the emergence of linezolid-resistant strains and the need for agents with a broader spectrum of activity, improved safety profiles, and enhanced efficacy necessitate continued innovation.[2][4] This guide provides a comprehensive overview of the key experimental workflows and protocols for the design, synthesis, and evaluation of novel oxazolidinone derivatives, intended for researchers in medicinal chemistry and drug development. We will delve into the rationale behind the methodologies, offering insights to accelerate the discovery of the next generation of oxazolidinone therapeutics.
The Drug Discovery Workflow: A Strategic Overview
The development of novel oxazolidinone derivatives follows a structured, multi-stage process. The goal is to systematically identify and optimize lead compounds with superior antibacterial activity, favorable pharmacokinetic properties, and an acceptable safety profile.
Figure 1: High-level workflow for oxazolidinone drug discovery.
Part 1: Chemical Synthesis of Novel Oxazolidinone Derivatives
The synthesis of N-aryl-2-oxazolidinones is the foundational step in exploring this chemical space.[1] A common and effective strategy involves the reaction of an N-aryl carbamate with an enantiomerically pure epichlorohydrin derivative. This approach allows for the establishment of the critical (S)-stereochemistry at the C5 position, which is essential for antibacterial activity.[5][6]
Protocol 1: Synthesis of a Representative (R)-5-(Hydroxymethyl)-3-(phenyl)oxazolidin-2-one Intermediate
This protocol outlines a general procedure for the synthesis of a key oxazolidinone intermediate, which can then be further functionalized.
Rationale: This method utilizes a base-catalyzed cyclization of an N-aryl carbamate with (R)-epichlorohydrin. The choice of a chiral starting material is paramount, as the stereochemistry at the C5 position of the oxazolidinone ring is a key determinant of its binding affinity to the bacterial ribosome.[2]
Materials:
-
Aryl carbamate (e.g., ethyl phenylcarbamate)
-
(R)-epichlorohydrin
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl carbamate (1.0 eq) in the chosen anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation of the carbamate nitrogen.
-
Epoxide Addition: Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired oxazolidinone intermediate.
Part 2: Structure-Activity Relationship (SAR) and Lead Optimization
The biological activity of oxazolidinones is highly dependent on their chemical structure.[5] SAR studies are crucial for guiding the design of new derivatives with improved potency and pharmacological properties.
Key Structural Regions for Modification:
The oxazolidinone pharmacophore can be divided into several key regions, each offering opportunities for modification.[6]
Figure 2: Key structural regions of the oxazolidinone pharmacophore.
-
A-Ring (Oxazolidinone Core): This core structure is generally considered essential for binding to the peptidyl transferase center (PTC) of the 50S ribosome.[6]
-
B-Ring (N-Aryl Substituent): This aromatic ring engages in crucial π-stacking interactions within the PTC. Modifications here can significantly impact potency.[7]
-
C-Ring (Substituent on the B-Ring): Often a heterocyclic ring, this moiety can be modified to modulate pharmacokinetic properties and enhance activity.[1][4] Many successful derivatives feature modifications at this position.[4]
-
C5 Side Chain: The acetamidomethyl side chain of linezolid is a key feature, with the N-H group acting as a hydrogen bond donor.[7][8] However, replacing this group with other functionalities, such as triazoles or isoxazoles, has yielded potent analogues.[8]
Part 3: In Vitro Biological Evaluation
Once synthesized, novel derivatives must be evaluated for their antibacterial activity. The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the in vitro antibacterial potency of a compound.[9][10]
Rationale: The broth microdilution method is a high-throughput and reproducible assay that determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for susceptibility testing.
Materials:
-
96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA, VRE)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Linezolid)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Microplate reader
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, add 100 µL of CAMHB to all wells. Add 100 µL of the test compound stock to the first column of wells, creating a 2-fold dilution. Serially dilute the compound across the plate by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.
-
Inoculation: Inoculate each well (except for a sterility control well) with 5 µL of the prepared bacterial suspension.[9] The final volume in each well will be approximately 105 µL.
-
Controls: Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth, as determined by visual inspection or by using a microplate reader.[10]
Protocol 3: Bacterial Time-Kill Assay
This assay provides information on the pharmacodynamics of an antibiotic, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11][12]
Rationale: By measuring the reduction in bacterial viability over time, this assay offers a more dynamic view of a compound's effect than the static endpoint of an MIC assay. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[12]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth medium (e.g., CAMHB)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Step-by-Step Procedure:
-
Preparation: Prepare flasks containing the growth medium and the test compound at the desired concentrations. Also, prepare a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., to a final concentration of ~5 x 10⁵ CFU/mL).
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.[11]
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time to generate time-kill curves.
Part 4: ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by major drug-metabolizing enzymes.[13][14]
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[15] High metabolic instability can lead to poor oral bioavailability and a short duration of action.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.[14]
-
Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile to stop the reaction.[13]
-
Sample Processing: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).[14]
Protocol 5: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a new compound inhibits the activity of major CYP isoforms, which can lead to drug-drug interactions.[16][17]
Rationale: Inhibition of CYP enzymes can slow the metabolism of co-administered drugs, leading to potentially toxic accumulations. Regulatory agencies recommend testing for inhibition of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17]
Materials:
-
Human liver microsomes
-
Specific probe substrates for each CYP isoform
-
Test compound at various concentrations
-
NADPH regenerating system
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Incubation: Incubate the human liver microsomes with a specific CYP probe substrate and the test compound at various concentrations.
-
Reaction Initiation and Termination: Initiate the reaction with NADPH and terminate it after a set time with a quenching solvent.
-
Metabolite Quantification: Use LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.
-
IC₅₀ Determination: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.[16]
Part 5: In Vivo Efficacy Evaluation
Promising candidates from in vitro and ADME/Tox screening are advanced to in vivo models to assess their efficacy in a living system.
Protocol 6: Systemic Murine Infection Model
This model is a standard for evaluating the in vivo efficacy of antibacterial agents against systemic infections.[1][18]
Rationale: This model assesses the ability of a compound to clear a bacterial infection from the bloodstream and major organs, providing a more holistic view of its potential as a therapeutic agent.
Materials:
-
Mice (e.g., BALB/c or C3H)
-
Pathogenic bacterial strain (e.g., S. aureus)
-
Test compound formulated for administration (e.g., oral or intravenous)
-
Vehicle control
-
Anesthetic
Step-by-Step Procedure:
-
Infection: Infect mice via intraperitoneal or intravenous (e.g., retro-orbital) injection with a lethal or sub-lethal dose of the bacterial pathogen (e.g., 1-2 x 10⁷ CFU).[18]
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound at various doses. Include a vehicle control group.
-
Monitoring: Monitor the mice for a set period (e.g., 48-72 hours) for signs of morbidity and mortality.
-
Efficacy Assessment: The primary endpoint is typically survival. The data can be used to calculate the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the infected animals from death.[1]
-
Bacterial Burden (Optional): In a parallel study, animals can be euthanized at specific time points, and organs (e.g., kidneys, spleen) can be harvested, homogenized, and plated to determine the bacterial load (CFU/organ).
Data Presentation
Clear and concise presentation of data is essential for interpreting results and making informed decisions.
Table 1: Example In Vitro Antibacterial Activity Data
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | MRSA Clinical Isolate MIC (µg/mL) | VRE Clinical Isolate MIC (µg/mL) |
| Linezolid | 2.0 | 2.0 | 2.0 |
| Derivative 1 | 0.5 | 1.0 | 0.5 |
| Derivative 2 | 4.0 | 8.0 | 4.0 |
| Derivative 3 | 0.25 | 0.5 | 0.5 |
Table 2: Example In Vivo Efficacy Data (Murine Sepsis Model)
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| Linezolid | Oral | <5.0 |
| Derivative 1 | Oral | 2.5 |
| Derivative 3 | Oral | 1.5 |
Conclusion
The development of novel oxazolidinone derivatives is a dynamic and promising area of research in the fight against antimicrobial resistance. By employing a systematic approach that integrates rational design, efficient synthesis, and a cascade of robust in vitro and in vivo assays, researchers can effectively identify and optimize new drug candidates. The protocols and insights provided in this guide are intended to serve as a comprehensive resource to support these efforts, ultimately contributing to the discovery of new medicines to treat serious bacterial infections.
References
- Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central.
- Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.
- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mut
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH.
- Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.
- Oxazolidinones antibiotics core structure and structures of main...
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
- Linezolid.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and tre
- Core structure of oxazolidinone antibiotics and molecular structures of...
- metabolic stability in liver microsomes. Mercell.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- What is the mechanism of Linezolid?
- New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio - ASM Journals.
- 2.4. Time–Kill Assay. Bio-protocol.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
- Linezolid. Wikipedia.
- Time-Kill Kinetics Assay. Emery Pharma.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- CYP Inhibition Assays. LifeNet Health LifeSciences.
- Murine Models for Staphylococcal Infection. PMC - NIH.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- In vivo antibacterial capacity on mice subcutaneous infection model....
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Linezolid mechanism of action. YouTube.
- Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io.
- Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. PubMed.
- CYP Inhibition Assays. Eurofins Discovery.
- Linezolid: a review of its properties, function, and use in critical care. PMC.
- Therapeutic Potential of a Novel Stenotrophomonas maltophilia Phage XAN_XB1: Isolation, Characterization, Genome Analysis and Evalu
- Metabolic Stability Assay Services. BioIVT.
- Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aqu
- Protocol for the Human Liver Microsome Stability Assay.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mercell.com [mercell.com]
- 15. mttlab.eu [mttlab.eu]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Curtius rearrangement protocol for 4,5-disubstituted oxazolidin-2-one synthesis
Application Note & Protocol
Strategic Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via a Modified Curtius Rearrangement Protocol
Abstract: This technical guide provides a comprehensive protocol for the synthesis of chiral 4,5-disubstituted oxazolidin-2-ones, pivotal scaffolds in pharmaceutical development and asymmetric synthesis.[1][2] The methodology leverages a modified Curtius rearrangement, offering a robust and stereoselective pathway from readily available β-hydroxy carboxylic acids. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic strategy.
Introduction: The Significance of 4,5-Disubstituted Oxazolidin-2-ones
The oxazolidin-2-one moiety is a cornerstone of modern medicinal chemistry and organic synthesis. Chiral 4,5-disubstituted variants are of particular importance due to their prevalence in a range of bioactive molecules and their utility as powerful chiral auxiliaries.[1][3]
-
Pharmaceutical Relevance: This structural motif is central to the antibiotic Linezolid, which is crucial for treating multidrug-resistant Gram-positive bacterial infections.[2][4] Another prominent example is Tedizolid, an antibacterial agent used for skin and soft tissue infections.[1][2] Furthermore, the natural product (-)-cytoxazone, which possesses immunomodulatory properties, also features this core structure.[1][3]
-
Asymmetric Synthesis: Since the pioneering work of Evans, chiral oxazolidin-2-ones have been extensively used as auxiliaries to direct stereoselective transformations, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.[1][5][6][7][8]
The synthetic approach detailed herein combines an asymmetric aldol reaction with a modified Curtius protocol, providing an efficient and diastereoselective route to these valuable compounds.[2][9]
Mechanistic Rationale: The Curtius Rearrangement
The Curtius rearrangement is a versatile transformation that converts a carboxylic acid into an isocyanate via an acyl azide intermediate.[10][11] The isocyanate can then be trapped by various nucleophiles. In this protocol, the intramolecular trapping by a vicinal hydroxyl group leads to the formation of the desired oxazolidin-2-one ring.
The reaction proceeds through the following key steps:
-
Acyl Azide Formation: The starting β-hydroxy carboxylic acid is converted into an acyl azide. While traditional methods involve the use of acyl chlorides and sodium azide, a more convenient and often safer one-pot approach utilizes diphenylphosphoryl azide (DPPA).[2][9][12][13][14] DPPA acts as an azide donor, converting the carboxylic acid into the acyl azide intermediate.[13]
-
Concerted Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The loss of dinitrogen gas is accompanied by the migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate.[15] It is crucial to note that this rearrangement occurs with complete retention of configuration at the migrating carbon, which is essential for preserving the stereochemistry established in the preceding aldol reaction.[15]
-
Intramolecular Cyclization: The newly formed isocyanate is highly electrophilic. The proximate hydroxyl group acts as an intramolecular nucleophile, attacking the isocyanate carbonyl carbon. This cyclization step forms the five-membered oxazolidin-2-one ring.
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of Oxazolidin-2-one Formation.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a 4,5-disubstituted oxazolidin-2-one from a β-hydroxy carboxylic acid precursor, which is typically obtained via an asymmetric aldol reaction.
Materials and Reagents
-
β-Hydroxy carboxylic acid (starting material)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography setup
Step-by-Step Procedure
The following workflow diagram outlines the key experimental steps.
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-hydroxy carboxylic acid (1.0 equiv). Dissolve the acid in anhydrous toluene (approximately 0.1–0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add freshly distilled triethylamine (1.2 equiv) dropwise, followed by the slow, dropwise addition of diphenylphosphoryl azide (DPPA) (1.2 equiv).
-
Causality Note: Triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt which then reacts with DPPA. The slow addition at 0 °C helps to control the initial exothermic reaction.
-
-
Acyl Azide Formation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the acyl azide intermediate.
-
Curtius Rearrangement and Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Thermal energy is required to induce the rearrangement of the acyl azide to the isocyanate and the subsequent loss of N₂ gas. The reflux condition ensures the reaction proceeds to completion.
-
-
Aqueous Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 4,5-disubstituted oxazolidin-2-one by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the data with reported values.[16]
Data Presentation: Substrate Scope and Yields
The modified Curtius rearrangement protocol is compatible with a wide range of functional groups. The table below summarizes representative yields for the synthesis of various 4,5-disubstituted oxazolidin-2-ones from their corresponding β-hydroxy carbonyl precursors.[2][9]
| Entry | R¹ (at C4) | R² (at C5) | Yield (%) |
| 1 | p-Cl-Ph | H | 97 |
| 2 | p-F-Ph | H | 95 |
| 3 | Thiophene | H | 90 |
| 4 | p-MeO-Ph | H | 92 |
| 5 | p-CN-Ph | H | 80 |
| 6 | p-NO₂-Ph | H | 79 |
| 7 | p-CF₃-Ph | H | 80 |
| 8 | Cyclohexyl | H | 90 |
| 9 | Isopropyl | H | 73 |
Data synthesized from literature reports.[2][9] Yields are for the isolated product after purification.
Safety and Handling Precautions
CRITICAL: Azide-containing compounds are potentially explosive and toxic. Strict adherence to safety protocols is mandatory.
-
Azide Reagents (DPPA, Sodium Azide):
-
Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.[17] Handle with extreme care in a well-ventilated fume hood.[18][19]
-
Explosion Hazard: Avoid contact of azides with heavy metals (e.g., lead, copper, silver, mercury) and their salts, as this can form highly shock-sensitive and explosive metal azides.[17][19] Do not use metal spatulas to handle solid azides.[18] Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[17][20]
-
Storage: Store azide reagents in tightly sealed, non-metal containers in a cool, dry place away from incompatible materials.[19]
-
-
Acyl Azides (Intermediates):
-
Instability: Acyl azides are thermally unstable and can decompose explosively.[21] It is for this reason that one-pot procedures where the acyl azide is generated and used in situ are highly recommended. Do not attempt to isolate the acyl azide intermediate unless you have specific protocols and safety measures in place.
-
Quenching: Any unreacted azide in the reaction mixture should be properly quenched. Do not pour azide-containing waste down the drain.[21]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety glasses or goggles.[18][19] When conducting the reaction, work behind a blast shield within a fume hood.[18]
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. By employing a modified Curtius rearrangement with DPPA, this approach avoids the isolation of potentially hazardous acyl azide intermediates while demonstrating broad functional group tolerance and high yields. The strategic importance of the oxazolidin-2-one core in drug discovery and asymmetric synthesis makes this protocol a valuable tool for synthetic chemists. Adherence to the outlined procedures and stringent safety measures will ensure successful and safe implementation.
References
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 25, 2026, from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved January 25, 2026, from [Link]
- Hong, J., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. [Journal Name, Volume(Issue), pages]. (Note: As the full citation is not available, a placeholder is used.
- [Author, A. A., et al.] (Year). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. [Journal Name, Volume(Issue), pages]. (Note: As the full citation is not available, a placeholder is used.
- Choi, H., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(21), 5202.
- [Author, A. A., et al.] (Year). Oxazolidinone compounds 4,5-di-substituted with anticancer activity. ResearchGate. (Note: As the full citation is not available, a placeholder is used.
- Hong, J., et al. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts.
- [Author, A. A., et al.] (Year). 4,5-Disubstituted oxazolidinones: High affinity molecular effectors of RNA function. [Journal Name, Volume(Issue), pages]. (Note: As the full citation is not available, a placeholder is used.
-
Choi, H., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Retrieved from [Link]
- [Author, A. A., et al.] (Year). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Journal Name, Volume(Issue), pages]. (Note: As the full citation is not available, a placeholder is used.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved January 25, 2026, from [Link]
- [Author, A. A., et al.] (Year). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (Note: As the full citation is not available, a placeholder is used.
-
Environment, Health & Safety, University of California, Berkeley. (2017). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
- [Author, A. A., et al.] (1998). ChemInform Abstract: Chiral 4,5‐Disubstituted Oxazolidin‐2‐ones: Stereoselective Synthesis of β‐Hydroxy‐α‐amino Acids. ChemInform, 29(26).
- [Author, A. A., et al.] (Year). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (Note: As the full citation is not available, a placeholder is used.
- [Author, A. A., et al.] (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium azide. Retrieved from [Link]
- [Author, A. A., et al.] (Year). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Journal Name, Volume(Issue), pages]. (Note: As the full citation is not available, a placeholder is used.
- [Author, A. A., et al.] (Year). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. [Journal Name, Volume(Issue), pages]. (Note: As the full citation is not available, a placeholder is used.
- Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- [Author, A. A., et al.] (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius Rearrangement [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Knoevenagel Condensation for Benzylidene Synthesis in Drug Design: Application Notes and Protocols
Introduction: The Strategic Importance of the Benzylidene Scaffold and the Knoevenagel Condensation
In the landscape of medicinal chemistry, the benzylidene scaffold is a privileged structural motif, forming the core of a multitude of pharmacologically active compounds. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthetic accessibility and the ease of functional group manipulation on the phenyl ring make the benzylidene framework an attractive starting point for the development of novel therapeutic agents.
The Knoevenagel condensation stands out as a cornerstone reaction for the formation of carbon-carbon double bonds, providing an efficient and versatile route to α,β-unsaturated compounds, including the coveted benzylidene derivatives.[2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3][4] Its operational simplicity, broad substrate scope, and adaptability to green chemistry principles make it an indispensable tool in the drug discovery and development pipeline.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the Knoevenagel condensation for benzylidene synthesis. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction outcomes, empowering you to leverage this powerful transformation in your drug design endeavors.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
The Knoevenagel condensation proceeds through a sequence of well-defined steps, and a clear understanding of this mechanism is paramount for reaction optimization and troubleshooting. The reaction is typically catalyzed by a weak base, such as an amine, which is crucial to avoid the self-condensation of the aldehyde reactant.[3]
The generally accepted mechanism involves three key stages:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound, generating a resonance-stabilized enolate ion. The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z).
-
Nucleophilic Addition: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate.
-
Dehydration: This intermediate is subsequently protonated and then undergoes elimination of a water molecule to yield the final α,β-unsaturated product, the benzylidene derivative.
Sources
The Versatile Synthon: Application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one in Multi-Step Organic Synthesis
Introduction: Unveiling a Powerful Building Block
In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one stands out as a particularly versatile and valuable synthon. This compound effectively serves as a masked equivalent of ethylenediamine, offering a unique combination of a protected primary amine and a latent hydroxylamine functionality within a stable heterocyclic core. The oxazolidinone ring system provides robust protection for the amine and the adjacent oxygen, allowing for selective manipulation of other functional groups within a molecule.[1] This application note will delve into the multifaceted applications of this compound in multi-step organic synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The inherent value of this reagent lies in its ability to introduce a protected 1,2-amino alcohol moiety, which is a common structural motif in a wide array of biologically active compounds, including pharmaceuticals and natural products.[2][3] The strategic unmasking of the protected functionalities at a later synthetic stage provides a powerful tool for convergent synthesis, minimizing protecting group manipulations and enhancing overall efficiency.
Core Applications and Synthetic Strategies
The utility of this compound can be broadly categorized into several key areas:
-
As a Protected Ethylenediamine Synthon: Its primary application is to introduce a protected ethylenediamine fragment. The primary amine of the aminoethyl side chain can undergo a variety of transformations, such as acylation, alkylation, and reductive amination, while the oxazolidinone ring remains intact under many standard reaction conditions.
-
In the Synthesis of Substituted Piperazines: Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous approved drugs.[4] this compound serves as an excellent precursor for the synthesis of N-substituted piperazin-2-ones and, subsequently, functionalized piperazines.
-
Precursor to Chiral Ligands and Auxiliaries: While the commercially available form is typically racemic, chiral versions of this and related oxazolidinones are instrumental as chiral auxiliaries in asymmetric synthesis.[5]
This guide will now explore these applications with detailed experimental protocols and mechanistic discussions.
Application 1: Synthesis of N-Substituted Piperazin-2-ones
The synthesis of piperazin-2-one derivatives is a cornerstone application of this compound. This transformation involves an initial reaction at the primary amine followed by a ring-opening/recyclization cascade.
Mechanistic Rationale
The key to this transformation is the nucleophilic character of the primary amine, which allows for the introduction of a desired substituent. Subsequent treatment with a suitable reagent, often a strong base or acid, facilitates the intramolecular cyclization to the piperazin-2-one ring system. The oxazolidinone ring acts as a leaving group in this process.
Experimental Protocol: Synthesis of N-Benzylpiperazin-2-one
This protocol details the synthesis of N-benzylpiperazin-2-one, a common intermediate in the preparation of various bioactive molecules.
Materials:
-
This compound hydrochloride[6]
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Toluene
Procedure:
-
Reductive Amination: To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature. Add benzaldehyde (1.05 eq) and stir for an additional 30 minutes. Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/g). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-benzyl intermediate.
-
Cyclization: Dissolve the crude intermediate in toluene (10 mL/g) and add concentrated hydrochloric acid (2.0 eq). Heat the mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. Filter the solid and wash with cold toluene. To obtain the free base, suspend the salt in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzylpiperazin-2-one.
Data Presentation:
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield |
| Reductive Amination | This compound | Benzaldehyde | N-Benzyl-3-(2-aminoethyl)-1,3-oxazolidin-2-one | 85-95% |
| Cyclization | N-Benzyl-3-(2-aminoethyl)-1,3-oxazolidin-2-one | HCl | N-Benzylpiperazin-2-one | 70-85% |
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of N-benzylpiperazin-2-one.
Application 2: Use in the Synthesis of Linezolid Analogues
Linezolid is an important oxazolidinone antibiotic effective against multi-drug resistant bacteria.[2][7] The core structure of linezolid features a substituted oxazolidinone ring. While this compound is not a direct precursor in the most common industrial syntheses of linezolid itself, its derivatives are valuable for creating novel analogues for structure-activity relationship (SAR) studies.
Rationale for Analogue Synthesis
By modifying the aminoethyl side chain of this compound prior to coupling with the aromatic fragment of linezolid, researchers can efficiently generate a library of analogues with diverse functionalities at the position corresponding to the acetamide group in the final drug.
Experimental Protocol: Synthesis of a Linezolid Analogue Precursor
This protocol outlines the synthesis of a key intermediate where the primary amine is acylated with a different acyl group, demonstrating the potential for analogue synthesis.
Materials:
-
This compound hydrochloride[6]
-
Triethylamine (TEA)
-
Propionyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Acylation: Suspend this compound hydrochloride (1.0 eq) in DCM (10 mL/g). Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-propionyl derivative.
This acylated intermediate can then be subjected to further transformations, such as coupling with a suitable aromatic partner, to generate novel linezolid analogues.
Visualization of the Acylation Reaction:
Caption: Acylation of the primary amine.
Deprotection and Further Transformations
A key aspect of using this compound is the eventual deprotection of the oxazolidinone ring to reveal the 1,2-amino alcohol functionality. This is typically achieved under hydrolytic conditions, either acidic or basic, depending on the stability of other functional groups in the molecule.
General Deprotection Protocol (Acidic Hydrolysis)
Materials:
-
Substituted this compound derivative
-
6M Hydrochloric acid
-
Methanol or Ethanol
Procedure:
-
Dissolve the oxazolidinone derivative in a suitable solvent such as methanol or ethanol.
-
Add an excess of 6M hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to the desired pH.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amino alcohol.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in multi-step organic synthesis. Its ability to serve as a stable, masked equivalent of ethylenediamine allows for the strategic and efficient construction of complex nitrogen-containing heterocycles, particularly substituted piperazines. Furthermore, its utility in the synthesis of analogues of important pharmaceuticals like linezolid underscores its value in drug discovery and development. The straightforward protocols for its use and subsequent deprotection make it an accessible and valuable tool for synthetic chemists. Future research will likely focus on the development of new synthetic methodologies that leverage the unique reactivity of this synthon and the synthesis of novel chiral analogues to expand its application in asymmetric synthesis.
References
-
Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots. Synthesis, 3111-3112. Available at: [Link]
- Google Patents. (n.d.). Novel process for preparation of linezolid and its novel intermediates. EP2595968A1.
-
ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. Available at: [Link]
- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives. US6603003B2.
-
ResearchGate. (2019). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. Available at: [Link]
-
Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Available at: [Link]
-
ResearchGate. (2005). Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. Available at: [Link]
-
Wikipedia. (n.d.). 2-Oxazolidinone. Available at: [Link]
-
ACS Publications. (1999). The use of 2-oxazolidinones as latent aziridine equivalents. 2. Aminoethylation of aromatic amines, phenols, and thiophenols. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available at: [Link]
-
ResearchGate. (2019). Synthesis planning for linezolid (1). In the synthetic strategy.... Available at: [Link]
-
PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Available at: [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Available at: [Link]
- Google Patents. (n.d.). The preparation method of Linezolid and its intermediate. CN105566242B.
-
MDPI. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Available at: [Link]
-
PubMed Central. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Available at: [Link]
-
PubMed. (n.d.). Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities. Available at: [Link]
-
Us Chemfine. (2024). ORGANIC BUILDING BLOCKS. Available at: [Link]
-
PubMed. (1995). Synthesis of 3'-O-(2-aminoethyl)-2'-deoxyuridines. Available at: [Link]
-
PubMed Central. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]
-
PubMed Central. (n.d.). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Available at: [Link]
-
PubMed Central. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Asymmetric Aldol Reactions: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Asymmetric Aldol Reactions. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the laboratory when performing these powerful carbon-carbon bond-forming reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of achieving high yield and stereoselectivity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may be facing with your asymmetric aldol reactions. Each issue is broken down into its potential causes, followed by actionable solutions and detailed experimental protocols.
Issue 1: Low Enantioselectivity (Poor ee)
Low enantiomeric excess is a frequent hurdle in asymmetric catalysis. The root cause often lies in the catalyst's inability to effectively discriminate between the two prochiral faces of the electrophile.[1]
Potential Causes:
-
Suboptimal Catalyst: The chosen chiral catalyst or ligand may not be well-suited for the specific substrates.
-
Incorrect Catalyst Loading: Too low a catalyst loading can lead to a significant background reaction that is not enantioselective.
-
Presence of Impurities: Water or other impurities can interfere with the catalyst's performance.
-
Unfavorable Reaction Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.
-
Inappropriate Solvent: The solvent plays a crucial role in the catalyst's conformation and the stability of the transition state.
Solutions and Experimental Protocols:
-
Catalyst and Ligand Screening:
-
Rationale: The steric and electronic properties of the catalyst are paramount for high enantioselectivity. A systematic screen of different catalysts or ligands is often the most effective starting point.
-
Protocol:
-
Set up a parallel screen of small-scale reactions using a variety of chiral catalysts (e.g., different proline derivatives, chiral amines, or metal-ligand complexes).
-
Maintain consistent reaction conditions (temperature, concentration, solvent) across all reactions.
-
After a set time, quench the reactions and determine the enantiomeric excess of the product for each catalyst using chiral HPLC or GC.
-
-
-
Optimization of Catalyst Loading:
-
Rationale: Increasing the catalyst loading can sometimes outcompete the non-selective background reaction.
-
Protocol:
-
Set up a series of reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Monitor the reactions for both conversion and enantioselectivity.
-
Plot ee vs. catalyst loading to identify the optimal concentration.
-
-
-
Strict Anhydrous Conditions:
-
Rationale: Many catalysts, especially metal-based Lewis acids, are sensitive to water.
-
Protocol:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents.
-
Handle hygroscopic reagents in a glovebox or under a stream of inert gas.
-
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered transition state.
-
Protocol:
-
Set up identical reactions at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[2]
-
Allow the reactions to proceed for a comparable extent of conversion.
-
Analyze the enantiomeric excess for each temperature to determine the optimal condition.
-
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Low Diastereoselectivity (Poor dr)
For aldol reactions that generate two new stereocenters, controlling the relative configuration (syn vs. anti) is as important as controlling the absolute configuration.
Potential Causes:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is a primary determinant of diastereoselectivity, particularly in metal-catalyzed reactions.[3]
-
Transition State Energetics: The relative energies of the competing diastereomeric transition states dictate the product ratio.
-
Substrate Sterics: The steric bulk of the substituents on the enolate and the aldehyde can influence the preferred transition state geometry.
-
Reaction Temperature: Similar to enantioselectivity, higher temperatures can erode diastereoselectivity.
Solutions and Experimental Protocols:
-
Control of Enolate Geometry (for Metal Enolates):
-
Rationale: The Zimmerman-Traxler model predicts that Z-enolates favor the formation of syn-aldol products, while E-enolates favor anti-aldol products through a chair-like six-membered transition state.[3] The choice of base and solvent can influence the E/Z ratio of the enolate.
-
Protocol (Boron Enolates):
-
To generate a Z-enolate, use a bulky dialkylboron triflate (e.g., 9-BBN-OTf) with a hindered amine base (e.g., Hunig's base).
-
To generate an E-enolate, a less bulky dialkylboron chloride or triflate (e.g., dicyclohexylboron chloride) with a less hindered base may be employed.
-
React the pre-formed enolate with the aldehyde at low temperature.
-
-
-
Temperature Reduction:
-
Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio.
-
Protocol:
-
Perform the reaction at a lower temperature (e.g., -78 °C).
-
Monitor the reaction progress carefully, as the reaction rate will be slower.
-
-
-
Solvent Screening:
-
Rationale: The polarity and coordinating ability of the solvent can influence the tightness of the transition state and thus the diastereoselectivity.
-
Protocol:
-
Screen a range of aprotic solvents with varying polarities (e.g., THF, dichloromethane, toluene, hexanes).
-
Analyze the diastereomeric ratio of the product for each solvent.
-
-
Zimmerman-Traxler Transition State Model
Caption: The Zimmerman-Traxler model for predicting diastereoselectivity.
Issue 3: Low Yield
Low product yield can be caused by a variety of factors, from incomplete conversion to the formation of side products.
Potential Causes:
-
Side Reactions: Self-condensation of the aldehyde, retro-aldol reaction, and formation of byproducts like enones or oxazolidinones are common culprits.[4]
-
Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or poisoned by impurities.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Product Decomposition: The aldol product may be unstable during the reaction or workup.
-
Poor Workup and Purification: Product loss during extraction, chromatography, or other purification steps.[5]
Solutions and Experimental Protocols:
-
Minimizing Side Reactions:
-
Rationale: Careful control of reaction conditions can suppress unwanted side reactions.
-
Protocol for Cross-Aldol Reactions:
-
Use the more reactive aldehyde (the one more prone to self-condensation) as the limiting reagent.
-
Slowly add the donor aldehyde or ketone to a solution of the acceptor aldehyde and the catalyst using a syringe pump.[4] This maintains a low concentration of the enolizable component, disfavoring self-condensation.
-
-
Protocol for Proline-Catalyzed Reactions:
-
-
Monitoring Reaction Progress:
-
Rationale: Tracking the consumption of starting materials and the formation of the product allows for timely quenching of the reaction.
-
Protocol:
-
Periodically take aliquots from the reaction mixture.
-
Analyze the aliquots by TLC, GC, or NMR to determine the extent of conversion.
-
Quench the reaction once the starting material is consumed to prevent product degradation or side reactions.
-
-
-
Careful Workup Procedure:
-
Rationale: The aldol adduct can be sensitive to acidic or basic conditions during workup.
-
Protocol:
-
Quench the reaction with a mild reagent, such as a saturated aqueous solution of ammonium chloride for organocatalyzed reactions.
-
Extract the product promptly with an appropriate organic solvent.
-
If the product is sensitive, consider minimizing exposure to silica gel during chromatography by using a plug of silica or switching to a different purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of water in proline-catalyzed aldol reactions?
While strictly anhydrous conditions are often sought in asymmetric catalysis, small amounts of water can be beneficial in proline-catalyzed aldol reactions. Water can decrease the rate of off-cycle reactions, such as the formation of oxazolidinones from the aldehyde and proline, thereby improving the overall yield of the desired aldol product.[4] However, excess water can inhibit the reaction by shifting the equilibrium away from the key enamine intermediate.
Q2: How can I prevent the retro-aldol reaction?
The retro-aldol reaction is the reverse of the aldol addition and can lead to a decrease in yield and stereoselectivity. To suppress it, you can:
-
Lower the reaction temperature: The retro-aldol reaction is often more favorable at higher temperatures.
-
Use a large excess of the nucleophile: This can help to drive the equilibrium towards the product.
-
Choose a catalyst system that promotes a rapid forward reaction: If the product is formed quickly, there is less time for the reverse reaction to occur.
-
In some cases, trapping the product in situ can prevent its reversion to the starting materials.
Q3: My reaction is very slow. How can I increase the reaction rate?
-
Increase the catalyst loading: A higher concentration of the catalyst will generally lead to a faster reaction.
-
Increase the reaction temperature: While this may negatively impact stereoselectivity, it will increase the reaction rate. A careful balance must be found.
-
Change the solvent: A solvent that better solubilizes the reactants and catalyst can lead to a faster reaction. For proline-catalyzed reactions, polar aprotic solvents like DMSO or DMF are often used.[1]
-
Use a more active catalyst: If available, a more structurally optimized catalyst may provide higher turnover frequencies.
Q4: What is the difference between an aldol addition and an aldol condensation?
An aldol addition is the initial formation of a β-hydroxy carbonyl compound.[6] An aldol condensation involves the subsequent dehydration of the aldol addition product to form an α,β-unsaturated carbonyl compound.[6] This dehydration is often promoted by heat or strong acid/base.[6] If the aldol addition product is desired, it is important to avoid high temperatures and harsh conditions during the reaction and workup.
Q5: Can I use two different aldehydes in a cross-aldol reaction?
Yes, but it can be challenging due to the potential for four different products (two self-aldol and two cross-aldol products). To achieve selectivity in a cross-aldol reaction:
-
Use one aldehyde that cannot form an enolate (e.g., formaldehyde or benzaldehyde). This aldehyde can only act as the electrophile.
-
Use a directed aldol reaction, where one carbonyl compound is pre-converted to its enolate before the second carbonyl compound is added.
-
In organocatalyzed cross-aldol reactions of two different aldehydes, slow addition of the donor aldehyde to an excess of the acceptor aldehyde can favor the desired cross-product.[4]
Data Tables for Reaction Optimization
Table 1: Effect of Catalyst on the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Proline (30) | - | DMSO/Acetone (4:1) | - | 68 | 76 | [3] |
| Catalyst 107 (10) | - | Acetone | 88 | 92 | 90 | [4] |
| Catalyst 108 (10) | Benzoic Acid (20) | Acetone | 36 | 92 | 88 | [4] |
| Catalyst 118 (10) | Acetic Acid (20) | Acetone | 24-72 | excellent | 92 | [4] |
Table 2: Influence of Reaction Conditions on the Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde in MeOH/H₂O
| MeOH/H₂O Ratio (v/v) | Time (h) | Conversion (%) | anti/syn Ratio | ee (%) | Reference |
| 1:4 | 24 | 65 | 85:15 | >99 | [1] |
| 4:1 | 4 | 98 | 80:20 | >99 | [1] |
Catalytic Cycles
Proline-Catalyzed Enamine Cycle
Caption: The enamine catalytic cycle in proline-catalyzed aldol reactions.[4]
References
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Sci-Hub. (n.d.). Asymmetric aldol reaction using boron enolates. Retrieved from [Link]
-
Journal of Chemical Education. (2012). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Retrieved from [Link]
-
No Added Chemicals. (2016). Asymmetric Aldol Reactions. Retrieved from [Link]
-
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 39(5), 1600–1632. Retrieved from [Link]
-
Tang, Z. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Scientia Sinica Chimica, 42(9), 1251-1264. Retrieved from [Link]
-
Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 661. Retrieved from [Link]
-
Dias, L. C., et al. (2012). Metal-Catalyzed Asymmetric Aldol Reactions. Journal of the Brazilian Chemical Society, 23(12), 2137-2158. Retrieved from [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(6), 432–440. Retrieved from [Link]
-
Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 661. Retrieved from [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Microwave-Assisted Organic Synthesis (MAOS)
From the desk of the Senior Application Scientist
Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full potential of microwave chemistry. Here, we move beyond simple instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence. Microwave synthesis offers a powerful alternative to conventional heating, providing rapid, uniform, and efficient energy transfer that can dramatically reduce reaction times and improve yields.[1][2][3] However, success requires a nuanced understanding of its core principles and parameters.
This resource is structured to provide immediate answers through our FAQs and in-depth solutions in our Troubleshooting Guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when starting with MAOS.
Q1: What is the primary advantage of microwave heating over a conventional oil bath?
A: The fundamental advantage lies in the heating mechanism. Conventional heating relies on conduction, where heat is slowly and inefficiently transferred from an external source through the vessel walls to the solvent and reactants.[2] This creates a significant temperature gradient, where the vessel walls are hotter than the reaction core.[2] Microwave heating, conversely, utilizes dielectric heating.[4] Microwaves couple directly with polar molecules or ions in the reaction mixture, causing them to oscillate and generate heat volumetrically and uniformly.[2][5] This direct, instantaneous energy transfer leads to rapid temperature elevation, significantly accelerating reaction rates according to the Arrhenius equation, which states that a 10 °C increase in temperature can roughly double the reaction speed.[6][7]
Q2: How do I select an appropriate solvent for my microwave reaction?
A: Solvent choice is critical as it is the primary medium for absorbing microwave energy.[8] Solvents are generally classified by their ability to absorb microwaves:
-
High Absorbers: These are highly polar solvents (e.g., ethanol, DMSO, DMF, water) that heat very efficiently.[6][8]
-
Medium Absorbers: Solvents like acetonitrile and ketones heat effectively but more slowly.[8]
-
Low/Non-Absorbers: Non-polar solvents such as toluene, hexane, and dioxane do not heat well on their own.[1][6]
Causality: A solvent's ability to absorb microwave energy is determined by its dielectric properties, specifically the tangent delta (tan δ) value, which quantifies its efficiency in converting microwave energy into heat.[8] For reactions in low-absorbing solvents, heating can still be achieved if a reactant or a catalyst is a strong microwave absorber (a polar solid or ionic liquid).[6] As a starting point, you can often use the same solvent as in the conventionally heated procedure.[6]
Q3: What is the recommended fill volume for a microwave reaction vial?
A: For optimal performance and safety, the reaction volume should typically be between 1/3 and 2/3 of the vial's total capacity. For standard 2-5 mL vials, this translates to a reaction volume of approximately 0.5-2 mL.[6][9]
Causality: Too low a volume can lead to inaccurate temperature readings by the instrument's external IR sensor.[6] Conversely, overfilling the vial does not leave sufficient "headspace" to accommodate the vapor pressure that builds as the solvent is heated above its boiling point, creating a significant safety risk of vial failure.[3][6][10]
Q4: Is an inert atmosphere necessary for microwave reactions?
A: Not always. Many reactions that require an inert atmosphere under conventional reflux conditions can be successfully performed in a sealed microwave vial without it.[6] The headspace in the sealed vial is a closed system, and any oxygen present is quickly consumed in initial side reactions. However, for highly oxygen-sensitive reagents (e.g., certain organometallics or catalysts), it is still best practice to flush the vial with an inert gas like nitrogen or argon before capping.[6]
Q5: Why is magnetic stirring so important in microwave synthesis?
A: Even though microwave heating is inherently more uniform than conventional methods, temperature gradients can still develop within the reaction mixture, especially in unstirred solutions.[7] Efficient magnetic stirring ensures homogenous temperature distribution, prevents the formation of localized hot spots, and is crucial for reproducibility.[7] For heterogeneous or viscous mixtures where magnetic stirring is ineffective, the risk of non-uniform heating and inaccurate temperature measurement increases significantly.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions to more complex problems encountered during reaction optimization.
Guide 1: Poor Reaction Yield or No Conversion
Q: My reaction shows low yield or fails to proceed. What parameters should I investigate first?
A: A systematic approach is key. Begin by assessing the core reaction parameters: temperature, time, and solvent choice.
Troubleshooting Workflow for Low Yield
Caption: Relationship between key MAOS parameters.
Part 3: Experimental Protocols & Best Practices
Protocol 1: General Workflow for New Method Development
-
Establish Baseline: If converting from a conventional method, use the same solvent and reagents as a starting point. If it's a new reaction, select a high-boiling, polar solvent like DMF or NMP.
-
Set Initial Parameters:
-
Temperature: Set the temperature 20-50°C higher than the conventional reflux temperature. Do not exceed the stability limit of your compounds.
-
Time: Start with a hold time of 10-15 minutes.
-
Power: Use variable power with a maximum setting (e.g., 300 W) to allow the instrument to reach the target temperature as quickly as possible.
-
-
Run and Analyze: Perform the reaction and analyze the outcome (e.g., by LC-MS or TLC) to determine conversion and purity.
-
Iterative Optimization:
-
If conversion is low, increase the temperature.
-
If decomposition occurs, decrease the temperature.
-
Once the optimal temperature is found, optimize the time by running a time course (e.g., 5, 10, 15, 20 minutes) to find the shortest time required for completion.
-
If results are still suboptimal, begin solvent screening (see Protocol 2).
-
Protocol 2: Systematic Solvent Screening
-
Select Candidates: Choose 3-4 solvents with different microwave absorption properties (e.g., one high-absorber like ethanol, one medium-absorber like acetonitrile, and one low-absorber like toluene).
-
Constant Temperature: Run the reaction in each solvent at the same target temperature. This is crucial for a fair comparison, as you are evaluating the solvent's effect on the reaction chemistry, not just its heating ability. The instrument will automatically apply the necessary power to maintain the set temperature for each solvent.
-
Analyze and Compare: Compare the yield and purity from each reaction. You may find that a less polar solvent gives a cleaner reaction profile, or that a protic solvent participates in the reaction.
-
Final Optimization: Once the best solvent is identified, re-optimize the temperature and time parameters as described in Protocol 1.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL. Retrieved January 25, 2026, from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Science and Research. Retrieved January 25, 2026, from [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 25, 2026, from [Link]
-
Microwave chemistry. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 25, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Retrieved January 25, 2026, from [Link]
-
Microwave Extraction of REEs From Coal Tailings. (2026). Discovery Alert. Retrieved January 25, 2026, from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved January 25, 2026, from [Link]
-
Non-uniform Microwave Heating of Heterogeneous Systems: How to Turn Problems into Opportunities. (2023). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Approaches for Scale-Up of Microwave-Promoted Reactions. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Microwave Sparking? Here's what you should do about it!. (2025). YouTube. Retrieved January 25, 2026, from [Link]
-
Why Does Metal Spark in the Microwave?. (2019). Live Science. Retrieved January 25, 2026, from [Link]
-
Complete Package, 2-5mL Microwave Vials, 17mm OD x 83mm Long, each. (n.d.). CP Lab Safety. Retrieved January 25, 2026, from [Link]
-
Microwave sparks for no reason?. (n.d.). Reddit. Retrieved January 25, 2026, from [Link]
-
5 Reasons Why Your Microwave Might Be Sparking. (n.d.). Maytag. Retrieved January 25, 2026, from [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Solvent Choice for Microwave Synthesis [cem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic building block. The unique physicochemical properties of this molecule—namely its polarity and the presence of a primary amine—present specific challenges that require carefully considered purification strategies. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.
Section 1: Initial Assessment and Impurity Profile
Before any purification attempt, a thorough analysis of the crude product is essential. This initial assessment prevents wasted time and resources on suboptimal methods and provides a baseline against which to measure success.
Q1: What are the critical first steps I should take before attempting a large-scale purification?
A1: Before committing your entire batch of crude material, you must first understand its composition.
-
Homogeneity Check with Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to visualize the complexity of your crude mixture.[1][2] Spot the crude material on a silica gel plate and test various eluent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a few drops of triethylamine). A single spot is a good sign, but not a guarantee of purity. Multiple spots indicate the presence of several impurities that will need to be separated.
-
Preliminary Structural Confirmation (¹H NMR): A proton Nuclear Magnetic Resonance (NMR) spectrum of the crude product is invaluable. It can confirm the presence of your desired product's characteristic peaks and give clues about the nature and quantity of impurities.
-
Purity Estimation with HPLC or LC-MS: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] A quick injection can provide a chromatogram showing the relative percentages of your product and impurities, which is critical for choosing the right purification strategy.[4][5]
Q2: What are the most common impurities I can expect from the synthesis of this compound?
A2: Impurities are typically derived from starting materials, side reactions, or the workup process. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual N-(2-hydroxyethyl)ethylenediamine or the cyclizing agent (e.g., diethyl carbonate, urea).[6]
-
Polymeric Byproducts: The presence of multiple reactive sites (amines, hydroxyls) can lead to the formation of oligomers or polymers, especially under harsh reaction conditions.
-
Isomeric Impurities: In some synthetic pathways, the formation of related heterocyclic structures, such as imidazolidinones, can occur.[7]
-
Inorganic Salts: Salts like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) are often present after aqueous workup or pH adjustments and must be removed.[8][9]
Section 2: Choosing the Right Purification Strategy
The physical state and purity level of your crude product will dictate the most efficient purification path. This decision tree provides a logical framework for selecting your initial approach.
Caption: Purification Strategy Decision Tree.
Q3: My crude product is a solid. Should I always try recrystallization first?
A3: Generally, yes. If your crude solid has a reasonably high purity (e.g., >85% by HPLC or NMR), recrystallization is the most efficient and scalable purification method. It is far less labor-intensive and solvent-consuming than chromatography. However, if TLC or HPLC shows a complex mixture of impurities, especially those with similar polarity to your product, recrystallization is unlikely to be effective, and you should proceed directly to column chromatography.
Q4: My crude product is a persistent oil. What are my best options?
A4: An oily product indicates the presence of significant impurities that are depressing the melting point.
-
Column Chromatography: This is the most direct and effective method for purifying oils. You will need to develop a suitable chromatographic system to separate the components.
-
Purification via Salt Formation: The primary amine in your molecule provides a convenient chemical handle. You can dissolve the crude oil in an organic solvent (like ethyl acetate) and extract it with an aqueous acid (like HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent. Alternatively, you can try to crystallize the hydrochloride salt directly from the acidic aqueous solution or another suitable solvent.[10]
Section 3: Detailed Methodologies & Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Recrystallization from a Mixed-Solvent System
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (see Table 1). A good "primary" solvent is one that dissolves your product when heated but not at room temperature. A good "anti-solvent" is one in which your product is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot primary solvent (e.g., ethanol or isopropanol) required to fully dissolve the solid. Ensure the solution is just below the solvent's boiling point.
-
Hot Filtration (Optional): If you observe insoluble material (like inorganic salts or dust), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. If using a single solvent, allow it to cool slowly to room temperature, then place it in an ice bath. If using a mixed-solvent system, slowly add the anti-solvent (e.g., ethyl acetate) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a few drops of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals sparingly with a small amount of the cold anti-solvent or the cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. A patent for a related oxazolidinone derivative suggests vacuum drying at around 50°C.[11]
| Solvent System | Primary Solvent (for dissolution) | Anti-Solvent (for precipitation) | Rationale & Comments |
| Ethanol / Ethyl Acetate | Ethanol | Ethyl Acetate | A classic system for moderately polar compounds. Ethanol solubilizes the polar product, while the less polar ethyl acetate reduces solubility upon cooling. A similar system was used for a related oxazolidinone.[11] |
| Isopropanol / Heptane | Isopropanol | Heptane | Good for removing non-polar impurities. Isopropanol dissolves the product, and the addition of non-polar heptane forces it out of solution. |
| Acetone / Water | Acetone | Water | Effective if the main impurities are very polar or non-polar. The product dissolves in acetone, and water is added as the anti-solvent.[11] |
Table 1: Recommended Solvent Systems for Recrystallization.
Protocol 2: Flash Column Chromatography (Normal Phase)
This technique is the workhorse for purifying complex mixtures or oils. Due to the basic amine, special precautions must be taken to ensure good separation on acidic silica gel.
Caption: General Workflow for Flash Column Chromatography.
Experimental Protocol:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is Dichloromethane (DCM) with 1-10% Methanol (MeOH). Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This neutralizes the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of your basic amine product.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent. Pour it into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. If it's not very soluble, dissolve it in a stronger solvent (like pure DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to create a "dry load." Carefully add your dissolved sample or dry load to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. You can gradually increase the polarity of the eluent (e.g., increase the percentage of MeOH) to elute more polar compounds.
-
Fraction Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Troubleshooting Common Problems
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point.
-
Add More Primary Solvent: Your solution may be too concentrated. Add a small amount of the hot primary solvent to the oily mixture and reheat until it is homogeneous, then try cooling again.
-
Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool very slowly on the benchtop, perhaps insulated with a towel, to give crystals a chance to nucleate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Q6: My compound is streaking badly on the silica gel TLC plate and I get poor recovery from my column. What is happening?
A6: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The primary amine is protonated by the surface silanol groups (Si-OH), causing it to stick tenaciously to the stationary phase.
-
The Fix is a Basic Modifier: As described in Protocol 2, you must add a small amount of a base to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is standard. It is volatile and easily removed. Alternatively, using a mobile phase saturated with ammonia can also be effective. The added base will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.
Q7: I can't separate my product from a close-running impurity. How can I improve my chromatographic separation?
A7:
-
Change Solvent Selectivity: If two compounds have similar polarity in one solvent system (e.g., Ethyl Acetate/Heptane), they may separate well in a system with different chemical properties. Try switching to a DCM/Methanol or a Toluene/Acetone system (always with added base).
-
Use a Finer Silica Gel: Using silica with a smaller particle size will increase the number of theoretical plates and improve resolution, though it will require higher pressure to run.
-
Switch to Reverse-Phase: If normal-phase chromatography fails, reverse-phase HPLC is an excellent alternative for polar compounds.[12] You would use a C18 column with a mobile phase like Water/Acetonitrile, typically with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and behaves well chromatographically.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Bar-Shir, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-15. [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
-
Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link]
-
G. M. D. D. C. et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4255. [Link]
- Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.
- Google Patents. (n.d.). WO2014170908A1 - Process for preparation of oxazolidinone derivatives.
-
ResearchGate. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Retrieved from [Link]
-
Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
- Google Patents. (n.d.). US5491263A - Aminoethylation process for production of substituted ethylene diamines.
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. Retrieved from [Link]
-
bioRxiv. (2022). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Amino-2-oxazolidinone. Retrieved from [Link]
-
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-(2-アミノエチル)-1,3-オキサゾリジン-2-オン 塩酸塩 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN103664652A - Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 12. 3-Amino-2-oxazolidinone | SIELC Technologies [sielc.com]
Avoiding side reactions in palladium-catalyzed N-arylation
A Guide to Overcoming Common Side Reactions and Optimizing C-N Cross-Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed N-Arylation, also known as the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of this pivotal transformation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but the mechanistic reasoning behind them, empowering you to optimize your reactions for success.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental challenges in a question-and-answer format, delving into the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield in a Buchwald-Hartwig amination can stem from several factors, primarily related to the activity of the palladium catalyst. Let's break down the potential culprits:
1. Inefficient Catalyst Activation:
-
The "Why": The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][3] This reduction can be inefficient, leading to a low concentration of the active catalyst.
-
The Solution:
-
Use of Precatalysts: Employing a well-defined Pd(0) source or a precatalyst that readily generates the active Pd(0) species upon exposure to the base is often more reliable than using Pd(II) salts that require in situ reduction.[2][4]
-
Additives for Pd(II) Reduction: If using a Pd(II) source, the presence of a reducing agent can be beneficial. Some amines or phosphine ligands can act as reducing agents.[2] In some cases, the intentional addition of a small amount of water can facilitate the reduction of Pd(II).[1]
-
2. Catalyst Deactivation:
-
The "Why": The active Pd(0) catalyst can be deactivated through various pathways, effectively removing it from the catalytic cycle. Common deactivation pathways include the formation of off-cycle palladium complexes or precipitation of palladium black.[5][6]
-
The Solution:
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are designed to stabilize the monoligated Pd(0) species, which is highly active and less prone to deactivation.[7][8] These ligands also accelerate the rate-limiting steps of the reaction, outcompeting deactivation pathways.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
3. Poor Substrate Solubility:
-
The "Why": If your aryl halide or amine has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all, as the reagents cannot efficiently interact with the catalyst.[2]
-
The Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[1][2] For poorly soluble substrates, more polar aprotic solvents may be necessary, but be mindful of their potential to coordinate to the palladium center and inhibit catalysis.[2]
-
Issue 2: Significant Formation of Hydrodehalogenated Byproduct
Question: I am observing a significant amount of my aryl halide being converted to the corresponding arene (hydrodehalogenation) instead of the desired arylamine. What causes this and how can I suppress it?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on the aryl halide is replaced by a hydrogen atom.[7] This side reaction competes with the desired C-N bond formation and can significantly reduce the yield of the product.
1. The Mechanism of Hydrodehalogenation:
Hydrodehalogenation can occur through a β-hydride elimination pathway from a palladium amido complex.[7] This is more prevalent with primary amines that have β-hydrogens.
2. Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical in suppressing hydrodehalogenation.
-
Bulky Ligands: Sterically hindered phosphine ligands promote reductive elimination (the desired C-N bond formation) over β-hydride elimination.[7] The bulkiness of the ligand can create a crowded coordination sphere around the palladium center, disfavoring the geometry required for β-hydride elimination.
-
Bidentate Ligands: Chelating bidentate ligands like BINAP and DDPF can also suppress β-hydride elimination by occupying two coordination sites on the palladium, making it more difficult for the β-hydride to access the metal center.[7]
-
-
Base Selection: The nature and strength of the base can influence the rate of deprotonation of the amine and the subsequent steps in the catalytic cycle. While a strong base is often required for efficient catalysis, using a weaker base might disfavor the formation of the intermediate that leads to β-hydride elimination in some cases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to reductive elimination.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the practical aspects of palladium-catalyzed N-arylation.
Q1: Which palladium precursor should I use?
A1: The choice of palladium precursor can significantly impact the reaction's success.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂): These are often cheaper but require in situ reduction to the active Pd(0) state, which can be a source of irreproducibility.[2]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are generally more reliable as they do not require a separate reduction step. However, they can be sensitive to air and moisture.
-
Precatalysts: Modern palladacycle precatalysts are often the best choice as they are air-stable, readily activated under the reaction conditions, and provide more consistent results.[2][4]
Q2: How do I choose the right ligand?
A2: Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig amination. The ideal ligand depends on the specific substrates being coupled.
-
Bulky, electron-rich monophosphine ligands (e.g., Buchwald's biaryl phosphines, Hartwig's ferrocenyl phosphines): These are generally the most effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered amines.[7][8] They promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.
-
Bidentate phosphine ligands (e.g., BINAP, DPEphos): These can be effective, particularly in suppressing side reactions like β-hydride elimination.[7]
Q3: What is the role of the base, and which one should I use?
A3: The base plays a crucial role in deprotonating the amine to form the palladium amido complex, which is a key intermediate in the catalytic cycle.[1][2]
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and often gives the fastest reaction rates.[1]
-
Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) can be used for substrates that are sensitive to strong bases, although this may require higher reaction temperatures or longer reaction times.[1]
Q4: How important is it to exclude water and oxygen?
A4: The exclusion of oxygen is critical because the active Pd(0) catalyst is readily oxidized to inactive Pd(II) species.[1] Therefore, reactions should always be performed under an inert atmosphere (argon or nitrogen) using properly degassed solvents. While trace amounts of water can sometimes be beneficial for the in situ reduction of Pd(II) precatalysts, excess water can lead to hydrolysis of the aryl halide and other side reactions.[1] It is generally best practice to use anhydrous solvents.
Visualizing the Process: Reaction Mechanisms and Troubleshooting
To better understand the intricacies of palladium-catalyzed N-arylation, the following diagrams illustrate the key mechanistic pathways and a troubleshooting workflow.
The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Common Side Reactions
Caption: Competing side reactions in palladium-catalyzed N-arylation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Data Summary Tables
For quick reference, the following tables summarize key parameters and their impact on the reaction.
Table 1: Comparison of Common Palladium Precursors
| Precursor | Oxidation State | Air Stability | Activation | Comments |
| Pd(OAc)₂ | +2 | Stable | Requires in situ reduction | Can lead to variability.[2] |
| Pd₂(dba)₃ | 0 | Moderately stable | Direct use | Good general-purpose source. |
| Pd(PPh₃)₄ | 0 | Sensitive | Direct use | Can be prone to ligand dissociation issues. |
| Palladacycle Precatalysts | +2 | Stable | Base-activated | Generally provide the most reliable results.[2][4] |
Table 2: Guide to Base Selection
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, fast reactions.[1] | Incompatible with base-sensitive functional groups.[1] |
| LHMDS | ~26 | Good for substrates with acidic protons.[1] | Can be difficult to handle. |
| Cs₂CO₃ | ~10.3 | Excellent functional group tolerance.[1] | Slower reaction rates, may require higher temperatures.[1] |
| K₃PO₄ | ~12.3 | Good functional group tolerance, inexpensive.[1] | Often requires higher catalyst loadings and longer reaction times.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination Using a Palladacycle Precatalyst
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladacycle precatalyst (typically 1-2 mol %) and the ligand (if not part of the precatalyst).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Note: This is a general guideline. The optimal conditions (solvent, temperature, base, and catalyst loading) will vary depending on the specific substrates.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Oxazolidinone Compounds
Welcome to the technical support center for oxazolidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability and storage of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and stability of oxazolidinone compounds.
Q1: What are the primary factors that influence the stability of oxazolidinone compounds?
The stability of an oxazolidinone is not intrinsic to the core ring structure alone; it is significantly influenced by a combination of environmental factors and the compound's specific chemical makeup. The most critical factors to control are:
-
pH: Oxazolidinones exhibit varied stability across the pH spectrum. Many are susceptible to degradation in both acidic and basic aqueous solutions.[1] For instance, linezolid degrades in alkaline conditions, while another compound, RWJ416457, shows extensive degradation in both acidic and basic solutions.[1][2] This is often due to hydrolysis of the oxazolidinone ring or other susceptible functional groups on the molecule.
-
Temperature: Elevated temperatures accelerate chemical degradation processes.[3] While many oxazolidinones are stable in their solid, crystalline form at ambient temperatures, prolonged exposure to high heat, especially in solution, can lead to significant degradation.[1][4]
-
Oxidation: Oxidative degradation is a major pathway for many oxazolidinones, particularly in solution.[1] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The degradation is believed to proceed through complex mechanisms like the hydrogen abstraction (HAT) pathway.[5]
-
Light: Photostability varies among different oxazolidinone derivatives. Some compounds may degrade when exposed to intense light, particularly UV radiation.[1][3] It is therefore crucial to store photosensitive compounds in light-protected containers.[3]
-
Humidity: For solid compounds, high humidity can lead to deliquescence and subsequent hydrolysis or other degradation pathways. Proper storage in a dry environment is essential.[3]
-
Structural Substituents: The specific chemical groups attached to the oxazolidinone core play a defining role in its stability. For example, oxazolidines with phenyl substituents at the 3-position have been found to be less stable than those with a methyl group at the same position.[6]
Q2: What are the recommended general storage conditions for solid oxazolidinone compounds?
To ensure the long-term integrity of solid-state oxazolidinone compounds, a multi-faceted approach to storage is required. The primary goal is to mitigate the risks outlined in Q1.
-
Temperature: Unless a specific compound's data sheet indicates otherwise, storage at a controlled room temperature (15°C to 25°C) is generally acceptable for solid oxazolidinones.[7] For long-term storage, refrigeration (2°C to 8°C) in a desiccated environment is a prudent measure to minimize any potential thermal degradation.
-
Atmosphere: Compounds should be stored in tightly sealed containers to protect them from atmospheric moisture and oxygen.[7] For particularly sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
-
Light: Always store solid compounds in amber glass vials or other opaque containers to prevent photolytic degradation.[3][7] Avoid storing them on open benches where they might be exposed to direct sunlight or fluorescent lighting for extended periods.
-
Container Choice: The container itself is a critical component of stability.[3] Use high-quality, inert glass vials with secure closures. Avoid plastic containers unless their compatibility with the specific compound has been verified, as plasticizers can leach and potentially interact with the compound.
Q3: I need to make a stock solution of my oxazolidinone compound. What solvent should I use and how should I store it?
Preparing and storing solutions requires careful consideration, as stability is often much lower in solution than in the solid state.[1]
-
Solvent Selection: The choice of solvent is paramount.
-
Aprotic Solvents: For long-term storage, a dry, aprotic solvent such as DMSO or DMF is generally preferred. These solvents minimize the risk of hydrolysis. Ensure you use a high-purity, anhydrous grade of the solvent.
-
Aqueous Solutions: If you must use an aqueous buffer, the pH must be optimized for your specific compound. Many oxazolidinones are most stable in a slightly acidic environment (pH ~4.5-6.5). For example, the commercial intravenous solution of linezolid has a pH of approximately 4.59.[2] Avoid strongly acidic or alkaline buffers unless conducting forced degradation studies.[1]
-
-
Storage of Stock Solutions:
-
Temperature: Store stock solutions at -20°C or -80°C. This dramatically slows the rate of all potential degradation reactions.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Always wrap solution vials in aluminum foil or use amber vials to protect them from light.
-
Q4: How can I determine if my oxazolidinone compound has degraded?
Detecting degradation is key to ensuring the validity of your experimental results. There are several indicators:
-
Visual Changes: The simplest, though least reliable, method is visual inspection. A change in color (e.g., yellowing) or the appearance of precipitate in a solution that was previously clear can indicate degradation.
-
Chromatographic Analysis: The most definitive way to assess stability is through analytical chromatography, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[8][9]
-
Purity Check: A stability-indicating HPLC method should be used. When analyzing a sample, a decrease in the area of the main compound peak and the appearance of new peaks are clear signs of degradation.[10]
-
Mass Spectrometry (MS): Coupling the chromatograph to a mass spectrometer (LC-MS) can help in identifying the mass of the degradation products, providing clues to the degradation pathway.[11]
-
-
NMR Spectroscopy: For more in-depth structural analysis of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause & Explanation | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Compound Degradation. The active concentration of your compound may be lower than calculated due to instability in your assay medium or during storage. Oxazolidinones can degrade under certain pH or oxidative conditions present in cell culture media or buffer systems.[1][5] | 1. Prepare fresh dilutions of your compound from a frozen, validated stock solution immediately before each experiment. 2. Check the pH of your assay buffer. If it is highly acidic or alkaline, consider its potential effect on your compound. 3. Perform a purity check of your stock solution using HPLC. |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram over time. | Formation of Degradation Products. The new peaks are likely degradants resulting from hydrolysis, oxidation, or photolysis. The retention time and mass of these peaks can provide clues to their identity. For example, oxidative degradation can lead to specific, identifiable products.[5] | 1. Document the appearance of the new peaks and the decrease in the parent compound's peak area. 2. Use LC-MS to determine the mass of the new peaks to hypothesize their structure. 3. Conduct a forced degradation study (see protocol below) to intentionally generate and identify these degradants, confirming their origin. |
| My solid compound appears clumpy or has changed color. | Moisture Absorption and/or Degradation. Clumping is a sign of moisture absorption, which can catalyze hydrolysis.[3] A color change often indicates chemical degradation, which can be initiated by light, heat, or oxidation.[1] | 1. Discard the affected vial. Do not use it for quantitative experiments. 2. Review your storage procedures. Ensure containers are tightly sealed and stored in a desiccator if necessary.[7] 3. Verify that compounds are being protected from light. |
Key Experimental Protocol
Protocol: Forced Degradation Study for a Novel Oxazolidinone
This protocol is a self-validating system to understand the stability profile of a new oxazolidinone compound, identify potential degradants, and develop a stability-indicating analytical method.
Objective: To investigate the stability of an oxazolidinone compound under various stress conditions as per ICH guidelines.[12]
Materials:
-
Oxazolidinone compound
-
HPLC or UHPLC system with UV/PDA detector (LC-MS is recommended)
-
Calibrated pH meter
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water and appropriate organic solvents (e.g., Acetonitrile, Methanol)
-
Class A volumetric flasks and pipettes
-
Photostability chamber and temperature-controlled oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the oxazolidinone compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat in an oven at 70°C for 24 and 48 hours. Also, place the solid compound in an oven under the same conditions.
-
Photolytic Degradation: Expose 1 mL of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC or UHPLC method. The method must be able to separate the parent compound from all generated degradation products. A gradient elution is often required.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound under each condition.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products. This information is critical for understanding the degradation pathways.
-
Data & Visualization
Summary of Oxazolidinone Stability
The following table summarizes the known stability characteristics of representative oxazolidinone compounds.
| Compound | Class | Solid State Stability | Solution Stability Profile | Key Degradation Pathways |
| Linezolid | Antibiotic | Generally stable. | Stable in common IV fluids (pH ~4.6) for weeks at room temp.[2] Degrades under alkaline conditions.[2] | Hydrolysis (alkaline) |
| Tedizolid Phosphate | Antibiotic (Prodrug) | Stable under thermal and photolytic stress.[13][14] | Susceptible to degradation under oxidative and hydrolytic (acid/base) conditions.[13][14] | Oxidation, Hydrolysis |
| RWJ416457 | Antibacterial Agent | Generally stable, slight degradation under intense light.[1] | Extensive degradation in acidic and basic solutions.[1] | Oxidation |
Experimental & Logic Flow Diagrams
A robust stability assessment follows a logical progression from initial screening to in-depth mechanistic understanding.
Caption: Common degradation pathways for oxazolidinones.
References
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Taylor, J. J., Crass, R. L., & Pai, M. P. (2018). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Hospital Pharmacy, 53(4), 259-263. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]
-
Abu-Izneid, T., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(11), 4745-4755. [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). ResearchGate. [Link]
-
Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders. Retrieved January 24, 2026, from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Current Updates on Oxazolidinone and Its Significance. (2013). Journal of Chemistry. [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. [Link]
-
Antibiotics. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
-
Paul, M., et al. (2015). Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration. Clinical Therapeutics, 37(10), 2316-2321. [Link]
-
Al-Hiari, Y. M., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]
-
Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. (2019). Molecules. [Link]
-
Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. (2006). Analytica Chimica Acta. [Link]
-
Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]
-
Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration. (2015). Clinical Therapeutics. [Link]
-
Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. (2017). ResearchGate. [Link]
- Linezolid degradation impurity and preparation method thereof. (2012).
-
Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. [Link]
-
Forced degradation of linezolid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. (2017). ResearchGate. [Link]
-
Drug quality and storage. (n.d.). MSF Medical Guidelines. Retrieved January 24, 2026, from [Link]
-
Tedizolid Phosphate: A Comprehensive Review. (2024). Journal of Pharmacopoeia and Research. [Link]
-
Enantioseparation of Tedizolid phosphate by RP-HPLC, using -Cyclodextrin as a Chiral Mobile Phase Additive. (2017). Journal of Chromatographic Science. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. matjournals.net [matjournals.net]
Technical Support Center: Monitoring Oxazolidinone Reaction Progress with TLC
Welcome to the technical support center for monitoring oxazolidinone reaction progress using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during experimentation. Our focus is on delivering scientifically sound protocols and explaining the rationale behind each step to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate mobile phase for my oxazolidinone reaction?
A1: The choice of mobile phase, or eluent, is critical for achieving good separation of your starting materials, intermediates, and the final oxazolidinone product. The goal is to find a solvent system where the product has a retention factor (Rƒ) between 0.2 and 0.4, allowing for clear separation from other spots.
Step-by-Step Protocol for Mobile Phase Selection:
-
Start with a Polarity Estimate: Oxazolidinones are moderately polar compounds. A good starting point for your solvent system is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[1][2]
-
Initial Screening: Begin with a 7:3 or 8:2 mixture of hexane:ethyl acetate. Spot your reaction mixture on a TLC plate and develop it in this solvent system.
-
Analyze the Result:
-
Spots are too low (low Rƒ): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 6:4 or 5:5 hexane:ethyl acetate).
-
Spots are too high (high Rƒ): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 hexane:ethyl acetate).
-
Poor Separation: If the spots are clustered together, you may need to try a different solvent combination. For instance, substituting dichloromethane for hexane or methanol for ethyl acetate can alter the selectivity of the separation.[1]
-
Expert Insight: For oxazolidinones with basic nitrogen atoms, streaking can be an issue. Adding a small amount (0.1-1%) of a base like triethylamine to your mobile phase can help to produce sharper, more defined spots.[3] Conversely, for acidic compounds, a small addition of acetic acid may improve the chromatography.[3]
Table 1: Recommended Starting Solvent Systems for Oxazolidinone TLC
| Polarity of Oxazolidinone Derivative | Non-Polar Component | Polar Component | Starting Ratio (v/v) |
| Low to Medium | Hexane or Toluene | Ethyl Acetate | 8:2 or 7:3 |
| Medium to High | Dichloromethane | Ethyl Acetate or Acetone | 9:1 or 8:2 |
| High | Ethyl Acetate | Methanol | 9.5:0.5 or 9:1 |
Note: These are starting points. The optimal system will depend on the specific substituents on your oxazolidinone core.
Q2: My oxazolidinone is not UV-active. How can I visualize it on the TLC plate?
A2: While many oxazolidinones containing aromatic rings are UV-active, not all will be. In such cases, chemical staining is a reliable method for visualization.[4]
Common Staining Methods for Oxazolidinones:
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain for compounds that can be oxidized, which includes many organic molecules.
-
Preparation: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.
-
Procedure: Dip the dried TLC plate into the solution and gently heat with a heat gun until spots appear. The background will be purple, and the spots will be yellow-brown.
-
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with a wide range of functional groups to produce colored spots.[5][6]
-
Preparation: 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[5]
-
Procedure: Dip the plate in the stain and heat gently. The color of the spots can vary depending on the compound's structure.
-
-
Iodine Chamber: A simple and often non-destructive method.[5]
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown spots.[5] Note that these spots may fade over time.
-
Expert Tip: If your oxazolidinone synthesis involves an azide-containing starting material or intermediate, a ninhydrin stain can be used. The azide can be reduced to an amine on the plate, which then reacts with the ninhydrin.[7]
Troubleshooting Guide
Problem 1: My spots are streaking down the TLC plate.
This is a common issue that can obscure the results of your analysis.
dot
Caption: Troubleshooting streaking on a TLC plate.
Causality and Solutions:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[8]
-
Solution: Dilute your sample and re-spot. The ideal spot size should be small and concentrated.[9]
-
-
Inappropriate Mobile Phase Polarity: If the solvent system is too polar for your compound, it can lead to streaking.
-
Solution: Decrease the polarity of your mobile phase.
-
-
Acidic or Basic Compounds: Oxazolidinones can have acidic or basic functional groups that interact strongly with the slightly acidic silica gel, causing streaking.[3]
-
Solution: For basic compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase. For acidic compounds, add a small amount of acetic acid (0.1-1%).[3]
-
-
Compound Decomposition: Some oxazolidines can be unstable on silica gel and may decompose during chromatography, appearing as a streak.[10]
-
Solution: Consider using a different stationary phase, such as alumina, or try to run the TLC as quickly as possible. A 2D TLC can help diagnose on-plate decomposition.[11]
-
Problem 2: My starting material and product have very similar Rƒ values.
Poor separation between the reactant and product makes it difficult to determine the reaction's progress.
dot
Caption: Strategies for separating spots with similar Rƒ values.
Solutions:
-
Alter Mobile Phase Selectivity: Instead of just adjusting the polarity, change the solvents entirely. Different solvents interact with your compounds in unique ways, which can lead to better separation. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol system.
-
Multiple Developments: Running the TLC plate in the same solvent system two or three times can increase the separation between spots with close Rƒ values. Ensure the plate is thoroughly dried between each development.
-
Use a Co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture. If you see two distinct spots in the co-spot lane, your product and starting material are different compounds, even if their Rƒ values are close. If you see a single, elongated spot, they may be the same or very similar.[11]
Problem 3: I don't see any spots on my TLC plate.
This can be a perplexing issue, but it has several possible causes.
Possible Causes and Solutions:
-
Insufficient Sample Concentration: The concentration of your compound in the spotted solution may be too low to be detected.[8]
-
Solution: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[8]
-
-
Incorrect Visualization Method: Your compound may not be UV-active, and the stain you used may not react with it.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your compounds will dissolve into the solvent pool instead of migrating up the plate.[8]
-
Solution: Ensure the solvent level is below the line where you have spotted your samples.
-
-
Reaction Failure: It is possible that the reaction has not proceeded, and the starting material is not visible under the chosen visualization method.
-
Solution: Run a control lane with just the starting material to confirm that it is visible under the chosen conditions.
-
Advanced Topic: Chiral Oxazolidinones
Many oxazolidinone-based drugs are chiral, and their biological activity is often stereospecific.[12] While standard TLC is not typically used for enantiomeric separation, specialized chiral TLC plates are available. However, for quantitative analysis of enantiomeric excess, chiral HPLC or SFC are the preferred methods.[13][14] If you are running a stereoselective synthesis, it is important to remember that TLC will likely not distinguish between enantiomers.
References
-
Assefa, T., Ahmed, T., Upadhyay, S., & Upadhyay, R. K. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry, 29(2), 433-439. Available at: [Link]
-
Bari, S. B., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4299. Available at: [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
ResearchGate. (2013). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Available at: [Link]
-
ResearchGate. (2014). Is my oxazolidine breaking in TLC giving the stating materials?. Available at: [Link]
-
Chemic, A., et al. (2020). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 9(6), 656-661. Available at: [Link]
-
ResearchGate. (2025). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Available at: [Link]
-
Ilisz, I., et al. (2022). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 27(19), 6529. Available at: [Link]
-
Phetsang, W., et al. (2016). An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants. Scientific Reports, 6, 25385. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available at: [Link]
-
ResearchGate. (2004). Rf values of the flavonoids in different solvent systems. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?. Available at: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]
-
Gálová, J., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1677, 463308. Available at: [Link]
-
ResearchGate. (2004). Table 1 Rf values of the flavonoids in different solvent systems. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Kumar, A., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of AOAC International, 101(5), 1435-1440. Available at: [Link]
-
ResearchGate. (2012). Rf values of the studied beta-lactams in the six- development system. Available at: [Link]
-
ResearchGate. (2013). Structure of oxazolidinone chiral samples (group D). Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 3. youtube.com [youtube.com]
- 4. An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order [mdpi.com]
- 13. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low conversion rates in cyclization reactions
Technical Support Center: Cyclization Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in these critical transformations. Low yields in cyclization are a frequent and frustrating issue, often stemming from a delicate balance between desired intramolecular ring-closure and undesired intermolecular side reactions.
This document moves beyond simple protocols to explain the underlying principles governing success in cyclization. By understanding the causality behind each experimental choice, you can diagnose issues and rationally design solutions for your specific system.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section is structured around common problems encountered in the lab. Each entry details the underlying chemistry, provides diagnostic steps, and offers robust, field-proven corrective actions.
Problem 1: The Dominant Side Reaction - Polymerization or Dimerization
You observe significant consumption of your starting material, but the desired cyclic product is a minor component. Instead, you have a high molecular weight smear on your TLC plate or evidence of oligomers/polymers by mass spectrometry or GPC.
The success of a cyclization reaction hinges on the rate of the intramolecular reaction (k_intra_) being significantly faster than the rate of the intermolecular reaction (k_inter_).
-
Intramolecular Cyclization: This is a first-order process. Its rate depends only on the concentration of the linear precursor.
-
Rate_intra_ = k_intra_ [Substrate]
-
-
Intermolecular Polymerization: This is a second-order process. Its rate depends on the concentration of the substrate squared, as two molecules must collide.[1][2][3]
-
Rate_inter_ = k_inter_ [Substrate]²
-
The key insight is that by decreasing the substrate concentration, you disproportionately decrease the rate of the undesired intermolecular reaction compared to the desired intramolecular one. This is the theoretical foundation of the High Dilution Principle .[4][5]
-
Mass Spectrometry (MS): Look for peaks corresponding to 2x, 3x, or nx the mass of your starting material. This is a clear indicator of dimerization and oligomerization.
-
Gel Permeation Chromatography (GPC/SEC): If polymerization is suspected, GPC can reveal a distribution of high molecular weight species.
-
NMR Spectroscopy (¹H NMR): A complex spectrum with broad, poorly resolved peaks in the polymer region, alongside unreacted starting material, points towards polymerization.
Solution: Implement High Dilution Conditions
The goal is to maintain an extremely low instantaneous concentration of the reactive precursor to favor the first-order intramolecular pathway.[5][6]
Protocol: Pseudo-High Dilution via Syringe Pump Addition
This is the most practical and widely used method for achieving high dilution without requiring enormous solvent volumes.[5][7]
-
Setup: Place your catalyst and a small portion of the total reaction solvent (e.g., 20%) into the main reaction flask, equipped with a stirrer and under an inert atmosphere.
-
Substrate Preparation: Dissolve the linear precursor in the remaining 80% of the solvent in a separate, gas-tight syringe.
-
Slow Addition: Place the syringe onto a syringe pump. The tip of the needle should be submerged in the solvent in the reaction flask if possible.
-
Execution: Begin stirring the reaction flask and start the syringe pump to add the substrate solution over a prolonged period (e.g., 4-24 hours). The addition rate should be set so that the substrate is consumed faster than it is added.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS. A well-executed high-dilution reaction should show very little accumulation of the starting material in the reaction flask.
Problem 2: Reaction Stalls - Starting Material Remains Unchanged
Your reaction starts, but after a certain point, it stalls, leaving a significant amount of unreacted starting material. Further heating or extended reaction times have no effect.
This issue often points to an energetic barrier that the system cannot overcome or the deactivation of a critical catalyst.
-
High Activation Energy (Ea): The transition state for ring closure may be too high in energy due to ring strain (especially for medium-sized rings, 8-11 atoms) or poor orbital overlap.[8]
-
Unfavorable Conformation: The linear precursor exists in many conformations, and only a small percentage may be in the correct reactive conformation for cyclization. The energy required to adopt this "pre-organized" state contributes to the overall activation energy.[6]
-
Catalyst Deactivation: In metal-catalyzed reactions like Ring-Closing Metathesis (RCM) or the Heck reaction, the catalyst can degrade over time, leading to a stalled reaction.[9][10] For RCM, ruthenium hydrides formed from catalyst degradation can also cause unwanted olefin isomerization.[10]
-
TLC/LC-MS Monitoring: A time-course analysis showing an initial burst of product formation followed by a plateau with remaining starting material is the classic sign of a stalled reaction.
-
Catalyst Check (if applicable): If you suspect catalyst death, adding a fresh portion of the catalyst to the stalled reaction mixture can sometimes restart the conversion. If it does, catalyst instability is the confirmed cause.
Solution A: Increase Thermal Energy
Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier.[11][12][13][14] A general rule of thumb is that reaction rates can double or triple with a 10 °C rise in temperature.[12]
Protocol: Stepwise Temperature Increase
-
Initial Setup: Set up the reaction at the literature-reported or a standard temperature (e.g., room temperature or 80 °C).
-
Monitor: After a set period (e.g., 4 hours), take an aliquot and analyze for conversion.
-
Increment: If the reaction has stalled, increase the temperature by 10-20 °C.
-
Repeat: Continue to monitor and increase the temperature incrementally. Be mindful of the solvent's boiling point and potential substrate/product degradation at higher temperatures.
Solution B: Modify the Substrate to Favor Cyclization
Structural modifications can lock the precursor into a reactive conformation, lowering the entropic barrier to cyclization.
-
The Thorpe-Ingold Effect: Introducing bulky substituents (e.g., a gem-dimethyl group) on the carbon chain between the reacting centers can decrease the bond angle, effectively "pushing" the reactive ends closer together and accelerating cyclization.[15][16] This is a powerful strategy to overcome conformational hurdles.[15][17]
Solution C: Optimize the Catalytic System (for catalyzed reactions)
For reactions like RCM or intramolecular Heck, the choice of catalyst and additives is paramount.[18]
-
Change Ligands/Catalyst Generation: Modern, highly active catalysts (e.g., Grubbs III or Hoveyda-Grubbs II for RCM) are often more stable and efficient than older generations.[10]
-
Use Additives: For RCM, additives like 1,4-benzoquinone or copper(I) halides can suppress catalyst decomposition and prevent unwanted side reactions like olefin isomerization.[10]
Visual Guides
Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting low cyclization yields.
Intra- vs. Intermolecular Reaction Kinetics
Caption: Effect of concentration on competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are Baldwin's Rules and why do they matter?
A: Baldwin's Rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions.[19][20] The rules classify cyclizations based on three factors: 1) the size of the ring being formed (e.g., 5-), 2) whether the bond being broken is part of the new ring (endo) or outside of it (exo), and 3) the geometry of the atom being attacked (tet, trig, or dig).[20][21] They matter because they help predict whether a chosen synthetic route is sterically and stereoelectronically feasible. For example, a "5-endo-trig" cyclization is considered disfavored because the required trajectory for the nucleophile to attack the trigonal center is geometrically difficult to achieve within a five-membered ring transition state.[21] Consulting these rules can help you avoid designing a precursor that is predisposed to fail.
Q2: How does solvent choice impact my cyclization reaction?
A: Solvents can have a profound impact beyond simply dissolving reactants. A solvent can influence the reaction by:
-
Stabilizing Transition States: Polar aprotic solvents can stabilize charged intermediates or transition states common in many cyclizations.
-
Template Effects: Some solvents can organize the linear precursor into a conformation that is more amenable to cyclization through hydrogen bonding or other non-covalent interactions.
-
Direct Participation: In some cases, the solvent can react with a reactant or intermediate. For instance, in supercritical CO₂, the solvent can reversibly form a carbamic acid with an amine, temporarily protecting it and allowing another part of the molecule to react first.[22] When troubleshooting, changing the solvent (e.g., from a non-polar solvent like toluene to a polar aprotic one like DMF or acetonitrile) is a valid strategy to explore.[22][23]
Q3: My precursor is for a large macrocycle (>15 atoms). Are there special considerations?
A: Yes. For large rings, the entropic penalty is significant because the two ends of the long, flexible chain are statistically unlikely to be near each other. This makes the intramolecular reaction inherently slow.[4] Consequently, intermolecular polymerization is a major risk. For macrolactonization and other macrocyclizations, the following are critical:
-
High Dilution is Mandatory: Concentrations are often pushed to the millimolar (0.001 M) or even lower range.[4]
-
Activating Groups: For macrolactonizations, powerful activating agents are used to make the esterification step as fast and irreversible as possible. Common methods include the Yamaguchi, Corey-Nicolaou, and Shiina macrolactonizations.[24]
-
Template-Driven Methods: Some advanced methods use metal ions to chelate both ends of the precursor, pre-organizing it for ring closure and effectively increasing the "local" concentration.[25]
Q4: Can I run a high-dilution reaction in less solvent to be more "green"?
A: While reducing solvent waste is an important goal, simply using less solvent in a standard batch process for a cyclization prone to polymerization will lead to lower yields and more waste during purification.[26] The most effective way to be resource-efficient is to use the pseudo-high dilution (syringe pump) method, which keeps the total solvent volume manageable.[7] Advanced techniques like organic solvent nanofiltration are being explored to recycle solvent in-line during the reaction, but this requires specialized equipment.[26]
References
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. [Link]
-
Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. Royal Society Publishing. [Link]
-
High dilution principle. Wikipedia. [Link]
-
Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]
-
Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. MDPI. [Link]
-
Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement Throughout Olefin Metathesis Sequences. Journal of the American Chemical Society. [Link]
-
Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Arkivoc. [Link]
-
Modern Macrolactonization Techniques. Thieme Chemistry. [Link]
-
Synthesis by high dilution principle. NPTEL. [Link]
-
Intermolecular vs intramolecular? Reddit. [Link]
-
Baldwin's rules. Wikipedia. [Link]
-
Factors Influencing Ring Closure Through Olefin Metathesis. ResearchGate. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
-
Baldwin's Rules for Ring Closure. University of Wisconsin-Madison. [Link]
-
Macrolactonization in the Total Synthesis of Natural Products. iSm2. [Link]
-
Activation Energy and Temperature Dependence. Introductory Chemistry – 1st Canadian Edition. [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. PubMed. [Link]
-
What are intermolecular and intramolecular reactions? Quora. [Link]
-
Cyclic Peptide Formation in Reduced Solvent Volumes via In-Line Solvent Recycling by Organic Solvent Nanofiltration. ACS Publications. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH National Library of Medicine. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. PNAS. [Link]
-
Intermolecular vs intramolecular reactions. YouTube. [Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications. [Link]
-
How Does Temperature Affect The Rate Of A Reaction? JULABO USA. [Link]
-
Catalytic macrolactonizations for natural product synthesis. Royal Society of Chemistry. [Link]
-
Solvent effects in solid acid-catalyzed reactions. ResearchGate. [Link]
-
The Baldwin Rules for Ring Closure. University of Pittsburgh. [Link]
-
Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. ACS Publications. [Link]
-
On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. arXiv. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Solvation Effects in Organic Chemistry. ACS Publications. [Link]
-
Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States. ACS Publications. [Link]
-
The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
Carbene organic catalytic planar enantioselective macrolactonization. NIH National Library of Medicine. [Link]
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. NIH National Library of Medicine. [Link]
-
Baldwin's rules. YouTube. [Link]
-
Molecular Dynamics Simulation of Silicone Oil: Degradation upon Oscillatory Testing. MDPI. [Link]
-
The Effect of Temperature on Reaction Rate. Chemistry LibreTexts. [Link]
-
Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Overcoming the conversion reaction limitation with a dual-phase sulfide-based cathode for all-solid-state lithium–sulfur batteries. Royal Society of Chemistry. [Link]
-
Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect. PubMed. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Activation Energy and Temperature Dependence – Introductory Chemistry [uen.pressbooks.pub]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.lucp.net [books.lucp.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. organicreactions.org [organicreactions.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 21. vanderbilt.edu [vanderbilt.edu]
- 22. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Catalytic macrolactonizations for natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 25. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Diastereoselectivity in Oxazolidin-2-one Synthesis
From the Senior Application Scientist's Desk:
Welcome to the technical support center for oxazolidin-2-one mediated asymmetric synthesis. The use of chiral auxiliaries, particularly the Evans oxazolidinones, represents a cornerstone of modern stereocontrolled synthesis, prized for its reliability and predictability.[1][2] However, achieving the high levels of diastereoselectivity these systems are known for requires careful attention to mechanistic principles and experimental parameters.
This guide is structured to provide you with not just protocols, but the underlying logic behind them. We will explore the core principles of stereochemical control, troubleshoot common issues that can compromise your diastereomeric ratios (d.r.), and provide validated protocols to serve as a foundation for your work. Our goal is to empower you to move beyond simple replication and towards rational problem-solving in your own unique systems.
Core Principles: The Foundation of Stereocontrol
The remarkable success of Evans-type oxazolidinones hinges on their ability to force a reaction to proceed through a single, highly organized, low-energy transition state. This is achieved by exploiting steric and electronic factors.
-
Attachment of the Auxiliary: The process begins by attaching the chiral auxiliary to a prochiral acyl group. This is typically done by deprotonating the oxazolidinone with a strong base like n-BuLi followed by quenching with an acyl chloride, or through milder methods using an anhydride and a catalyst like DMAP.[3][4]
-
Formation of a Rigid (Z)-Enolate: Upon treatment with a suitable base (e.g., LDA, NaHMDS) at low temperature (-78 °C), the N-acyloxazolidinone is deprotonated. The lithium or sodium cation then forms a chelate between the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a planar, rigid (Z)-geometry.[2][5]
-
Face-Selective Electrophilic Attack: The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl, isopropyl) sterically shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered, exposed face.[3][4] This directed attack is the key to creating the new stereocenter with high fidelity.
The following workflow illustrates this guiding principle:
Troubleshooting Guide
This section addresses the most common issues encountered during diastereoselective reactions with oxazolidinone auxiliaries.
❓ Question 1: My diastereomeric ratio (d.r.) is poor or inconsistent. What are the likely causes and how can I fix it?
This is the most critical issue. A low d.r. indicates a loss of stereochemical control during the reaction.
A: Potential Causes & Solutions
-
Cause 1: Inefficient or Incorrect Enolate Formation.
-
Why it happens: For high diastereoselectivity, the formation of the rigid, chelated (Z)-enolate must be highly favored. If deprotonation is incomplete, the remaining starting material can react non-selectively. Similarly, the formation of the (E)-enolate isomer provides a pathway to the undesired diastereomer.
-
How to fix it:
-
Base Selection: Use a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices for alkylations as they strongly favor (Z)-enolate formation.[3] For aldol reactions, dibutylboron triflate with a tertiary amine base is standard for generating the required boron (Z)-enolate.[2][5]
-
Stoichiometry: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of a freshly titrated base to guarantee complete deprotonation.
-
Addition Technique: Add the base slowly to the solution of the N-acyloxazolidinone at -78 °C to prevent localized heating and side reactions.
-
-
-
Cause 2: Temperature Fluctuations.
-
Why it happens: The stability of the chelated enolate intermediate is highly temperature-dependent. If the temperature rises above approximately -60 °C, the chelate can become more flexible or even break apart, leading to a loss of facial bias and erosion of the d.r.
-
How to fix it:
-
Strict Temperature Control: Maintain a constant temperature of -78 °C (a dry ice/acetone or dry ice/isopropanol bath is essential) from the moment of base addition until the reaction is quenched.[4]
-
Pre-chilling: Ensure the electrophile or aldehyde solution is pre-chilled before it is added (via cannula or syringe) to the enolate solution.
-
-
-
Cause 3: Lewis Acid Choice in Aldol Reactions.
-
Why it happens: The identity of the Lewis acid is paramount in aldol reactions. While boron enolates reliably give the "syn" aldol product via the Zimmerman-Traxler transition state, other Lewis acids can lead to different outcomes.[1][5] For example, magnesium halide catalysis can favor the formation of "anti" aldol products.[5]
-
How to fix it:
-
For "Syn" Aldols: Use Bu₂BOTf or a related boron triflate. This is the most reliable method for achieving the classic "Evans syn" selectivity.[2]
-
Verify Lewis Acid Purity: Old or impure Lewis acids can contain protic impurities that quench the enolate or other contaminants that disrupt the transition state. Use freshly opened or purified reagents.
-
-
-
Cause 4: Electrophile Structure.
-
Why it happens: While the auxiliary provides the primary steric shield, a very bulky or chelating electrophile can introduce competing steric interactions in the transition state, lowering the energy difference between the two diastereomeric pathways.
-
How to fix it:
-
Screen Auxiliaries: If the electrophile cannot be changed, consider switching to an auxiliary with a different C4 substituent. A smaller (e.g., isopropyl) or larger group may offer a better steric match.[6]
-
-
❓ Question 2: The reaction yield is low, but the d.r. of the isolated product is excellent. What are the most probable reasons?
This scenario suggests that the stereocontrolling step is working perfectly, but that material is being lost to side reactions or incomplete conversion.
A: Potential Causes & Solutions
-
Cause 1: Presence of Moisture or Protic Impurities.
-
Why it happens: The strong bases and highly reactive enolates used in these reactions are readily quenched by water, alcohols, or other protic sources. Each equivalent of water will consume one equivalent of your base and one equivalent of your enolate, directly reducing the yield.
-
How to fix it:
-
Rigorous Anhydrous Technique: Use flame- or oven-dried glassware assembled hot under a positive pressure of inert gas (argon or nitrogen).[4]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere. Tetrahydrofuran (THF) is a common choice.[3]
-
Reagent Purity: Ensure all reagents, including the electrophile, are anhydrous.
-
-
-
Cause 2: Inactive Base.
-
Why it happens: Solutions of organolithium bases like n-BuLi can degrade over time, especially with improper storage. If the actual concentration is lower than stated on the bottle, you will have incomplete deprotonation, leading to a low yield of the desired product and recovery of unreacted starting material.
-
How to fix it:
-
Titrate Your Base: Regularly titrate organolithium or amide bases (e.g., using N-benzylbenzamide or menthol) to determine their precise molarity before use. This is a critical step for reproducibility.
-
-
-
Cause 3: Slow or Inefficient Electrophile.
-
Why it happens: While the enolate is stable at -78 °C, it is not infinitely so. If you are using a very unreactive electrophile (e.g., a simple alkyl chloride), the rate of the desired alkylation may be too slow. Over long reaction times, the enolate can begin to decompose or participate in side reactions like aldol self-condensation.
-
How to fix it:
-
Use Activated Electrophiles: Whenever possible, use more reactive electrophiles such as iodides, bromides, triflates, or activated systems like allylic and benzylic halides.[2]
-
Consider Additives: For sluggish reactions, additives like HMPA (use with extreme caution due to toxicity) or DMPU can increase solvent polarity and accelerate the rate of Sₙ2 reactions, but they may also affect selectivity.
-
-
Frequently Asked Questions (FAQs)
Q: How do I choose the correct chiral auxiliary for my synthesis? A: The choice depends on several factors, primarily the steric demand of your reaction and the desired method for auxiliary cleavage.
| Auxiliary Substituent (at C4) | Key Features & Typical Use Cases |
| Isopropyl | Provides good to excellent diastereoselectivity for a wide range of reactions. Often a good starting point. |
| Benzyl | Offers a larger steric shield than isopropyl, which can be beneficial for achieving higher d.r. with smaller electrophiles.[3] |
| Phenyl | The phenyl group can engage in π-stacking interactions, which can influence the transition state in certain reactions like Diels-Alder cycloadditions. |
| (4R,5S)-4-methyl-5-phenyl | This auxiliary is often used to control the stereochemistry in acetate aldol reactions, which can be challenging with other auxiliaries.[1] |
Q: What is the Zimmerman-Traxler model and why is it important for aldol reactions? A: The Zimmerman-Traxler model explains the high diastereoselectivity observed in boron-mediated aldol reactions.[3] It postulates a closed, six-membered, chair-like transition state where the boron atom is coordinated to both the enolate oxygen and the aldehyde's carbonyl oxygen. This rigid structure locks the relative orientation of the substituents, and the lowest energy conformation is one where the aldehyde's substituent (R') occupies a pseudo-equatorial position to avoid steric clashes, leading directly to the syn aldol product.[2] Understanding this model allows you to predict the stereochemical outcome with confidence.
Q: How do I remove the chiral auxiliary after the reaction? A: The cleavage method is chosen based on the desired functional group in the final product. The auxiliary is valuable and should be recovered.[6]
-
To yield a Carboxylic Acid: Lithium hydroperoxide (LiOH / H₂O₂) in a THF/water mixture is the most common and mild method.[4]
-
To yield a Primary Alcohol: Reduction with a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To yield an Ester: Transesterification using a Lewis acid and an alcohol, such as titanium (IV) isopropoxide in isopropanol.
-
To yield an Amide: Direct aminolysis with certain amines, although this is less common.
Validated Experimental Protocols
The following protocols are robust and serve as excellent starting points. Always handle strong bases, pyrophoric reagents, and corrosive materials with appropriate safety precautions in a fume hood.
Protocol 1: Diastereoselective Alkylation of (S)-4-Benzyl-2-oxazolidinone
This protocol is adapted from established procedures and demonstrates a typical alkylation.[3][4]
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Setup: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M solution). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: While stirring at -78 °C, slowly add NaHMDS (1.05 eq, 1.0 M in THF) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add allyl iodide (1.2 eq) dropwise to the enolate solution. The yellow color should fade. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes).
-
Quench: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis or GC of the purified product. A d.r. of >98:2 is expected.[3]
Protocol 2: Diastereoselective Evans-Boron Aldol Reaction
This protocol outlines a typical "syn-selective" aldol addition.[2][5]
-
Setup: To a flame-dried, argon-flushed flask, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M). Cool the solution to -78 °C.
-
Enolate Formation: Add dibutylboron triflate (1.1 eq, 1.0 M in CH₂Cl₂) dropwise. Then, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. Re-cool the resulting boron enolate solution to -78 °C.
-
Aldol Addition: In a separate flame-dried flask, dissolve the aldehyde (e.g., isobutyraldehyde, 1.5 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add the aldehyde solution to the enolate solution via cannula.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup & Oxidative Quench: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour to break down the boron complexes.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify by flash chromatography to yield the desired syn aldol adduct.
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Xiao, Y., et al. (2008). A New Method for the Synthesis of Oxazolidinones through a Cascade Organocatalysis. Journal of the American Chemical Society, 130(22), 6946–6948. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved January 25, 2026, from [Link]
-
Flores-Larios, A., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(3). [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH. [Link]
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Oxazolidinone Production
Welcome to the technical support center for oxazolidinone production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up oxazolidinone synthesis from the lab bench to pilot and production scales. Drawing upon established principles of process chemistry and field-proven insights, this resource provides a structured approach to troubleshooting common challenges in a practical question-and-answer format. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve issues, ensuring a robust, safe, and efficient scale-up process.
Section 1: Reaction Kinetics and Control in Scale-Up
The transition from small-scale laboratory flasks to large-scale reactors introduces significant changes in heat and mass transfer, which can profoundly impact reaction kinetics, yield, and impurity profiles. This section addresses common issues related to maintaining control over your reaction as the volume increases.
Q1: My N-arylation reaction, a key step in our oxazolidinone synthesis, is showing a drop in yield and an increase in impurities upon scale-up. What could be the underlying cause?
A1: This is a frequent challenge when scaling up N-arylation reactions, which are often exothermic.[1][2] The primary culprits are typically related to inadequate mixing and heat transfer in the larger reactor. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove the heat generated by the reaction.
Causality:
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk. These hot spots can accelerate side reactions, leading to impurity formation and degradation of both starting materials and the desired product.[3][4]
-
Mass Transfer Limitations: Inefficient mixing also hinders the effective contact between reactants, which can slow down the desired reaction rate and allow competing side reactions to become more prominent.[2]
Troubleshooting Protocol:
-
Characterize Thermal Hazards: Before scale-up, it is crucial to understand the thermal profile of your reaction. Use Reaction Calorimetry (RC1) or a similar technique to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and any potential for thermal runaway.[5][6][7]
-
Optimize Agitation:
-
Ensure the agitator design and speed are appropriate for the reactor geometry and reaction mass viscosity.
-
Consider using computational fluid dynamics (CFD) modeling to simulate mixing and identify potential dead zones.
-
For multiphase reactions, the goal is to match the mass transfer coefficient (kLa) from the lab scale to the plant scale, rather than just the agitation speed.[2]
-
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled feed strategy. This allows the cooling system of the reactor to keep pace with the heat being generated. Reaction calorimetry data can help you design a safe and effective addition profile.
-
Process Analytical Technology (PAT): Employ in-line monitoring tools to gain real-time insight into your reaction.
-
FTIR/Raman Spectroscopy: Can track the concentration of reactants, products, and key intermediates, providing a real-time kinetic profile.
-
Temperature Probes: Use multiple, strategically placed probes to detect any localized temperature excursions.
-
Section 2: Impurity Profile Management
The impurity profile of your active pharmaceutical ingredient (API) is a critical quality attribute. Scaling up can often lead to the emergence of new impurities or an increase in the concentration of existing ones.
Q2: We've identified a new, unknown impurity in our scaled-up batch of oxazolidinone that was not present in the lab-scale synthesis. How do we identify and control it?
A2: The appearance of new impurities upon scale-up is often linked to the prolonged reaction times, higher temperatures in localized hot spots, or the introduction of new contaminants from raw materials or equipment.[8][9]
Troubleshooting Workflow:
Caption: Workflow for identifying and controlling new impurities.
Detailed Steps:
-
Isolation and Characterization: The first step is to isolate the impurity using preparative chromatography and characterize its structure using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Hypothesize Formation Pathway: Once the structure is known, you can propose a likely chemical pathway for its formation. Is it a degradation product of your starting material or product? Is it the result of a side reaction?
-
Process Parameter Review: Scrutinize the process data from the scaled-up batch. Were there any temperature excursions? Was the reaction time longer than in the lab? Was the mixing less efficient?
-
Raw Material Analysis: Analyze the raw materials used in the scaled-up batch for any new impurities that could have been introduced from a new supplier or a different grade of material. Reactive impurities in excipients or solvents can also be a source of degradation.[8]
-
Process Modification: Based on your hypothesis, modify the process to prevent the formation of the impurity. This could involve:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Improving mixing efficiency.
-
Purifying a key intermediate to remove the impurity precursor.[10]
-
-
In-Process Controls (IPCs): Implement IPCs to monitor the formation of the impurity in subsequent batches. This allows for early detection and corrective action.
Section 3: Crystallization and Polymorphism Control
The final crystallization step is critical for defining the purity, stability, and bioavailability of the oxazolidinone API.[][12] Scaling up crystallization presents challenges in controlling crystal form (polymorphism), size, and shape.
Q3: We are struggling with inconsistent crystal form (polymorphism) in our final oxazolidinone product at the pilot scale. How can we ensure we consistently isolate the desired polymorph?
A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.[12] Control over polymorphism is crucial and can be influenced by factors such as solvent, supersaturation, temperature, and mixing.[]
Key Parameters for Polymorph Control:
| Parameter | Impact on Crystallization | Troubleshooting Strategy |
| Solvent System | The choice of solvent can significantly influence which polymorph is thermodynamically favored to crystallize. | Conduct a thorough solvent screen at the lab scale to identify solvent systems that consistently produce the desired polymorph. |
| Supersaturation | The level of supersaturation is a key driving force for nucleation and crystal growth. Uncontrolled supersaturation can lead to the formation of metastable polymorphs. | Implement a controlled cooling or anti-solvent addition profile to maintain a consistent level of supersaturation within the metastable zone width (MSZW). |
| Seeding | Introducing seed crystals of the desired polymorph provides a template for crystal growth and can prevent the nucleation of unwanted forms. | Develop a robust seeding strategy, including seed loading, size, and the point of addition in the process. |
| Mixing | Agitation affects the rate of mass transfer and can influence nucleation and crystal growth kinetics. Inadequate mixing can lead to localized high supersaturation. | Ensure consistent and efficient mixing throughout the crystallizer to maintain a homogeneous suspension and uniform supersaturation. |
Protocol for Developing a Robust Crystallization Process:
-
Determine the Metastable Zone Width (MSZW): Use a tool like an in-situ particle size analyzer (e.g., FBRM or PVM) to determine the MSZW for your API in the chosen solvent system. This will define the optimal operating window for controlled crystallization.
-
Develop a Seeding Protocol:
-
Prepare seed crystals of the desired polymorph with a consistent particle size distribution.
-
Determine the optimal seed loading and the point of addition (temperature or concentration) within the MSZW.
-
-
Controlled Cooling/Anti-solvent Addition: Design a programmed cooling or anti-solvent addition profile that maintains the supersaturation within the MSZW, promoting growth on the seed crystals rather than new nucleation.
-
PAT for Monitoring:
-
In-situ Particle Size Analyzers (FBRM/PVM): Monitor crystal growth and detect any secondary nucleation events in real-time.
-
Raman/NIR Spectroscopy: Can be used to monitor the polymorphic form in the slurry, ensuring the desired form is being produced and that no polymorphic transitions are occurring.
-
Section 4: Process Safety in Oxazolidinone Production
Ensuring the safety of a chemical process is paramount, especially during scale-up where the potential hazards are magnified.
Q4: What are the key process safety considerations when scaling up oxazolidinone synthesis, particularly for steps like N-arylation?
A4: The primary safety concern for many of the reactions involved in oxazolidinone synthesis, such as N-arylation, is the potential for a runaway reaction due to the exothermic nature of these transformations.[1][2]
Workflow for Process Safety Assessment:
Caption: A systematic approach to process safety assessment.
Key Safety Measures:
-
Thermal Hazard Assessment:
-
Reaction Calorimetry (RC1): As mentioned earlier, this is essential for determining the heat of reaction and the rate of heat generation.[5][6][7]
-
Adiabatic Calorimetry (e.g., ARC, Phi-TEC II): This technique is used to determine the "worst-case scenario" by measuring the temperature and pressure rise under adiabatic conditions, which simulates a cooling failure in the plant.[5] This helps in designing appropriate emergency relief systems.
-
-
Define Safe Operating Limits: Based on the calorimetry data, establish clear and strict limits for parameters like temperature, pressure, and reagent addition rates.
-
Engineering Controls:
-
Reactor Cooling System: Ensure the reactor's cooling capacity is sufficient to handle the heat generated by the reaction, with a built-in safety margin.
-
Emergency Relief System: The reactor must be equipped with a properly sized relief valve or rupture disk to safely vent any overpressure in the event of a runaway reaction.
-
Quench System: Have a pre-defined and tested quench system in place to rapidly stop the reaction in an emergency.
-
-
Thorough Training: Ensure all personnel involved in the scale-up are thoroughly trained on the potential hazards, safe operating procedures, and emergency protocols.
By systematically addressing these common challenges in reaction control, impurity management, crystallization, and process safety, you can significantly increase the likelihood of a successful and efficient scale-up of your oxazolidinone production process.
References
-
Govender, T., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 14, e202400432. [Link]
-
Li, W., et al. (2021). Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. Organic Process Research & Development, 25(6), 1474-1483. [Link]
-
Kappe, C. O., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(10), 1844-1853. [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]
-
Cardillo, P., et al. (2000). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 4(6), 453-459. [Link]
-
Al-Gharabli, S., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm, 26(38), 6431-6441. [Link]
-
Pandey, J., et al. (2016). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2016, 1-21. [Link]
-
Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]
-
Shinabarger, D. L. (1999). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(9), 2109–2112. [Link]
-
Muzzio, F. J., et al. (2021). Impact of Mixing on Content Uniformity of Thin Polymer Films Containing Drug Micro-Doses. Pharmaceutics, 13(6), 803. [Link]
-
Martínez, L., et al. (2021). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. CHIMIA International Journal for Chemistry, 75(6), 543-548. [Link]
-
Copelli, S. (n.d.). Scaling-up Potentially Runaway Systems Using Calorimetry. Mettler Toledo. [Link]
-
Kavanagh, S., et al. (2019). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Asian Journal of Organic Chemistry, 8(1), 27-38. [Link]
-
Mettler Toledo. (n.d.). Characterize your reaction at a glance. RTCal a new real time calorimetry technique. AIDIC. [Link]
-
Nagy, Z. K., & Braatz, R. D. (2019). Monitoring and Advanced Control of Crystallization Processes. In Handbook of Industrial Crystallization (pp. 281-311). Cambridge University Press. [Link]
-
Muzzio, F. J., et al. (2021). Impact of Mixing on Content Uniformity of Thin Polymer Films Containing Drug Micro-Doses. Pharmaceutics, 13(6), 803. [Link]
-
Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. [Link]
-
Scott, P. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry. Dissolution Technologies. [Link]
-
Thurne. (n.d.). Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactions. [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]
-
Pharmaceutical Technology. (2023). Implementing Process Analytical Technology. Pharmaceutical Technology, 47(3). [Link]
-
Myerson, A. S., & Trout, B. L. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1693. [Link]
-
Wikipedia. (n.d.). Oxaziridine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Mixing on Content Uniformity of Thin Polymer Films Containing Drug Micro-Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. aidic.it [aidic.it]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 12. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
Technical Support Center: A-Z Guide to Impurity Management in Final Compound Synthesis
Welcome to the comprehensive resource for researchers, scientists, and drug development professionals dedicated to ensuring the purity and integrity of synthesized compounds. This guide is structured to provide not just answers, but a deep, causal understanding of impurity identification and minimization. We will move from foundational troubleshooting principles to specific, frequently encountered challenges, equipping you with the expertise to maintain the highest standards of scientific rigor in your work.
Part 1: Troubleshooting Guide—A Systematic Approach to Purity
Unexpected impurities can derail timelines and compromise results. This section provides a logical workflow for diagnosing and resolving purity issues as they arise.
Initial Observation: An Unexpected Peak in Your Chromatogram
The appearance of an unknown peak in your analytical run (e.g., HPLC, GC) is the most common first indicator of an impurity. The immediate goal is to characterize this peak and determine its origin.
Step 1: System Suitability & Method Verification
Before investigating the sample, ensure the analytical system is performing correctly.
-
Is the observation repeatable? Re-inject the same sample. If the peak is not present in the second run, it may have been an artifact of the injection or a system anomaly.
-
Run a blank: Inject your mobile phase or solvent blank. The presence of the peak indicates contamination from your solvents, vials, or the system itself.
-
Check system pressure and baseline stability: Fluctuations can indicate leaks, pump issues, or mobile phase degassing problems, which can manifest as ghost peaks.
Step 2: Preliminary Impurity Characterization
Once the system is cleared, focus on the impurity itself.
-
Relative Retention Time (RRT): Calculate the RRT of the impurity relative to your main compound. This is a crucial identifier that should remain consistent under the same method conditions.
-
Peak Area Percentage: Quantify the impurity. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[1][2]
| ICH Thresholds for New Drug Substances | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day intake (whichever is lower) | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[3] |
Step 3: Root Cause Analysis—Where Did It Come From?
Understanding the origin of an impurity is key to preventing its recurrence.[4] Impurities are broadly classified into organic, inorganic, and residual solvents.[5][6]
This diagram illustrates a logical flow for tracing the source of a newly discovered impurity.
Caption: A decision tree for root cause analysis of impurities.
Troubleshooting Discolored Products
A common issue is the final compound appearing with an unwanted color, indicating the presence of light-absorbing impurities.[7]
-
Cause: Highly conjugated systems or trace metal impurities are often the culprits. Exposure to air (oxidation), light, or heat during storage can also lead to the formation of colored degradation products.[7]
-
Troubleshooting Steps:
-
Re-purify: Attempt recrystallization, possibly with the addition of activated charcoal, which is effective at adsorbing large, flat, conjugated molecules that are often responsible for color.[8] Be cautious, as excessive charcoal can adsorb your desired product, reducing yield.[8]
-
Chelating Agents: If metal contamination is suspected (from catalysts or reaction vessels), washing with a dilute solution of a chelating agent like EDTA during the work-up can be effective.
-
Inert Atmosphere: For future syntheses, ensure all steps, including storage, are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Problem: Product "Oiling Out" During Crystallization
"Oiling out" occurs when a compound separates from the crystallization solvent as a liquid rather than a solid. This often results in an impure, glassy solid upon cooling.[8]
-
Causality:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound to below the temperature of the crystallization solution.[8]
-
Rapid Cooling: If the solution is cooled too quickly, the compound may crash out of solution at a temperature above its melting point.
-
Solvent Choice: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures, or not good enough, causing premature precipitation.
-
-
Solutions:
-
Re-heat and Add Solvent: Return the mixture to the heat source and add more of the primary ("soluble") solvent to ensure everything re-dissolves. Then, allow it to cool more slowly.[8]
-
Introduce an Anti-Solvent: If your compound is highly soluble, a second solvent in which your compound is insoluble (but which is miscible with the first solvent) can be added dropwise to the warm solution to induce crystallization.[9] A common example is adding hexane to a solution of a compound in ethyl acetate.[9]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses specific, common questions encountered during final compound synthesis.
Q1: What are the primary sources of impurities I should be aware of?
Impurities can be introduced at nearly every stage of a synthesis.[6] The most common sources are:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can carry through the entire synthesis.[4]
-
Manufacturing Process: This is a broad category that includes:
-
Degradation Products: The compound itself may decompose due to exposure to heat, light, pH extremes, or oxygen.[5]
-
Residual Solvents: Solvents used in the reaction or purification that are not completely removed.[10]
Q2: Which analytical techniques are best for identifying an unknown impurity?
A multi-technique, or "hyphenated," approach is often necessary for full structural elucidation.[11][12]
-
HPLC/UHPLC with UV Detection: This is the workhorse for initial detection and quantification due to its versatility and selectivity.[11][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification. It provides the molecular weight of the impurity, which is a critical piece of information for determining its structure.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile or semi-volatile impurities, such as residual solvents.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated, NMR (particularly ¹H, ¹³C, and 2D-NMR) provides the definitive connectivity and stereochemistry of the molecule.[12][14]
| Technique | Primary Information Provided | Best For |
| HPLC-UV | Retention time, UV absorbance, Quantity | Routine analysis, purity checks |
| LC-MS | Molecular Weight, Fragmentation Pattern | Identification of non-volatile unknowns |
| GC-MS | Molecular Weight, Fragmentation Pattern | Identification of volatile unknowns (e.g., solvents) |
| NMR | Detailed Molecular Structure, Connectivity | Definitive structure elucidation of isolated impurities |
| ICP-MS | Elemental Composition | Quantifying trace elemental/inorganic impurities[13] |
| Source: Compiled from multiple sources.[11][12][13] |
Q3: My impurity co-elutes with my main product in HPLC. How can I resolve them?
Co-elution is a common challenge. The solution is to alter the selectivity of your chromatographic system, a practice known as orthogonal chromatography.[15]
-
Change the Mobile Phase:
-
pH: If your compounds have ionizable groups, even a small change in the mobile phase pH can dramatically alter retention times.
-
Solvent: Switch one of the organic solvents in your mobile phase to one from a different selectivity group (e.g., change from methanol to acetonitrile).[15]
-
-
Change the Stationary Phase (Column): Use a column with a different chemistry. If you are using a standard C18 column, try a Phenyl-Hexyl or a Polar-Embedded column. This changes the primary mode of interaction between the analytes and the stationary phase.
-
Change the Temperature: Running the column at a different temperature can sometimes provide the necessary resolution.[15]
Q4: What is a "forced degradation" study and why is it necessary?
A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[16] These conditions typically include heat, humidity, acid/base hydrolysis, light, and oxidation.[17]
-
Purpose:
-
Identify Potential Degradants: It helps identify the likely degradation products that could form under normal storage conditions over time.[16]
-
Develop Stability-Indicating Methods: It is crucial for developing analytical methods that can separate the intact drug from all its potential degradation products, proving the method is "stability-indicating".[17]
-
Elucidate Degradation Pathways: Understanding how a molecule degrades is essential for developing stable formulations and defining appropriate storage conditions.[16]
-
-
Preparation: Prepare a stock solution of your active pharmaceutical ingredient (API) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add 0.1 N Hydrochloric Acid (HCl) to the API solution. A typical starting point is a 1:1 ratio by volume.
-
Incubation: Heat the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.[17]
-
Neutralization: After the desired time, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized sample to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method to identify and quantify the degradants formed.
Q5: How can I improve my reaction work-up to minimize impurities?
The work-up is the series of steps taken to isolate the product after the reaction is complete.[18] A well-designed work-up is a critical purification step.
-
Aqueous Washes: Use washes to remove specific types of impurities.[18][19]
-
Water: Removes water-soluble reagents and by-products.[18]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: Neutralizes and removes excess acid catalysts or acidic by-products.
-
Brine (Saturated NaCl solution): Helps to break up emulsions and removes the bulk of the water from the organic layer before the final drying step.
-
-
Drying Agents: After washing, the organic layer will be saturated with water. Use a drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)) to remove this trace water before solvent evaporation.
-
Filtration and Washing of Isolated Solids: When purifying by crystallization, the filtration and washing steps are crucial. Wash the isolated crystals with a small amount of cold crystallization solvent to remove residual mother liquor that contains dissolved impurities.[20][21] Using cold solvent minimizes the loss of your desired product.
Caption: A typical workflow for reaction work-up and product isolation.[22]
References
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs.[Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts.[Link]
-
How we can remove dissolved impurities by crystallization if product is highly soluble in... (2021). Quora.[Link]
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.[Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.[Link]
-
Impurity Synthesis And Identification. (n.d.). SpiroChem.[Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.[Link]
-
Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.[Link]
-
Impurity Profiling in different analytical techniques. (2024). IJNRD.[Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information.[Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies. (2024). Neopharm Labs.[Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho.[Link]
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.[Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]
-
Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation.[Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2015). ACS Publications.[Link]
-
How to isolate impurities from a reaction product. (2023). Biotage.[Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.[Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Center for Biotechnology Information.[Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2025). ACS Publications.[Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. (2025). W.R. Grace.[Link]
-
A Structured Approach to Cope with Impurities During Industrial Crystallization Development. (2020). ResearchGate.[Link]
-
reaction work-up, liquid-liquid extraction, & product isolation. (2021). YouTube.[Link]
-
Sources of Impurities in Pharmaceuticals. (n.d.). CUTM Courseware.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information.[Link]
-
Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International.[Link]
-
Impurities in APIs and Their Effects on Products. (2024). Contract Pharma.[Link]
-
Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation.[Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2015). PubMed.[Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.[Link]
-
The Sources of Impurities in Pharmaceutical Substances. (n.d.). Moravek, Inc.[Link]
-
Remove Insoluble Impurities During Crystallization. (2025). Hamilton.[Link]
-
Impurities and Forced Degradation Studies: A Review. (2025). ResearchGate.[Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA).[Link]
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect.[Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.[Link]
-
GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS. (2024). IJCRT.org.[Link]
-
Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA).[Link]
-
ICH Q3B(R) Guideline Impurities in New Drug Products. (n.d.). IKEV.[Link]
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. veeprho.com [veeprho.com]
- 6. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 12. soeagra.com [soeagra.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 15. biotage.com [biotage.com]
- 16. library.dphen1.com [library.dphen1.com]
- 17. sgs.com [sgs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Best practices for setting up and running laboratory experiments safely
Technical Support Center: A-to-Z Guide for Safe Laboratory Experiments
Welcome to the Technical Support Center for Laboratory Safety. This guide is designed for the dedicated researchers, scientists, and drug development professionals who drive innovation. In our field, scientific integrity and safety are not just parallel paths; they are intertwined. A successful experiment is, by definition, a safe one. This resource moves beyond checklists to instill a deep, causal understanding of safety protocols, ensuring that every procedure is a self-validating system for protecting yourself, your colleagues, and the integrity of your work.
Section 1: The Foundation - Proactive Safety & Risk Assessment
Before a single reagent is measured, safety must be the foundational principle of your experimental design. The most effective way to handle a laboratory incident is to prevent it from ever happening. This begins with a thorough and honest risk assessment.
Q: What is a risk assessment, and why is it more than just a formality?
A: A risk assessment is a systematic process to identify potential hazards, evaluate the risk they pose, and implement control measures to eliminate or minimize that risk.[1][2] It is not a bureaucratic hurdle; it is the core of responsible scientific practice. The causality is simple: by anticipating potential failures, you can engineer your experiment to be resilient against them. This process is mandated by regulations like the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) tailored to the specific hazards in your lab.[3][4][5]
A comprehensive risk assessment follows a clear, logical workflow.[1][2][6]
Caption: Workflow for conducting a systematic laboratory risk assessment.
Section 2: Troubleshooting Guide - Real-Time Incident Response
Even with meticulous planning, unexpected events can occur. Your ability to respond correctly in the first few moments of an incident is critical. This section provides direct answers to acute safety problems.
Q: I've spilled a chemical. What are my immediate actions?
A: Your immediate actions depend on the nature and size of the spill, but the core principles are Alert, Confine, and Assess.
-
Alert: Immediately notify colleagues and your supervisor in the vicinity.[7] If the spill is large, flammable, highly toxic, or poses a respiratory hazard, evacuate the area, close the doors, and activate the fire alarm or call your institution's emergency number.[7][8]
-
Confine: If it is safe to do so, prevent the spill from spreading. For liquids, this can be done by creating a dike around the spill with absorbent material.[9]
-
Assess: Quickly determine the chemical spilled and consult its Safety Data Sheet (SDS). The SDS is your most critical resource for understanding the specific hazards (e.g., flammability, corrosivity, toxicity) and required personal protective equipment (PPE).[1][9]
Self-Validation: Do not proceed with cleanup unless you have the correct PPE, the proper spill kit materials, and are confident in the procedure. If there is any doubt about your safety, evacuate and call for professional help.[7]
Detailed Protocol: Small Flammable Liquid Spill (<500 mL)
This protocol is a self-validating system for managing a common, manageable incident.
| Step | Action | Causality & Verification |
| 1. Alert & Secure | Announce the spill. Alert others to extinguish all nearby flames and ignition sources.[9] | Why: Flammable vapors can travel and ignite far from the liquid source. Verify: Confirm all burners and hot plates are off. |
| 2. Don PPE | At a minimum, don splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for most solvents, but check SDS). | Why: Protects your eyes and skin from splashes and vapor exposure. Verify: Ensure gloves have no tears and goggles fit snugly. |
| 3. Absorb Spill | Cover the spill with an appropriate absorbent material (e.g., spill pads, kitty litter), starting from the outside and working inward.[8][10] | Why: Working inward prevents spreading the liquid. Verify: Ensure enough absorbent is used to fully contain the liquid.[8] |
| 4. Collect Waste | Using spark-proof tools (e.g., plastic scoops), carefully collect the saturated absorbent material.[9][10] Place it in a designated, leak-proof hazardous waste bag or container.[10] | Why: Metal tools can create sparks. A sealed container prevents vapor release. Verify: The container must be clearly labeled with its contents.[10][11] |
| 5. Decontaminate | Wipe the spill area with a wet paper towel to remove any remaining residue.[10] Dispose of the towel in the same hazardous waste bag. | Why: Ensures no hazardous residue remains on the surface. Verify: The area should be visually clean and dry. |
| 6. Report | Report the incident to your supervisor or Chemical Hygiene Officer, even if it seems minor.[12][13] | Why: Reporting helps track incidents, identify trends, and prevent future occurrences. It is a key part of institutional compliance.[14] |
Q: My experiment is having an unexpected exothermic reaction and is overheating. What should I do?
A: This is a high-risk situation that can lead to vessel failure, explosion, or fire.
-
Do Not Panic: A calm response is essential.
-
Remove Heat Source: If the reaction is on a hot plate or in a heating mantle, immediately turn it off and remove it if safe.
-
Initiate Cooling: If possible and safe, use an ice bath to cool the reaction vessel. Apply the cooling bath slowly to avoid thermal shock that could crack the glassware.
-
Alert & Evacuate: Alert your colleagues immediately. If the reaction cannot be brought under control within seconds, evacuate the area, close the fume hood sash, and follow your facility's emergency procedures. Never leave a reacting experiment unattended.[12][13]
Section 3: Frequently Asked Questions (FAQs)
This section addresses common, non-emergency questions about safe laboratory setup and practice.
Q: How do I select the right Personal Protective Equipment (PPE)?
A: PPE is the last line of defense, but it is a critical one. The "right" PPE is determined by your risk assessment.[15]
-
Minimum Lab Attire: At all times in a lab where hazardous materials are present, long pants, closed-toe shoes, a lab coat, and safety glasses are mandatory.[15][16]
-
Eye Protection: Safety glasses protect from flying debris. Chemical splash goggles are required when handling liquids that could splash.[17] A face shield should be worn over goggles when dealing with highly corrosive materials, cryogenics, or explosion risks.
-
Gloves: Glove selection is critical and chemical-specific. A nitrile glove is a common starting point, but it is not a universal solution.[17] Always consult a glove compatibility chart and the chemical's SDS to understand the breakthrough time and permeation rate for the specific chemical you are using.
-
Lab Coats: Standard cotton/poly lab coats protect against splashes.[17] For work with pyrophorics or highly flammable materials, a fire-resistant (FR) lab coat is required.[17]
Q: What are the core principles for safe chemical storage?
A: Improper chemical storage is a leading cause of preventable lab incidents. The foundational principle is segregation by hazard class , not by alphabetical order.[18][19][20]
| Hazard Class | Storage Requirement | Incompatible With | Rationale |
| Flammables | Store in a dedicated, grounded flammable-safe cabinet.[19] | Oxidizers, Peroxides | To prevent ignition and explosive reactions.[19] |
| Corrosives (Acids) | Store in a dedicated corrosives cabinet, separate from bases. Use secondary containment trays.[11][19] | Bases, Flammables, Oxidizers | Prevents violent neutralization reactions, release of toxic gas, or fire. |
| Corrosives (Bases) | Store in a dedicated corrosives cabinet, separate from acids.[19] | Acids, Organic materials | Prevents violent neutralization reactions. |
| Oxidizers | Store in a cool, dry place away from other chemicals, especially flammables and combustibles (e.g., paper, wood).[19][21] | Flammables, Corrosives, Reducing Agents | Oxidizers can spontaneously ignite combustible materials and dramatically accelerate fires.[19] |
| Water-Reactives | Store in a tightly sealed, waterproof container in a dry location. A "Water-Reactive" label is essential. | Water, Sinks, Aqueous Solutions | Prevents violent reactions that can produce flammable hydrogen gas and fire.[19] |
Self-Validating Storage Practices:
-
Label Everything: All containers, including secondary containers (beakers, flasks), must be clearly labeled with the full chemical name.[11][12][22]
-
Check Dates: Peroxide-forming chemicals (e.g., diethyl ether, THF) must be dated upon receipt and upon opening.[19] Test for peroxides before use if the expiration date has passed.
-
Below Eye Level: Never store hazardous liquids above shoulder height to reduce the risk of spills and facial exposure.[19][21][23]
-
Housekeeping: Keep chemical storage areas clean, organized, and free of clutter.[11][13][24] Do not store chemicals on the floor or in fume hoods.[23]
Q: How should I dispose of laboratory waste?
A: Waste disposal is a highly regulated process. Improper disposal can lead to serious safety incidents and legal consequences.
-
Identify the Waste Stream: Never mix different types of waste. Common streams include:
-
Hazardous Chemical Waste: Segregate by compatibility (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic waste).[25]
-
Biohazardous Waste: Must be decontaminated (e.g., by autoclaving) before disposal.[26]
-
Sharps Waste: Needles, scalpels, and broken glass go into a designated, puncture-proof sharps container.
-
-
Use Correct Containers: Use only approved, properly labeled waste containers. Keep containers closed except when adding waste.[11][27]
-
Documentation: You must receive a waste transfer note or certificate confirming that your waste was managed and disposed of legally.[25]
The diagram below outlines the decision process for chemical waste disposal.
Caption: Decision tree for proper segregation of common laboratory waste streams.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Laboratory Practices & Procedures. National Institutes of Health (NIH), Office of Research Services. [Link]
-
LABORATORY SAFETY IN RESEARCH. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
-
10 Common Laboratory Problems and Solutions: Lab Safety Topics. E-Control Systems. [Link]
-
Laboratory Waste Disposal Guide. Business Waste. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley, Environmental Health and Safety. [Link]
-
Laboratory Risk Assessment. The University of Texas at Austin, Environmental Health and Safety. [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Quartzy. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Common Lab Safety Problems and Easy Solutions. The University of Texas Health Science Center at Houston. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Laboratory Safety Training and Guidelines. National Institute of General Medical Sciences (NIGMS). [Link]
-
Biological Risk Assessment Process. Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Storage. University of Wisconsin–Madison, Environment, Health & Safety. [Link]
-
Risk assessment in the laboratory. Infraserv. [Link]
-
NIH Laboratory Waste Disposal Matrix. National Institutes of Health (NIH). [Link]
-
From Challenges to Opportunities: Addressing Common Laboratory Problems with Proven Solutions. CrelioHealth Blog. [Link]
-
NIH Guidelines. Mississippi State University, Environmental Health and Safety. [Link]
-
Lab Safety Guide. Northwestern University. [Link]
-
Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). [Link]
-
The Laboratory Standard. Vanderbilt University, Office of Clinical and Research Safety. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
Spill Clean up Procedure. The University of British Columbia, Safety & Risk Services. [Link]
-
Conducting a Chemical Risk Assessment in the Laboratory. Lab Manager. [Link]
-
Use of personal protective equipment and attire in laboratories. Yale Environmental Health & Safety. [Link]
-
Laboratory Waste Management Guidelines. Princeton University, Environmental Health and Safety. [Link]
-
Safe Lab Practices. University of California, Santa Cruz, Environmental Health & Safety. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Work Risk Assessment. University of Wollongong. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
-
Personal Protective Equipment (PPE) for the Lab. Carolina Biological Supply. [Link]
-
How to Master Good Lab Practices: A Safety-First Guide for Scientists. IB Tutors. [Link]
-
Chemical Storage. American Chemical Society. [Link]
-
NIH - Laboratory Safety Monograph. National Institutes of Health (NIH). [Link]
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. osha.gov [osha.gov]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. nps.edu [nps.edu]
- 6. infraserv.com [infraserv.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. 10 Common Laboratory Problems and Solutions: Lab Safety Topics [econtrolsystems.com]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 14. ehs.msstate.edu [ehs.msstate.edu]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 17. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. labmanageracademy.com [labmanageracademy.com]
- 19. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 20. uth.edu [uth.edu]
- 21. nottingham.ac.uk [nottingham.ac.uk]
- 22. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 23. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 24. plusplustutors.com [plusplustutors.com]
- 25. businesswaste.co.uk [businesswaste.co.uk]
- 26. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 27. odu.edu [odu.edu]
Validation & Comparative
1H NMR and 13C NMR characterization of substituted oxazolidin-2-ones
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Substituted Oxazolidin-2-ones
For researchers, scientists, and drug development professionals, the oxazolidin-2-one scaffold is of paramount importance. It is a privileged structure in medicinal chemistry, forming the core of antibiotics like Linezolid, and serves as a versatile chiral auxiliary in asymmetric synthesis.[1][2][3] Accurate and unambiguous structural characterization is non-negotiable for advancing research and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing precise insights into molecular structure, substitution patterns, and stereochemistry.
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of substituted oxazolidin-2-ones. Moving beyond a simple recitation of data, we will delve into the causality behind spectral patterns, offering field-proven insights to aid in the rapid and confident elucidation of your target structures.
The Foundational NMR Fingerprint of the Oxazolidin-2-one Core
The power of NMR lies in its ability to report on the unique electronic environment of each nucleus. For the oxazolidin-2-one ring, the key nuclei (¹H and ¹³C) at the C4, C5, and N3 positions provide a rich dataset for structural analysis.
¹H NMR Spectroscopy: Probing Protons and their Relationships
The proton NMR spectrum provides critical information on the electronic environment and spatial relationships of protons within the molecule. For a generic oxazolidin-2-one, the key signals are the two methylene protons at C4 and C5, and the proton on the nitrogen (if unsubstituted).
-
Chemical Shifts (δ): The protons on the oxazolidin-2-one ring typically resonate in a predictable region. The C5 protons (H5), being adjacent to the ring oxygen, are deshielded and appear further downfield compared to the C4 protons (H4), which are adjacent to the nitrogen.
-
H5 (O-CH₂): Typically found in the range of 4.0–4.7 ppm.
-
H4 (N-CH₂): Typically found in the range of 3.2–3.8 ppm.
-
NH: If unsubstituted, this proton gives a broad signal, often around 6.0-8.0 ppm, whose position can be concentration and solvent dependent.[4]
-
-
Coupling Constants (³J): The most informative coupling is the vicinal (three-bond) coupling between the protons on C4 and C5. This ³JH4-H5 value is dictated by the dihedral angle between the C-H bonds, as described by the Karplus relationship. This allows for the direct determination of the relative stereochemistry of substituents at C4 and C5.[5][6]
-
cis Protons: Exhibit a larger coupling constant, typically in the range of 8–10 Hz.
-
trans Protons: Exhibit a smaller coupling constant, typically in the range of 2–5 Hz.
-
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the large chemical shift range, signals are often well-resolved, providing a clear count of non-equivalent carbons.
-
Chemical Shifts (δ):
-
C2 (C=O): The carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 155–160 ppm.[1] This is a highly characteristic signal for the oxazolidin-2-one ring.
-
C5 (O-CH₂): The carbon adjacent to the ring oxygen resonates around 70–80 ppm.
-
C4 (N-CH₂): The carbon adjacent to the nitrogen is found more upfield, typically between 40–55 ppm.[7][8]
-
Below is a diagram illustrating the general structure and numbering of the oxazolidin-2-one scaffold.
Caption: General structure of a substituted oxazolidin-2-one.
Comparative Analysis: Decoding Substitution Patterns from NMR Data
The true diagnostic power of NMR is realized when comparing the spectra of variously substituted analogues. The electronic and steric nature of substituents at the N3, C4, and C5 positions systematically alters the chemical shifts and coupling patterns of the core structure.
Influence of N3-Substituents
The substituent on the nitrogen atom significantly influences the electronic environment of the entire ring, particularly the adjacent C2 carbonyl and C4 methylene group.
| N3-Substituent (R¹) | Effect on C4-H (¹H NMR) | Effect on C4 (¹³C NMR) | Rationale |
| H | Baseline chemical shift | Baseline chemical shift | Unsubstituted reference. |
| Alkyl (e.g., -CH₃) | Minor upfield or downfield shift | Downfield shift | Inductive effect of the alkyl group. |
| Acyl (e.g., -COCH₃) | Significant downfield shift | Significant downfield shift | Strong electron-withdrawing effect of the acyl carbonyl deshields the adjacent C4 position.[9] |
| Aryl (e.g., -Ph) | Downfield shift | Downfield shift | Anisotropic effect of the aromatic ring and potential electronic effects. |
Influence of C4 and C5 Substituents
Substituents at C4 and C5 directly impact the protons and carbons at these positions and are crucial for determining stereochemistry.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Oxazolidin-2-ones
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Oxazolidone [4] | CDCl₃ | 6.73 (br s, 1H, NH), 4.45 (t, 2H, H5), 3.65 (t, 2H, H4) | ~159 (C2), ~70 (C5), ~43 (C4) |
| (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one [1] | CDCl₃ | 7.37 (d, 2H), 7.23 (d, 2H), 6.32 (br s, 1H, NH), 5.68 (d, J=8.0 Hz, 1H, H5), 4.17-4.23 (m, 1H, H4), 0.81 (d, 3H, CH₃) | 159.3 (C2), 134.4, 133.4, 128.8, 127.3 (Aryl-C), 80.3 (C5), 52.2 (C4), 17.5 (CH₃) |
| 3-Acetyloxazolidin-2-one [9] | - | - | C2 (~154), C4 (~42), C5 (~62), C=O (~170), CH₃ (~24) |
Analysis of (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one: The doublet for H5 at 5.68 ppm with a coupling constant of 8.0 Hz is indicative of a cis relationship with H4, confirming the relative stereochemistry. The presence of the methyl group at C4 and the chlorophenyl group at C5 significantly shifts the respective proton and carbon signals.
Comparative NMR Features vs. Other Heterocycles
The oxazolidin-2-one ring has a distinct NMR signature compared to its close relatives, such as oxazolidines (lacking the C2-carbonyl) and thiazolidin-2-ones (sulfur analogue).
| Heterocycle | Key Differentiating Feature | Rationale |
| Oxazolidin-2-one | C2 carbonyl signal at 155-160 ppm . | The C2 carbon is sp² hybridized and bonded to two electronegative atoms (O and N), causing strong deshielding. |
| Oxazolidine | C2 is a methylene group (CH₂) resonating at ~80-95 ppm .[10] | The C2 carbon is sp³ hybridized and less deshielded than a carbonyl carbon. |
| Thiazolidine-2-thione | C2 thione (C=S) signal is significantly more downfield, at ~185-190 ppm .[11] | The C=S bond has a different electronic structure and magnetic anisotropy compared to C=O, leading to a greater chemical shift. |
Experimental Protocols for High-Fidelity NMR Data Acquisition
The quality of NMR data is directly dependent on rigorous experimental technique. A self-validating protocol ensures reproducibility and accuracy.
Step-by-Step Sample Preparation
-
Compound Purity: Ensure the sample is free of residual solvents or impurities from synthesis, as these will appear in the spectrum.
-
Massing: Accurately weigh 5-10 mg of the substituted oxazolidin-2-one.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice. For compounds with exchangeable protons (e.g., NH), DMSO-d₆ can be used to slow down exchange and observe clear couplings.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution, which is critical for sharp, well-defined peaks.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and is used to reference the spectrum to 0.00 ppm.
NMR Data Acquisition Workflow
The following workflow outlines the key steps for acquiring standard ¹H and ¹³C spectra.
Caption: Standard workflow for NMR data acquisition and analysis.
Typical Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans (NS): 1024 or more (¹³C is less sensitive)
-
Relaxation Delay (D1): 2-5 seconds
-
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of substituted oxazolidin-2-ones. A systematic approach, grounded in the fundamental principles of chemical shifts and coupling constants, allows for the confident determination of substitution patterns and stereochemistry. By comparing the spectral data of new derivatives against established values for the core scaffold and understanding the predictable influence of various substituents, researchers can rapidly and accurately elucidate the structures of these vital chemical entities. This guide provides the foundational knowledge and practical protocols to leverage the full power of NMR in the fields of drug discovery and asymmetric synthesis.
References
-
Di Bussolo, V., et al. (2002). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 46(6), 1999-2002. [Link]
-
Kim, J., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(21), 5080. [Link]
-
Tucker, J. A., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(7), 3049-3057. [Link]
-
ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Request PDF. [Link]
-
Cysewska, K., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. International Journal of Molecular Sciences, 22(14), 7433. [Link]
-
Naidoo, A., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 9(1), e202303989. [Link]
-
El-Mowafy, A. M., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. [Link]
-
LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]
-
Ordóñez, M., et al. (2014). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 19(6), 8254-8266. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxazolidone (497-25-6) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rubingroup.org [rubingroup.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of N-3 Substituted Oxazolidinones: From Core Principles to Overcoming Resistance
The advent of the oxazolidinone class of antibiotics marked a significant milestone in the fight against multidrug-resistant Gram-positive bacteria. As the first truly new class of antibiotics to be developed in decades, their unique mechanism of action and efficacy against challenging pathogens have made them a cornerstone of modern antimicrobial therapy.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-3 substituted oxazolidinones, offering insights into the molecular interactions that govern their antibacterial potency, the strategies employed to overcome emerging resistance, and the experimental methodologies that underpin their development.
The Oxazolidinone Pharmacophore: A Foundation for Antibacterial Activity
The core structure of oxazolidinone antibiotics consists of a five-membered oxazolidinone ring, which is essential for their biological activity.[2] The antibacterial efficacy of these compounds is primarily attributed to their unique mechanism of action: the inhibition of bacterial protein synthesis.[3] Unlike many other protein synthesis inhibitors, oxazolidinones act at a very early stage of this process. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, a crucial step for the commencement of protein synthesis.[4] This distinct mechanism minimizes the likelihood of cross-resistance with other classes of antibiotics.
The N-3 position of the oxazolidinone ring is a critical determinant of the compound's overall activity and properties. The substituent at this position, typically an aryl group, plays a pivotal role in anchoring the molecule within the ribosomal binding pocket and can be extensively modified to fine-tune the antibacterial spectrum, potency, and pharmacokinetic profile.
Deciphering the Structure-Activity Relationship at the N-3 Position
The journey of optimizing N-3 substituted oxazolidinones began with early studies that established the fundamental requirements for antibacterial activity. The prototypical N-3 substituent is a phenyl ring, and modifications to this ring have been a major focus of research.
The Phenyl Ring and its Substituents: The Key to Potency
Early SAR studies revealed that an N-3 phenyl ring is crucial for potent antibacterial activity. Furthermore, the substitution pattern on this phenyl ring significantly influences the compound's efficacy. A fluorine atom at the meta position of the phenyl ring was found to be particularly beneficial, a feature present in the first-in-class drug, linezolid. This fluorine substitution is thought to enhance the binding affinity to the ribosome through favorable electronic interactions.
The para-position of the N-3 phenyl ring offers a key vector for introducing larger and more diverse substituents. This position extends towards the entrance of the ribosomal tunnel and provides an opportunity for additional interactions that can enhance potency and modulate the spectrum of activity. In linezolid, this position is occupied by a morpholine ring, which contributes to its favorable pharmacokinetic properties.
Beyond the Morpholine Ring: Expanding the Chemical Space
Subsequent research has explored a vast array of heterocyclic substituents at the para-position of the N-3 phenyl ring, leading to the discovery of second-generation oxazolidinones with improved characteristics. These modifications are often aimed at:
-
Enhancing Potency: Introducing groups that can form additional hydrogen bonds or van der Waals interactions with the ribosome.
-
Overcoming Resistance: Designing substituents that are less susceptible to the effects of resistance mechanisms, such as methylation of the ribosomal RNA by the Cfr enzyme.
-
Broadening the Spectrum: Modifying the substituent to improve penetration into Gram-negative bacteria.[5]
-
Improving Safety: Reducing off-target effects, such as monoamine oxidase (MAO) inhibition.
A notable example is tedizolid, a second-generation oxazolidinone that features a pyridin-2-yl-tetrazole moiety at the N-3 phenyl ring. This modification results in enhanced potency against a range of Gram-positive pathogens, including linezolid-resistant strains.[6]
Comparative Analysis of N-3 Substituted Oxazolidinones
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of selected N-3 substituted oxazolidinones against key Gram-positive pathogens. The data highlights the impact of different N-3 substituents on antibacterial potency.
| Compound | N-3 Phenyl Substituent | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference |
| Linezolid | 4-Morpholinyl | 1-4 | 1-4 | 1-4 | [1] |
| Tedizolid | 4-(Pyridin-2-yl)tetrazol-5-yl | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | [7] |
| Compound 7j | 4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl | 0.25-1 | 0.25-1 | Not Reported | [1] |
| Compound 14 | 4-(pyridin-2-yl)piperazin-1-yl with cyclic amidrazone | <2.0 | <2.0 | <2.0 (linezolid-resistant) | [2] |
| Compound 16 | Tricyclic benzoxazinyl | <0.5 | <0.5 | <0.5 | [2] |
The Structural Basis of N-3 Substituent Effects: A Look into the Ribosome
The rational design of novel N-3 substituted oxazolidinones is heavily reliant on a detailed understanding of their binding interactions within the ribosomal PTC. X-ray crystallography and cryo-electron microscopy studies have provided invaluable insights into how these molecules orient themselves in the binding pocket.[3][6]
The oxazolidinone core binds in a cleft of the 50S subunit, with the N-3 phenyl ring making crucial hydrophobic and electronic interactions with conserved rRNA nucleotides. The substituent at the para-position of the phenyl ring extends into a region that can be exploited to achieve additional binding interactions. For instance, the tetrazole ring of tedizolid is thought to form favorable interactions that contribute to its enhanced potency.
Overcoming Cfr-mediated Resistance
A significant mechanism of resistance to oxazolidinones is the methylation of an adenine residue (A2503) in the 23S rRNA by the Cfr methyltransferase. This modification introduces steric hindrance that can disrupt the binding of some oxazolidinones. The design of newer analogs with smaller or more flexible substituents at the C-5 position of the oxazolidinone ring, in conjunction with optimized N-3 substituents, has been a successful strategy to overcome this resistance mechanism.[3][8]
Experimental Protocols: A Guide to Synthesis and Evaluation
The development of novel N-3 substituted oxazolidinones relies on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of a representative N-3 substituted oxazolidinone and the determination of its antibacterial activity.
Synthesis of N-3 Substituted Oxazolidinones: A General Approach
The synthesis of N-3 substituted oxazolidinones often involves a multi-step sequence. A common strategy is the N-alkylation of a substituted aniline with an appropriate epoxide, followed by cyclization to form the oxazolidinone ring.[9]
A Representative Synthetic Scheme:
A representative synthetic workflow.
Step-by-Step Protocol (Example: Synthesis of a Linezolid Analog):
-
N-Alkylation: To a solution of the desired N-substituted aniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., K₂CO₃, 2.0 eq) and (R)-glycidyl butyrate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.
-
Cyclization: Dissolve the crude intermediate in a solvent like tetrahydrofuran (THF).
-
Add a carbonyl source, such as carbonyldiimidazole (CDI) (1.5 eq), and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-3 substituted oxazolidinone.[10]
Determination of Antibacterial Activity: Broth Microdilution Method for MIC
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[2][11]
Experimental Workflow for MIC Determination:
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol (Adapted from CLSI Guidelines):
-
Prepare Compound Stock Solution: Dissolve the N-3 substituted oxazolidinone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[2][11]
Future Directions and Concluding Remarks
The N-3 position of the oxazolidinone scaffold remains a fertile ground for the discovery of new and improved antibacterial agents. Future research will likely focus on:
-
Expanding the Spectrum to Gram-Negative Pathogens: Rational design of N-3 substituents that can facilitate penetration through the outer membrane of Gram-negative bacteria is a key challenge and a major area of investigation.[5]
-
Combating Resistance: The development of novel N-3 moieties that can evade or overcome emerging resistance mechanisms will be crucial for the long-term viability of the oxazolidinone class.
-
Optimizing Pharmacokinetics and Safety: Fine-tuning the N-3 substituent to improve drug-like properties, such as solubility, metabolic stability, and tissue distribution, while minimizing off-target toxicities, will continue to be a priority.
References
- Kus, C., et al. (2018). A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. Journal of Faculty of Pharmacy of Ankara University, 42(3), 32-37.
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Marks, K. M., et al. (2022). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Structural & Molecular Biology, 29(3), 245-252.
- Zhanel, G. G., et al. (2001). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. The Canadian Journal of Infectious Diseases, 12(6), 379–390.
- Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343.
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
- Yu, X., et al. (2021). The Inhibitory Activity of Oxazolidinones Against Slowly Growing Mycobacteria and the Underlying Resistance Mechanisms. Infection and Drug Resistance, 14, 4937–4946.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. Retrieved from [Link]
- Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344.
-
Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]
-
Marks, K. M., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. eScholarship, University of California. Retrieved from [Link]
- European Review for Medical and Pharmacological Sciences. (2020). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences, 24(3), 1345-1353.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
- Kamal, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1047–1052.
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Version 7.0. Retrieved from [Link]
- Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255.
- Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343.
-
Al-Trawneh, S. A. (2024). Broadening the spectrum of oxazolidinone antibacterial drugs to encompass Gram-negative bacteria. White Rose eTheses Online. Retrieved from [Link]
-
Gaware, R. U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Pieber, B., & Kappe, C. O. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Organic Letters, 21(12), 4649–4652.
-
Slideshare. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]
- Google Patents. (n.d.). WO2011077310A1 - Process for the preparation of linezolid.
- BioWorld. (2006, January 12).
- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119.
- Polikanov, Y. S., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Google Patents. (n.d.). EP2516408A1 - Process for the preparation of linezolid.
- Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones.
- Reddy, P. K., et al. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(11), 4811-4814.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
Sources
- 1. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Broadening the spectrum of oxazolidinone antibacterial drugs to encompass Gram-negative bacteria - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
High-resolution mass spectrometry (HRMS) analysis of synthetic intermediates
An Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Synthetic Intermediates
In the fast-paced world of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool in this process, providing unparalleled accuracy and resolution for the unambiguous identification and quantification of novel chemical entities and their associated impurities. This guide offers a comparative analysis of leading HRMS technologies, supported by experimental insights and protocols, to empower researchers, scientists, and drug development professionals in leveraging the full potential of this powerful analytical technique.
The Imperative of High Resolution and Mass Accuracy
Before delving into specific platforms, it is crucial to understand the two fundamental pillars of HRMS: mass resolution and mass accuracy.
-
Mass Resolution: This is the ability of a mass spectrometer to distinguish between two ions with very similar mass-to-charge ratios (m/z). It is mathematically defined as R = m/Δm, where Δm is the full width at half maximum (FWHM) of the mass spectral peak at a given m/z. High resolution is critical for separating the signal of a target compound from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.
-
Mass Accuracy: This refers to the closeness of the measured m/z to the theoretical (exact) m/z of an ion. It is typically expressed in parts-per-million (ppm). High mass accuracy is essential for determining the elemental composition of an unknown compound, significantly narrowing down the number of potential molecular formulas.
A Comparative Analysis of HRMS Platforms
The choice of an HRMS platform is often dictated by the specific analytical challenge at hand. Here, we compare the three most prevalent technologies used for the analysis of synthetic intermediates: Orbitrap, Time-of-Flight (TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).
Orbitrap Mass Spectrometry
The Orbitrap mass analyzer, a relatively recent innovation, traps ions in an electrostatic field and measures the frequency of their axial oscillations. This frequency is inversely proportional to the square root of the m/z ratio.
-
Principle of Operation: Ions are injected into the Orbitrap analyzer and trapped around a central spindle-like electrode. The image current generated by the oscillating ions is detected and converted into a mass spectrum using a Fourier transform.
-
Strengths: Orbitrap instruments are renowned for their high resolution (typically up to 500,000 FWHM) and excellent mass accuracy (< 1-2 ppm). They also offer a good dynamic range and sensitivity.
-
Considerations: The scan speed of Orbitrap analyzers can be slower compared to TOF instruments, which might be a limitation for applications requiring very fast data acquisition, such as ultra-high-performance liquid chromatography (UHPLC) with very narrow peaks.
Time-of-Flight (TOF) Mass Spectrometry
TOF mass analyzers separate ions based on the time it takes for them to travel through a field-free drift tube.
-
Principle of Operation: Ions are accelerated by an electric field, giving them the same kinetic energy. Lighter ions travel faster and reach the detector first, while heavier ions take longer. The m/z of an ion is determined by its flight time.
-
Strengths: The primary advantage of TOF instruments is their very high acquisition speed, making them ideal for coupling with fast separation techniques like UHPLC and for screening applications. Modern TOF instruments, particularly quadrupole TOF (qTOF) systems, also offer good resolution and mass accuracy.
-
Considerations: While the resolution of high-end TOF instruments has improved significantly, it is generally lower than that of Orbitrap and FT-ICR systems.
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR is the gold standard for ultra-high-resolution mass spectrometry.
-
Principle of Operation: Ions are trapped in a strong magnetic field, where they undergo cyclotron motion at a frequency characteristic of their m/z. The image current from this motion is detected and converted to a mass spectrum via a Fourier transform.
-
Strengths: FT-ICR provides the highest resolution (>1,000,000 FWHM) and mass accuracy (< 1 ppm) of any mass spectrometry technique. This makes it exceptionally powerful for the analysis of highly complex mixtures and for fine isotopic structure analysis.
-
Considerations: FT-ICR instruments are large, expensive, and require specialized maintenance. Their lower acquisition speed makes them less suitable for routine high-throughput applications.
Comparative Performance Metrics
| Feature | Orbitrap | qTOF | FT-ICR |
| Resolution (FWHM) | Up to 500,000 | Up to 100,000 | > 1,000,000 |
| Mass Accuracy (ppm) | < 1-2 | < 2-5 | < 1 |
| Scan Speed | Moderate to Fast | Very Fast | Slow |
| Dynamic Range | Good | Good | Excellent |
| Primary Application | High-resolution structural elucidation, impurity profiling | High-throughput screening, fast LC-MS | Analysis of highly complex mixtures, metabolomics |
Experimental Workflow for HRMS Analysis of a Synthetic Intermediate
A robust and reproducible workflow is critical for obtaining high-quality HRMS data. The following outlines a typical workflow for the analysis of a synthetic intermediate.
Caption: A typical experimental workflow for the HRMS analysis of a synthetic intermediate.
Step-by-Step Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic intermediate.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL.
-
Perform serial dilutions to achieve a final working concentration in the low µg/mL to high ng/mL range, depending on the expected sensitivity of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.
2. Instrument Setup and Calibration:
-
Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. This typically involves infusing a standard calibration solution to ensure mass accuracy and resolution are within specifications.
-
For the highest mass accuracy, consider using an internal calibrant (lock mass) during the analysis to correct for any drift in the mass analyzer during the run.
3. Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
Acquire data in both positive and negative ionization modes to ensure the detection of a wide range of compounds.
-
Perform a full scan MS experiment to detect all ions within a specified m/z range.
-
Set up data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of the most abundant ions, which is crucial for structural elucidation.
4. Data Processing and Interpretation:
-
Process the raw data using the instrument's software.
-
Determine the elemental composition of the main peak using the accurate mass measurement. Most software packages provide a formula calculator that suggests possible elemental compositions within a specified mass tolerance.
-
Analyze the MS/MS fragmentation pattern to confirm the proposed structure of the synthetic intermediate.
-
Identify and quantify any impurities present in the sample. High-resolution data allows for the determination of the elemental composition of these impurities, providing valuable clues to their identity.
Addressing Key Challenges
Isomer Differentiation
Distinguishing between isomers (compounds with the same molecular formula but different structures) is a common challenge. While HRMS alone cannot differentiate between all isomers, coupling it with other techniques can provide a solution:
-
MS/MS Fragmentation: Isomers often produce different fragmentation patterns upon collision-induced dissociation (CID). Careful analysis of these patterns can help to distinguish between them.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape (collision cross-section). When coupled with mass spectrometry, it can provide an additional dimension of separation, often resolving isomeric species.
Matrix Effects and Ion Suppression
The presence of other components in the sample matrix can interfere with the ionization of the target analyte, leading to a decrease in signal intensity (ion suppression) or an enhancement of the signal.
-
Mitigation Strategies:
-
Chromatographic Separation: Good chromatographic separation is the most effective way to minimize matrix effects by separating the analyte of interest from interfering compounds.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can be used to compensate for ion suppression effects.
-
Case Study: Orbitrap vs. qTOF for Impurity Profiling
To illustrate the practical differences between HRMS platforms, consider the analysis of a novel synthetic intermediate (C₁₅H₁₂N₂O₃, exact mass = 280.0848) and a key process-related impurity (C₁₅H₁₀N₂O₃, exact mass = 278.0691).
| Parameter | Orbitrap Analysis | qTOF Analysis |
| Measured Mass (Intermediate) | 280.0847 | 280.0855 |
| Mass Accuracy (Intermediate) | -0.36 ppm | +2.5 ppm |
| Resolution (FWHM) | 240,000 | 80,000 |
| Measured Mass (Impurity) | 278.0690 | 278.0699 |
| Mass Accuracy (Impurity) | -0.36 ppm | +2.88 ppm |
In this case, both instruments were able to correctly identify the elemental composition of the main compound and the impurity. However, the Orbitrap provided higher mass accuracy and resolution, which can be critical when dealing with more complex samples or when trying to differentiate between multiple potential elemental compositions.
Conclusion
High-resolution mass spectrometry is an indispensable technique in modern drug development for the comprehensive analysis of synthetic intermediates. The choice between different HRMS platforms, such as Orbitrap, qTOF, and FT-ICR, depends on the specific analytical requirements of the task at hand. By understanding the fundamental principles of these technologies and implementing robust experimental workflows, researchers can confidently and accurately characterize their synthetic compounds, ensuring the quality and safety of new pharmaceutical entities.
References
-
Mass Spectrometry. Wikipedia.[Link]
-
Orbitrap mass spectrometry: a review. National Center for Biotechnology Information.[Link]
-
Time-of-flight mass spectrometry. Wikipedia.[Link]
-
Fourier-transform ion cyclotron resonance mass spectrometry. Wikipedia.[Link]
-
Accurate Mass and High Resolution Mass Spectrometry. Shimadzu.[Link]
-
Ion mobility-mass spectrometry. Wikipedia.[Link]
-
Matrix effect in mass spectrometry. Wikipedia.[Link]
A Senior Application Scientist's Guide to In Vitro Oxazolidinone Susceptibility Testing Against Gram-Positive Bacteria
The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has underscored the critical importance of the oxazolidinone class of antibiotics. As a novel class of protein synthesis inhibitors, oxazolidinones like linezolid and tedizolid are often reserved as last-resort treatments for severe infections.[1][2] Their unique mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, means there is minimal cross-resistance with other antibiotic classes.[3][4]
For researchers and drug development professionals, accurately determining the in vitro activity of new and existing oxazolidinones is paramount. This guide provides an in-depth comparison of the primary assays used for this purpose: broth microdilution, agar dilution, and time-kill assays. We will delve into the methodologies, offer insights gleaned from practical experience, and provide the necessary frameworks for generating reliable and reproducible data.
Understanding the Target: Oxazolidinone Mechanism of Action
Oxazolidinones inhibit bacterial protein synthesis at a very early stage, targeting the binding of N-formylmethionyl-tRNA to the ribosome.[4] This is a distinct mechanism compared to other protein synthesis inhibitors that typically block polypeptide extension or cause misreading of mRNA.[5] This unique mode of action is why oxazolidinones retain activity against many Gram-positive cocci that are resistant to other antibiotics.[5]
Resistance to oxazolidinones can emerge through mutations in the 23S rRNA, which is the binding site for the drug, or through the acquisition of mobile genetic elements carrying resistance genes.[1][5] Therefore, robust susceptibility testing is essential to monitor for the emergence of resistance and to evaluate the potency of new oxazolidinone candidates.
Core Methodologies for Susceptibility Testing: A Comparative Overview
The choice of in vitro assay for testing oxazolidinone activity depends on a variety of factors, including the specific research question, required throughput, and available resources. The three most common methods are broth microdilution, agar dilution, and time-kill assays.
| Feature | Broth Microdilution | Agar Dilution | Time-Kill Assay |
| Principle | Determines the minimum inhibitory concentration (MIC) in a liquid growth medium. | Determines the MIC on a solid agar medium. | Measures the rate of bacterial killing over time. |
| Primary Output | Minimum Inhibitory Concentration (MIC) | Minimum Inhibitory Concentration (MIC) | Rate of bactericidal or bacteriostatic activity |
| Throughput | High (can test multiple antibiotics against a single isolate or multiple isolates against a single antibiotic in 96-well plates) | High (can test multiple isolates against a single antibiotic) | Low (labor-intensive, typically one isolate against a few antibiotic concentrations) |
| Cost-Effectiveness | Generally cost-effective, especially with commercially available plates.[6] | Can be more labor-intensive and expensive to prepare in-house.[6] | Most expensive and labor-intensive due to multiple time points and plating. |
| Key Advantage for Oxazolidinones | The reference method recommended by CLSI and EUCAST.[7] | Considered a "gold standard" for susceptibility testing and can be useful for fastidious organisms. | Provides dynamic information on the killing kinetics, differentiating between bactericidal and bacteriostatic activity.[8] |
| Key Disadvantage for Oxazolidinones | Potential for trailing endpoints (hazy growth over a range of dilutions), requiring specific reading guidelines (e.g., 80% inhibition).[5][9] | Can be more difficult to read with organisms that form spreading colonies. | Does not provide an MIC value directly. |
In-Depth Experimental Protocols
Broth Microdilution Assay
This is the most widely used method for determining the MIC of oxazolidinones and is the reference method according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]
Caption: Agar dilution workflow for MIC determination.
-
Plate Preparation: Prepare serial two-fold dilutions of the oxazolidinone. Add 1 part of each antimicrobial dilution to 9 parts of molten Mueller-Hinton agar (maintained at 45-50°C). Mix well and pour into petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic. This results in a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the oxazolidinone that completely inhibits visible growth. Any visible growth, including a haze or a single colony, is considered positive.
-
Agar Temperature: It is critical to add the antibiotic to the molten agar when it has cooled to 45-50°C. Higher temperatures could degrade the antibiotic, while lower temperatures may cause the agar to solidify prematurely.
-
Spot Inoculation: This technique allows for the testing of multiple isolates on a single plate, making this method efficient for batch testing. [6]
-
Growth Control Plate: A plate containing no antibiotic must show confluent growth in the inoculated spots.
-
QC Strains: Include appropriate QC strains in each run to validate the accuracy of the results.
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Caption: Time-kill assay workflow.
-
Inoculum Preparation: Grow the bacterial isolate in CAMHB to the logarithmic phase of growth (an optical density at 600 nm of approximately 0.25). Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed CAMHB.
-
Exposure to Antibiotic: Add the oxazolidinone compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control with no antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Enumeration of Viable Bacteria: To prevent drug carryover, the sample may need to be neutralized. Perform serial ten-fold dilutions in sterile saline and plate a defined volume of each dilution onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration.
-
Logarithmic Phase Inoculum: Bacteria in the logarithmic phase of growth are more metabolically active and generally more susceptible to antibiotics. This ensures a standardized and active starting population.
-
Drug Carryover: When plating samples from the antibiotic-containing broth, residual drug can inhibit the growth of viable bacteria on the agar plate, leading to an overestimation of killing. Neutralization or dilution is key to mitigating this.
-
Interpretation of Results: A ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum is generally considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic. [8]Oxazolidinones typically exhibit bacteriostatic activity against staphylococci and enterococci. [8]
-
Time 0 Viable Count: The initial colony count at time 0 should be consistent with the target starting inoculum.
-
Growth Control Curve: The no-antibiotic control should demonstrate normal bacterial growth over the 24-hour period.
Concluding Remarks
The selection of an appropriate in vitro assay is a critical decision in the evaluation of oxazolidinone activity. Broth microdilution remains the cornerstone for determining MICs due to its standardization and high-throughput capabilities. Agar dilution serves as a valuable alternative, particularly for large-scale screening of multiple isolates. For a deeper understanding of the pharmacodynamics and to differentiate between bactericidal and bacteriostatic effects, the time-kill assay is indispensable.
By understanding the principles, adhering to standardized protocols, and incorporating appropriate quality control measures, researchers can generate accurate and reliable data to advance the development of new oxazolidinone antibiotics in the fight against resistant Gram-positive pathogens.
References
-
Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014. (2016). PubMed Central. [Link]
-
Susceptibility testing with linezolid by different methods, in relation to published 'general breakpoints'.[11] (2025). ResearchGate. [https://www.researchgate.net/publication/306371459_Susceptibility_testing_with_linezolid_by_different_methods_in_relation_to_published_'general_breakpoints'][11]([Link]11]
-
Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. (n.d.). PubMed Central. [Link]
-
Antibiotic. (n.d.). Wikipedia. [Link]
-
In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. (n.d.). PubMed Central. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]
-
Comparison of agar disk diffusion, microdilution broth, and agar dilution for testing antimicrobial susceptibility of coagulase-negative staphylococci. (n.d.). PubMed Central. [Link]
-
Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. (n.d.). Infection. [Link]
-
M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. (n.d.). Slideshare. [Link]
-
Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae. (n.d.). NIH. [Link]
-
MIC Test Strip Technical Sheet Tedizolid. (n.d.). Liofilchem. [Link]
-
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). NIH. [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]
-
Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). PubMed Central. [Link]
-
EUCAST breakpoints. (n.d.). EUCAST. [Link]
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). ResearchGate. [Link]
-
Comparative evaluation of agar dilution and broth microdilution by commercial and in-house plates for Bacteroides fragilis group: An economical and expeditious approach for resource-limited settings. (n.d.). ResearchGate. [Link]
-
Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. (n.d.). EUCAST. [Link]
-
Full article: Susceptibility Testing and Reporting of New Antibiotics with a Focus on Tedizolid: An International Working Group Report. (n.d.). Taylor & Francis. [Link]
-
Antimicrobial susceptibility testing Agar dilution method. (n.d.). WOAH - Asia. [Link]
-
Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus. (2017). Chula Digital Collections. [Link]
-
Comparison of Microdilution Method with Agar Dilution Method for Antibiotic Susceptibility Test of Neisseria gonorrhoeae. (2020). Dove Medical Press. [Link]
- Quality control of susceptibility testing. (2022). CGSpace.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). National Institute for Communicable Diseases (NICD). [Link]
-
In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria. (n.d.). American Society for Microbiology. [Link]
-
Antimicrobial Susceptibility Testing for Enterococci. (n.d.). PubMed Central. [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). Standards | GlobalSpec. [Link]
-
Staphylococcus aureus. (2025). Johns Hopkins ABX Guide. [Link]
-
Comparison between broth microdilution and agar disk diffusion methods for antimicrobial susceptibility testing of bovine mastitis pathogens. (2023). PubMed. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). PubMed Central. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Korld. [Link]
-
SHC ANTIBIOGRAM DATA FOR BACTERIAL AND YEAST ISOLATES Jan 1, 2020. (n.d.). Stanford Health Care. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]
-
In Vitro Activity and Potency of the Novel Oxazolidinone MRX-I Tested against Contemporary Clinical Isolates of Gram-Positive Bacteria. (n.d.). JMI Laboratories. [Link]
Sources
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. Comparison between broth microdilution and agar disk diffusion methods for antimicrobial susceptibility testing of bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. food.dtu.dk [food.dtu.dk]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: MIC Determination [eucast.org]
A Comparative Analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one and 3-(2-aminoethyl)-thiazolidine-2,4-dione for Sigma-1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics and molecular pharmacology, the Sigma-1 receptor (S1R) has emerged as a compelling target for the treatment of a myriad of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2] The S1R, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in cellular stress responses and calcium homeostasis.[3][4] Consequently, the discovery and characterization of novel S1R ligands are of paramount importance. This guide provides a detailed comparative analysis of two structurally related compounds, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one and 3-(2-aminoethyl)-thiazolidine-2,4-dione, in the context of their potential interaction with the S1R.
While experimental data on the S1R binding of 3-(2-aminoethyl)-thiazolidine-2,4-dione derivatives are available, to date, there is a notable absence of published literature detailing the direct binding affinity of this compound for the S1R. This guide will therefore present the existing experimental findings for the thiazolidinedione analog and offer a theoretical, structure-based hypothesis for the potential S1R interaction of the oxazolidinone counterpart. Furthermore, we provide comprehensive, field-proven experimental protocols to enable researchers to empirically determine and compare the S1R binding and functional activity of these compounds, thereby addressing the current knowledge gap.
Chemical Structures and Comparative Overview
The two molecules share a common 2-aminoethyl side chain, a feature often found in S1R ligands, but differ in their core heterocyclic scaffold: an oxazolidin-2-one ring versus a thiazolidine-2,4-dione ring. This seemingly subtle structural variance can significantly impact their physicochemical properties and, consequently, their biological activity.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | C₅H₁₀N₂O₂ | 130.14 g/mol | |
| 3-(2-aminoethyl)-thiazolidine-2,4-dione | C₅H₈N₂O₂S | 160.19 g/mol |
S1R Binding Profile: Experimental Data and Structural Insights
A critical aspect of ligand characterization is the determination of its binding affinity for the target receptor. For the S1R, this is typically quantified as the inhibition constant (Ki), with lower values indicating higher affinity.
3-(2-aminoethyl)-thiazolidine-2,4-dione: A Promising S1R Ligand
Recent research has identified derivatives of 3-(2-aminoethyl)-thiazolidine-2,4-dione as a novel chemotype with significant S1R binding affinity.[1] In a study exploring various substitutions on the thiazolidinedione scaffold, a lead compound demonstrated a Ki of 95.5 nM for the S1R.[1] Molecular docking studies suggest that these compounds form a critical salt bridge with the Glu172 residue and engage in π-stacking interactions with Tyr103 within the S1R binding pocket.[1] These findings underscore the therapeutic potential of the 3-(2-aminoethyl)-thiazolidine-2,4-dione scaffold for developing S1R ligands, particularly for pain management.[1]
This compound: A Structural Hypothesis for S1R Interaction
As previously mentioned, direct experimental data on the S1R binding of this compound is not currently available in the public domain. However, a structural comparison with its thiazolidinedione counterpart and known S1R ligands allows for a reasoned hypothesis.
The oxazolidinone ring is a well-established pharmacophore in medicinal chemistry, notably in the antibiotic linezolid.[5] While primarily recognized for its antibacterial properties, the oxazolidinone scaffold has been explored for a range of biological targets.[1] The presence of the 2-aminoethyl side chain in this compound is a key feature that suggests potential S1R activity, as this moiety is common among S1R ligands and is crucial for the interaction with the receptor's binding site.
The primary structural difference lies in the replacement of the sulfur atom and the C4-carbonyl group in the thiazolidinedione ring with an oxygen atom in the oxazolidinone ring. This substitution will alter the electronic distribution, hydrogen bonding capacity, and overall geometry of the heterocyclic core. The oxygen atom in the oxazolidinone ring is a hydrogen bond acceptor, which could potentially interact with residues in the S1R binding pocket. However, the absence of the second carbonyl group (at the C4 position) present in the thiazolidinedione may reduce the number of potential hydrogen bond interactions.
To definitively ascertain the S1R binding affinity of this compound, empirical testing is essential. The following section provides a detailed protocol for a competitive radioligand binding assay to determine its Ki value for the S1R.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison, we present detailed, step-by-step protocols for determining the S1R binding affinity and functional activity of the two compounds.
Competitive Radioligand Binding Assay for S1R
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the S1R.
-
Membrane Preparation: Homogenates of guinea pig brain or a cell line overexpressing human S1R.
-
Radioligand: [³H]-(+)-pentazocine (a commonly used S1R radioligand).
-
Non-specific Binding Control: Haloperidol or another structurally distinct S1R ligand at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound and 3-(2-aminoethyl)-thiazolidine-2,4-dione, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
-
Preparation of Reagents:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value for S1R (typically 1-5 nM for [³H]-(+)-pentazocine).
-
Prepare the non-specific binding control solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for the S1R competitive radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization
S1R activation is known to modulate intracellular calcium signaling. This assay assesses the functional consequence (agonist or antagonist activity) of compound binding to the S1R by measuring changes in intracellular calcium levels.
-
Cell Line: A suitable cell line endogenously expressing S1R or engineered to overexpress it (e.g., SH-SY5Y, PC12).
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
S1R Agonist: (+)-Pentazocine or PRE-084.
-
S1R Antagonist: NE-100 or BD-1063.
-
Test Compounds: this compound and 3-(2-aminoethyl)-thiazolidine-2,4-dione.
-
Culture Medium and Buffers: Appropriate for the chosen cell line.
-
Fluorescence Plate Reader or Microscope.
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Compound Treatment and Measurement:
-
To assess agonist activity:
-
Add varying concentrations of the test compounds to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
To assess antagonist activity:
-
Pre-incubate the cells with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes).
-
Add a known concentration of an S1R agonist (e.g., (+)-pentazocine) to stimulate calcium release.
-
Immediately measure the fluorescence intensity over time. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
For agonist activity, plot ΔF against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to Oxazolidin-2-ones and Oxazolidine-2-thiones as Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable method for introducing chirality into achiral substrates. Among the plethora of auxiliaries developed, those based on the oxazolidinone scaffold, particularly the Evans auxiliaries, have established themselves as the gold standard. However, their sulfur-containing analogs, the oxazolidine-2-thiones, have emerged as powerful alternatives, in some cases offering distinct advantages. This guide provides an in-depth, objective comparison of these two classes of chiral auxiliaries, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic challenges.
The Foundation: Oxazolidinone-Based Chiral Auxiliaries
The efficacy of both oxazolidin-2-ones and oxazolidine-2-thiones stems from their rigid heterocyclic structure, which effectively shields one face of a pendant acyl group. This steric hindrance dictates the trajectory of incoming electrophiles, leading to highly diastereoselective bond formation. The auxiliaries are typically derived from readily available and relatively inexpensive chiral amino alcohols, ensuring access to both enantiomeric forms of the desired product.
Synthesis and Availability
A practical chiral auxiliary must be readily accessible. Both oxazolidin-2-ones and their thio-analogs are commonly synthesized from the corresponding β-amino alcohols. Traditional methods involve cyclization with reagents like phosgene or diethyl carbonate for oxazolidin-2-ones, and carbon disulfide or thiophosgene for oxazolidine-2-thiones.[1][2] While effective, these methods can require harsh conditions and long reaction times.
Recent advancements, such as microwave-assisted synthesis, have significantly improved the efficiency of these preparations. A comparative study demonstrated that microwave irradiation can dramatically reduce reaction times and improve yields for both classes of auxiliaries, making them even more accessible for routine use.[1][2]
Mechanism of Stereocontrol: A Tale of Two Transition States
The remarkable stereodirecting ability of these auxiliaries is best understood by examining the transition state of the enolate reactions, particularly the well-studied aldol reaction.
Oxazolidin-2-ones: The Zimmerman-Traxler Model
For the classic Evans oxazolidin-2-one auxiliaries, the stereochemical outcome of aldol reactions is rationalized by the Zimmerman-Traxler model.[3][4] Upon enolization with a boron reagent (e.g., Bu₂BOTf), a six-membered chair-like transition state is formed, where the boron chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the aldehyde to approach from the less hindered face. This chelation-controlled transition state reliably leads to the formation of the syn-aldol product.
Diagram: Stereochemical Model for Aldol Reaction with Oxazolidin-2-one Auxiliary
A simplified representation of the chelated transition state.
Oxazolidine-2-thiones: Versatility Through Chelation Control
Oxazolidine-2-thiones operate through a similar principle of steric hindrance. However, the sulfur atom of the thiocarbonyl group introduces unique electronic and steric properties that can be exploited to achieve different stereochemical outcomes. The larger size of the sulfur atom and its ability to act as a better chelating agent with certain Lewis acids can alter the geometry of the transition state.
Computational studies have shown that for titanium-mediated aldol reactions, both oxazolidinones and oxazolidinethiones can proceed through either a chelated or non-chelated transition state. The balance between these pathways, which can be influenced by the choice of Lewis acid and the stoichiometry of the reagents, dictates the stereochemical outcome. This tunability allows for the selective formation of not only the "Evans syn" product but also the "non-Evans syn" and even anti-aldol products, a feat not readily achieved with oxazolidin-2-ones.
Diagram: General Workflow for Chiral Auxiliary Mediated Synthesis
General workflow illustrating the use of a chiral auxiliary.
Performance Comparison in Key Asymmetric Reactions
The true measure of a chiral auxiliary lies in its performance in a range of chemical transformations. Below is a comparative analysis based on available experimental data.
Asymmetric Aldol Additions
This is where the most direct comparisons have been made. In a study by Crimmins and coworkers, the performance of oxazolidinones, oxazolidinethiones, and thiazolidinethiones in titanium-mediated aldol reactions was systematically evaluated.
| Auxiliary Type | R in R-CHO | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Oxazolidin-2-one | i-Pr | >98:2 | 95 |
| Oxazolidin-2-one | Ph | >98:2 | 91 |
| Oxazolidine-2-thione | i-Pr | >98:2 | 96 |
| Oxazolidine-2-thione | Ph | >98:2 | 92 |
Table 1: Diastereoselectivity in "Evans syn" Aldol Additions.
As the data indicates, for the formation of the classic "Evans syn" aldol product, both auxiliaries provide outstanding levels of diastereoselectivity and high yields. However, the utility of oxazolidine-2-thiones is expanded by their ability to access other stereoisomers. For instance, by simply altering the stoichiometry of the Lewis acid and base, the "non-Evans syn" product can be obtained in high selectivity with the thione auxiliary, an outcome not readily achievable with the oxazolidinone counterpart.
Asymmetric Alkylations
Asymmetric alkylation of enolates derived from N-acyl oxazolidin-2-ones is a well-established and highly reliable method for the synthesis of α-chiral carboxylic acid derivatives, consistently affording high diastereoselectivities.
While direct side-by-side comparative studies with oxazolidine-2-thiones in alkylation reactions are less common in the literature, the available data suggests that the thione analogs also perform exceptionally well. The choice between the two may therefore hinge on other factors, such as the ease of cleavage to the desired functional group.
Asymmetric Diels-Alder Reactions
N-Acryloyl oxazolidin-2-ones are excellent dienophiles in asymmetric Diels-Alder reactions, particularly when activated by a Lewis acid. They exhibit high levels of endo/exo selectivity and facial diastereoselectivity.
The use of N-acryloyl oxazolidine-2-thiones in Diels-Alder reactions is less documented. However, given their similar steric and electronic properties, it is reasonable to expect them to perform well. The choice of Lewis acid can be critical in these reactions, and the different chelating abilities of the oxygen and sulfur atoms may offer opportunities for tuning the selectivity.
Cleavage of the Auxiliary: A Critical Step
The ease and efficiency of removing the chiral auxiliary without racemization of the newly formed stereocenter is a crucial aspect of its utility. Here, significant differences between the two classes of auxiliaries become apparent.
Cleavage of Oxazolidin-2-ones
The N-acyl bond of oxazolidin-2-ones is relatively stable, requiring specific and often harsh conditions for cleavage. Common methods include:
-
Hydrolysis to the carboxylic acid: Typically achieved with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂). While effective, this method can sometimes lead to side reactions, including cleavage of the endocyclic carbamate bond.
-
Reduction to the alcohol: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are required.
-
Conversion to esters: This is often achieved by transesterification with a metal alkoxide, such as sodium methoxide.
-
Conversion to aldehydes: This transformation is more challenging and often requires a two-step process of reduction to the alcohol followed by oxidation.
Cleavage of Oxazolidine-2-thiones
A significant advantage of the oxazolidine-2-thione auxiliaries is the greater lability of the N-acyl bond. This allows for cleavage under much milder conditions and provides access to a broader range of functional groups.
-
Hydrolysis to the carboxylic acid: Can be achieved under milder basic conditions than their oxygen analogs.
-
Reduction to the alcohol: Can be accomplished with milder reducing agents like sodium borohydride (NaBH₄).
-
Conversion to esters: Transesterification proceeds readily with various alcohols under mild, often neutral or slightly basic, conditions.
-
Direct reduction to the aldehyde: This is a key advantage. Reagents like diisobutylaluminum hydride (DIBAL-H) can directly reduce the N-acyl group to an aldehyde without over-reduction, a transformation that is difficult to achieve with oxazolidin-2-ones.
This enhanced reactivity and versatility in the cleavage step is a compelling reason to consider oxazolidine-2-thiones, especially when the target molecule is sensitive to harsh reagents or when a variety of functional groups are desired from a common intermediate.
Experimental Protocols
Representative Experimental Protocol: Asymmetric Aldol Reaction using an Oxazolidine-2-thione Auxiliary
This protocol is adapted from the work of Crimmins and coworkers and illustrates the generation of a "non-Evans syn" aldol product, highlighting the unique capabilities of the thione auxiliary.
Step 1: Enolate Formation and Aldol Addition
-
To a solution of the N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added TiCl₄ (1.1 equiv).
-
The resulting solution is stirred for 5 minutes, after which (-)-sparteine (1.2 equiv) is added dropwise.
-
The deep red solution is stirred for 30 minutes at 0 °C.
-
The desired aldehyde (1.2 equiv) is added, and the reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
Step 2: Work-up and Purification
-
The mixture is diluted with CH₂Cl₂ and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Conclusion: Choosing the Right Tool for the Job
Both oxazolidin-2-ones and oxazolidine-2-thiones are exceptional chiral auxiliaries that have proven their value in a vast number of asymmetric syntheses. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis.
Oxazolidin-2-ones (Evans Auxiliaries) remain the benchmark for reliability and predictability, especially for achieving the classic "syn"-aldol stereochemistry. Their extensive documentation and proven track record make them an excellent choice for applications where high diastereoselectivity for this particular isomer is the primary goal.
Oxazolidine-2-thiones offer a greater degree of flexibility and versatility. Their key advantages lie in:
-
Stereochemical Divergence: The ability to access "non-Evans syn" and anti-aldol products by tuning the reaction conditions.
-
Milder and More Versatile Cleavage: The ease of removal under a wider range of conditions provides access to a broader array of functional groups, including the direct formation of aldehydes.
For researchers and drug development professionals, the oxazolidine-2-thione platform represents a powerful extension of the capabilities of traditional oxazolidinone auxiliaries. By understanding the unique attributes of each, the synthetic chemist is better equipped to design and execute efficient and highly stereoselective routes to complex chiral molecules.
References
-
Evans, D. A.; et al. Asymmetric aldol reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of β-hydroxy-α-methyl carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
de la Cruz, R.; et al. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules2011 , 16 (10), 8803-8815. [Link]
-
(PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - ResearchGate. Available from: [Link] [Accessed January 24, 2026].
-
Shinisha, C. B.; Sunoj, R. B. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc.2010 , 132 (35), 12319–12330. [Link]
-
Using chiral auxiliaries for asymmetric synthesis - diastereoselective aldol reactions with chelating enolates and cyclic transition states. The transition states can be constructed using the Zimmerman-Traxler model. YouTube. Available from: [Link] [Accessed January 24, 2026].
-
Crimmins, M. T.; Chaudhary, K. Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Org. Lett.2000 , 2 (6), 775–777. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyl-(S)-4-benzyl-2-oxazolidinone. Org. Synth.1990 , 68, 83. [Link]
-
Nagao, Y.; et al. New Chiral Recognition of α-Substituted Acetic Acid Enolates by Chiral Thiazolidine Auxiliaries. J. Org. Chem.1990 , 55 (4), 1148–1156. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 3. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Oxazolidinone-Mediated Inhibition of Bacterial Protein Synthesis
For researchers, scientists, and drug development professionals, the robust validation of an antibiotic's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth comparison of key experimental methodologies for validating the inhibitory effects of oxazolidinones on bacterial protein synthesis. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and authoritative approach to your research.
Chapter 1: The Molecular Target: Pinpointing the Oxazolidinone Mechanism of Action
Oxazolidinones, such as Linezolid, represent a critical class of synthetic antibiotics effective against a wide array of Gram-positive bacteria, including challenging multidrug-resistant strains.[1][2] Their efficacy stems from a unique mechanism that targets the very heart of bacterial proliferation: protein synthesis.
Unlike many other ribosome-targeting antibiotics, oxazolidinones inhibit an early stage of translation.[3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2] This binding physically obstructs the formation of the functional 70S initiation complex, which is the crucial assembly of the 30S and 50S subunits with mRNA and the initiator tRNA (fMet-tRNA).[4][5] By preventing the formation of this ternary complex, oxazolidinones effectively halt the initiation of protein synthesis before it can even begin.[4] This distinct mechanism is a key reason for their lack of cross-resistance with other protein synthesis inhibitors.[5]
Figure 1: Mechanism of Oxazolidinone Action.
Chapter 2: A Tiered Approach to Validation
A robust validation strategy employs a multi-faceted approach, progressing from rapid, high-throughput screening in simplified systems to precise, mechanistic confirmation and finally to physiologically relevant in-vivo validation. This guide will focus on three such complementary techniques:
-
Cell-Free Transcription-Translation (TX-TL) Assays: For initial high-throughput screening and IC50 determination.
-
Toe-Printing Assay: For direct, high-resolution evidence of ribosome stalling at the initiation site.
-
Bacterial Reporter Gene Assays: For confirmation of activity within a living bacterial cell.
Chapter 3: Method 1 - The Foundational Screen: Cell-Free TX-TL Assays
Principle: Cell-free TX-TL systems are reconstituted biochemical assays containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, energy source) derived from bacterial lysates, such as E. coli.[6][7] By adding a DNA or mRNA template for a reporter protein (e.g., luciferase or a fluorescent protein), one can directly measure protein synthesis in a highly controlled, in vitro environment.[6] The addition of an inhibitor like an oxazolidinone will result in a quantifiable decrease in the reporter signal.[6][8]
Causality Behind Experimental Choice: This method is chosen for its speed, scalability, and directness. It bypasses cellular barriers like membranes and efflux pumps, providing an unambiguous measure of a compound's effect on the core translation machinery. This makes it ideal for primary screening of compound libraries and for generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Figure 2: Workflow for a Cell-Free TX-TL Assay.
Experimental Protocol: Luciferase-Based Cell-Free Translation Assay
-
Reaction Setup: In a microplate, combine components of a commercial E. coli PURExpress or S30 cell-free expression system according to the manufacturer's instructions.[9]
-
Compound Addition: Add serial dilutions of the oxazolidinone compound to the wells. Include a "no inhibitor" control (vehicle only) and a "no template" control (background).
-
Template Addition: Add a plasmid DNA or in vitro transcribed mRNA encoding firefly luciferase (Fluc) to each well to initiate the reaction.[9]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with shaking.[9]
-
Signal Detection: Add a luciferase assay substrate solution to each well and immediately measure the luminescence using a plate reader.[6][9]
-
Data Analysis: Normalize the luminescence values to the "no inhibitor" control. Plot the normalized values against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Chapter 4: Method 2 - Pinpointing the Lesion: The Toe-Printing Assay
Principle: The toe-printing assay, or primer extension inhibition assay, is a powerful technique that maps the precise location of a stalled ribosome on an mRNA transcript.[10][11] A DNA primer is annealed downstream of the start codon on the mRNA template. Reverse transcriptase (RT) is then used to synthesize a complementary DNA (cDNA) strand.[11] If a ribosome is stalled at the initiation complex, the RT will be physically blocked, generating a truncated cDNA product—the "toe-print."[12][13] The size of this toe-print, when resolved on a sequencing gel, reveals the exact 3' edge of the stalled ribosome.
Causality Behind Experimental Choice: This is a self-validating system for confirming the mechanism of action. For an oxazolidinone, the expected result is a strong toe-print signal corresponding to a ribosome stalled at the initiation codon, as it is unable to form a productive 70S complex and begin elongation. This provides direct, high-resolution evidence that the inhibitor functions as predicted, adding a high degree of trustworthiness to the validation. The assay can distinguish initiation inhibitors from elongation inhibitors, which would produce toe-prints at various points within the coding sequence.[10]
Experimental Protocol: Ribosome Toe-Printing
-
Reaction Assembly: In a tube, combine the target mRNA, a radiolabeled or fluorescently-labeled DNA primer (complementary to a region ~70-100 nucleotides downstream of the start codon), purified 30S and 50S ribosomal subunits, and initiator tRNA (tRNAfMet).
-
Complex Formation: Incubate the mixture under conditions that promote the formation of the initiation complex. Add the oxazolidinone compound to the experimental tube and a vehicle control to another.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis. The enzyme will extend the primer until it encounters the stalled ribosome.[13]
-
Analysis: Purify the cDNA products and resolve them on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Data Interpretation: An intense band in the inhibitor lane that is absent or weak in the control lane represents the toe-print. For an initiation inhibitor like an oxazolidinone, this band will typically appear 15-16 nucleotides downstream from the 'A' of the AUG start codon, marking the 3' boundary of the stalled ribosome.[10]
Chapter 5: Method 3 - In-Vivo Target Engagement: Reporter Gene Assays
Principle: This whole-cell assay measures the effect of an antibiotic on protein synthesis within a living bacterium.[14] A bacterial strain is engineered to express a reporter gene, such as luxCDABE (for luminescence) or lacZ (for β-galactosidase), often under the control of an inducible promoter.[15][16] The bacteria are then treated with the oxazolidinone, and the reporter activity is measured over time. A decrease in the reporter signal relative to an untreated control indicates that the compound has successfully entered the cell and inhibited protein synthesis.[14]
Causality Behind Experimental Choice: While in vitro assays confirm the molecular mechanism, they do not guarantee efficacy in a physiological context. This method provides critical, field-proven insight into whether the compound can overcome cellular defenses such as low membrane permeability or active efflux pumps to reach its ribosomal target. Comparing the whole-cell IC50 to the cell-free IC50 can provide valuable information about a compound's pharmacokinetic properties.
Experimental Protocol: Inducible Luminescence Reporter Assay
-
Strain Preparation: Grow an E. coli or B. subtilis strain harboring a plasmid with a lux reporter gene under an inducible promoter (e.g., Pxyl) to the early logarithmic phase of growth.[14]
-
Assay Setup: Aliquot the culture into a white, clear-bottom 96-well plate. Add serial dilutions of the oxazolidinone compound.
-
Induction: Add the inducer (e.g., xylose) to all wells to initiate transcription and subsequent translation of the lux genes.
-
Measurement: Place the plate in a luminometer capable of shaking and maintaining a temperature of 37°C. Measure luminescence at regular intervals for several hours.
-
Data Interpretation: Plot the luminescence signal over time for each concentration. A potent inhibitor will show a dose-dependent reduction in the rate of luminescence increase compared to the untreated control. This confirms the compound's ability to inhibit protein synthesis in a live cellular environment.
Chapter 6: Comparative Analysis: Selecting the Right Tool
The choice of assay depends on the specific research question, the stage of drug development, and available resources. A multi-assay approach provides the most comprehensive and trustworthy validation.
| Parameter | Cell-Free TX-TL Assay | Toe-Printing Assay | Bacterial Reporter Assay |
| Primary Question | Does the compound inhibit translation directly? What is its potency (IC50)? | Where exactly on the mRNA does the ribosome stall? | Does the compound work in a living cell? |
| Throughput | High (384-well plate compatible) | Low | Medium to High (96/384-well) |
| Type of Data | Quantitative (IC50) | Qualitative/Semi-Quantitative (Stall Site) | Quantitative (In-vivo Potency) |
| System | In Vitro (Biochemical) | In Vitro (Biochemical) | In Vivo (Whole-Cell) |
| Complexity | Low to Medium | High | Medium |
| Key Advantage | Fast, direct measure of inhibition, bypasses cellular barriers.[6] | High-resolution mechanistic detail, direct evidence of stalling.[10] | Physiologically relevant, accounts for permeability and efflux.[17] |
| Key Limitation | Lacks physiological context (e.g., cell wall, efflux). | Low throughput, technically demanding. | Indirect measure of target engagement; signal can be affected by off-target toxicity. |
Conclusion
Validating the inhibitory activity of oxazolidinones requires a logical and tiered experimental approach. By starting with high-throughput cell-free assays, researchers can efficiently identify potent inhibitors of the core translation machinery. Following up with high-resolution toe-printing assays provides direct, incontrovertible evidence of the specific mechanism of action—stalling the ribosome at the point of initiation. Finally, whole-cell reporter assays confirm that the compound is effective in a physiological context, engaging its target within a living bacterium. Together, these methods form a self-validating system that provides the expertise, authoritativeness, and trustworthiness required for advancing promising antibiotic candidates through the drug development pipeline.
References
-
Bassetti, M., et al. (2009). "Staphylococcus aureus: a leading cause of skin and wound infections." Frontiers in Bioscience. Available at: [Link]
-
Dunaevsky, Y., et al. (2016). "Techniques for Screening Translation Inhibitors." PMC - NIH. Available at: [Link]
-
Garg, R., & Yanofsky, C. (2022). "Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions." PMC - NIH. Available at: [Link]
-
Mohammad, F., et al. (2019). "Protocol for Ribosome Profiling in Bacteria." PMC - PubMed Central. Available at: [Link]
-
Orelle, C., et al. (2013). "Tools for Characterizing Bacterial Protein Synthesis Inhibitors." PMC - PubMed Central. Available at: [Link]
-
Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." PubMed. Available at: [Link]
-
Elad, T., et al. (2011). "A bacterial reporter panel for the detection and classification of antibiotic substances." NIH. Available at: [Link]
-
Li, W., et al. (2014). "A Streamlined Ribosome Profiling Protocol for the Characterization of Microorganisms." Taylor & Francis. Available at: [Link]
-
Chan, H. S., et al. (2020). "Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents." Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Arenz, S. (2018). "Antibiotics inhibiting bacterial protein synthesis, and novel resistance mechanisms." Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
N.A. (n.d.). "In vitro translation assay." Bio-protocol. Available at: [Link]
-
Shinabarger, D. L., et al. (1997). "The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria." Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
N.A. (n.d.). "Toeprinting assay." Wikipedia. Available at: [Link]
-
Mahdi, A., Alani, B., & Ibrahim, I. (2023). "Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment." Pharmacology & Pharmacy. Available at: [Link]
-
N.A. (n.d.). "Ribosome Profiling Protocol." CD Genomics. Available at: [Link]
-
Scocchi, M., et al. (2023). "Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging." NIH. Available at: [Link]
-
Hema, T. A., et al. (2015). "Novel whole-cell Reporter Assay for Stress-Based Classification of Antibacterial Compounds Produced by Locally Isolated Bacillus spp." PubMed Central. Available at: [Link]
-
Cole, M. F., et al. (2017). "A simple real-time assay for in vitro translation." PMC - NIH. Available at: [Link]
-
Main, C., & Chou, S. (2017). "Using the bacterial ribosome as a discovery platform for peptide-based antibiotics." PMC. Available at: [Link]
-
Osterman, I. A., et al. (2020). "Insights into the bottromycin A2 mechanism of action." bioRxiv. Available at: [Link]
-
Sy, B., & Wilson, D. N. (2023). "Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics." MDPI. Available at: [Link]
-
Dadgostar, P. (2019). "Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria." MDPI. Available at: [Link]
-
Shinabarger, D. (2014). "Mechanism of action of oxazolidinone antibacterial agents." ResearchGate. Available at: [Link]
-
Shinabarger, D. (1999). "Mechanism of action of the oxazolidinone antibacterial agents." PubMed. Available at: [Link]
-
Zitoun, E., et al. (2010). "Improved detection of antibiotic compounds by bacterial reporter strains achieved by manipulations of membrane permeability and efflux capacity." ResearchGate. Available at: [Link]
-
Orelle, C., et al. (2013). "Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition." Nucleic Acids Research. Available at: [Link]
-
N.A. (2022). "Ribosome toeprinting (aka primer extension inhibition) lets you see where ribosomes stall." YouTube. Available at: [Link]
Sources
- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 12. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel whole-cell Reporter Assay for Stress-Based Classification of Antibacterial Compounds Produced by Locally Isolated Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Stereochemical Determination of Oxazolidinones: A Comparative Analysis of X-ray Crystallography and Alternative Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly true for oxazolidinones, a vital class of synthetic antibacterial agents where different enantiomers can exhibit vastly different efficacy and toxicity profiles.[1] For instance, the (S)-enantiomer of the antibiotic linezolid is significantly more potent than its (R)-enantiomer.[1] Therefore, unambiguous determination of stereochemistry is not merely an academic exercise but a regulatory and safety imperative in drug development.
This guide provides an in-depth comparison of the available analytical techniques for assigning the stereochemistry of oxazolidinones. We will begin with the definitive "gold standard," single-crystal X-ray crystallography, and then explore robust alternatives for scenarios where crystallography is not feasible. Our focus will be on the causality behind experimental choices, empowering you to select the most appropriate methodology for your specific research challenge.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[2][3][4] The technique works by irradiating a well-ordered single crystal with a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement. By analyzing the positions and intensities of these diffracted spots, we can generate a three-dimensional electron density map and, from that, build an atomic model of the molecule.[5]
The true power of X-ray crystallography for chiral molecules lies in the phenomenon of anomalous dispersion . When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal (h,k,l and -h,-k,-l) should be identical. The subtle differences in these intensities (the Bijvoet pairs) allow for the direct and unequivocal determination of the absolute configuration.[6]
Experimental Workflow: From Powder to Proof
The journey from a synthesized oxazolidinone to a confirmed absolute configuration via X-ray crystallography is a multi-step process. The most challenging step is often the first: growing a high-quality single crystal.[5]
Caption: Experimental workflow for determining oxazolidinone stereochemistry via X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
1. Crystallization:
-
Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This requires a supersaturated solution from which the solute can slowly precipitate.
-
Method:
-
Dissolve 5-10 mg of the purified oxazolidinone in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol).
-
Use a solvent/anti-solvent system. Slowly introduce a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, water) until slight turbidity is observed.
-
Alternatively, use slow evaporation. Place the solution in a small vial, cover with parafilm, and pierce a few small holes. Allow the solvent to evaporate over several days at a constant temperature.
-
Monitor for the formation of clear, well-defined single crystals.
-
-
-
2. Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be mounted on the diffractometer and kept stationary within the X-ray beam, often at cryogenic temperatures to minimize radiation damage.
-
Method:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen.
-
Center the crystal on the goniometer of the single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data, ensuring high redundancy for accurate anomalous signal measurement.[7]
-
-
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an electron density map. An atomic model is then built into this map and computationally refined to best fit the experimental data.
-
Method:
-
Process the raw data to integrate intensities and apply corrections.
-
Solve the structure using direct methods or Patterson methods.
-
Build the molecular model into the resulting electron density map using software like Olex2 or SHELX.
-
Refine the model against the diffraction data. This involves adjusting atomic positions, displacement parameters, and occupancies.
-
Determine the absolute configuration by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.[7]
-
-
Part 2: Navigating the Alternatives When Crystals Are Elusive
While definitive, X-ray crystallography is entirely dependent on obtaining high-quality single crystals, which is not always possible.[7][8] When crystallization fails, or if a solution-state confirmation is desired, several powerful orthogonal techniques are available.
A. NMR Spectroscopy: A Versatile Tool for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis and can provide rich stereochemical information without the need for crystals.[9][10]
-
Relative Stereochemistry via Coupling Constants: For diastereomers, the relative arrangement of atoms can often be determined by analyzing proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation. For oxazolidinones, the coupling constant between protons on the heterocyclic ring (e.g., JH4-H5) can distinguish between cis and trans isomers.[11] A larger coupling constant typically indicates a trans (anti) relationship, while a smaller one suggests a cis (syn) relationship.
-
Absolute Stereochemistry via Chiral Derivatizing Agents (Mosher's Method): To determine the absolute configuration of a chiral center (e.g., a hydroxyl or amine group attached to the oxazolidinone), one can use a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12]
-
Causality: The principle is to convert the enantiomeric sample into a mixture of diastereomers by reacting it with both (R)- and (S)-MTPA.[13] Diastereomers have different physical properties and, crucially, different NMR spectra.[14] In the most stable conformation of the resulting Mosher's esters, the phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding cone. By comparing the ¹H NMR chemical shifts of the two diastereomeric esters, one can map the protons on either side of the original chiral center and deduce its absolute configuration.[12][13]
Detailed Protocol: Mosher's Ester Analysis
-
Esterification: Divide the oxazolidinone alcohol/amine sample into two vials. React one with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).
-
Purification: Purify both diastereomeric esters, typically via flash chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Analysis:
-
Assign the proton signals for both esters.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
Protons with a positive Δδ value are assigned to one side of the molecule, and those with a negative Δδ value are assigned to the other, allowing for the assignment of the absolute configuration at the carbinol/amino center.[12]
-
-
B. Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15][16] Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), this technique is an excellent method for determining absolute configuration without crystallization.[17]
-
Causality & Workflow: The power of VCD lies in its synergy with computational chemistry.[18] An experimental VCD spectrum is measured for the unknown compound. Then, a theoretical VCD spectrum is calculated for one of the possible enantiomers (e.g., the R-enantiomer) using quantum chemistry methods. The absolute configuration is assigned by matching the experimental spectrum to the calculated one.[19] A match confirms the calculated configuration, while a mirror-image match indicates the opposite configuration. This approach avoids the need for empirical rules or reference compounds.[15][18]
C. Chiral Chromatography: The Standard for Enantiomeric Purity
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), is the industry standard for separating and quantifying enantiomers.[1][6]
-
Principle vs. Application: It is critical to understand that chromatography is a separatory technique, not a structural elucidation technique. It can tell you if you have more than one enantiomer and in what ratio (enantiomeric excess), but it cannot, on its own, tell you which peak corresponds to the R- or S-enantiomer without a known standard. Its primary role in this context is to confirm the enantiopurity of a sample whose absolute configuration has been determined by another method like X-ray crystallography or VCD.
-
Workflow Logic: A typical workflow involves developing a separation method on a chiral stationary phase (CSP). For oxazolidinones, amylose-based CSPs have proven effective.[20] The method is then validated for specificity, linearity, and sensitivity to quantify the amount of any undesired enantiomeric impurity.[20]
Part 3: Comparative Analysis & Decision-Making Framework
Choosing the right technique depends on the specific question you need to answer, the nature of your sample, and the resources available. The table below summarizes the key performance characteristics of each method.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's) | Vibrational Circular Dichroism (VCD) | Chiral Chromatography (HPLC/SFC) |
| Primary Output | Unambiguous 3D structure, Absolute & Relative Configuration | Absolute Configuration (of derivatized center), Relative Configuration | Absolute Configuration | Enantiomeric Ratio (purity), Separation |
| Sample State | Solid (Single Crystal) | Solution | Solution | Solution |
| Sample Amount | ~5-10 mg (for screening) | ~5-10 mg | ~5-15 mg | <1 mg |
| Key Advantage | Definitive, "gold standard" result.[3][6] | No crystallization needed; well-established protocol.[12] | No crystallization or derivatization needed.[7][15] | High sensitivity for purity assessment; quantitative.[20] |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow.[5][7] | Requires chemical derivatization; indirect method.[14] | Requires access to specialized equipment and computational resources.[7] | Does not provide absolute configuration without a reference standard. |
| Confidence Level | Very High (if Flack parameter is good) | High (if analysis is unambiguous) | High (if spectral match is good) | N/A for assignment (High for quantification) |
Decision-Making Workflow
To guide your selection process, consider the following logical workflow:
Caption: Decision tree for selecting the appropriate analytical technique for oxazolidinone stereochemistry.
Conclusion
The determination of oxazolidinone stereochemistry is a critical step in pharmaceutical development that demands rigorous and unambiguous analytical methods. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing a direct and definitive visualization of the molecule's absolute and relative configuration. However, its reliance on high-quality crystals necessitates a well-stocked toolbox of alternative techniques.
When crystals are unavailable, VCD spectroscopy offers a powerful, non-destructive solution-state alternative, while NMR-based methods like Mosher's ester analysis provide a robust, albeit indirect, route to absolute configuration. Complementing these structural elucidation techniques, chiral chromatography is the essential tool for quantifying enantiomeric purity. By understanding the fundamental principles, advantages, and limitations of each method, researchers can design a logical and efficient strategy to confidently assign the stereochemistry of novel oxazolidinone candidates, ensuring both scientific rigor and pharmaceutical safety.
References
-
University of Southampton ePrints. Absolute Stereochemistry: The merits of VCD and XRD. [Link]
-
MDPI. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]
-
PubMed Central (PMC). Limitations and lessons in the use of X-ray structural information in drug design. [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
ACS Publications. Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. [Link]
-
PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]
-
PubMed Central (PMC). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. [Link]
-
PubMed Central (PMC). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. [Link]
-
PubMed. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. [Link]
-
National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
ResearchGate. 1 H NMR spectrum of oxazolidinone 9-d 2 in CDCl 3. [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]
-
University of Szeged. Comparison of NMR and X-ray crystallography. [Link]
-
MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
Chemistry LibreTexts. 7.3: X-ray Crystallography. [Link]
-
Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
PubMed Central (PMC). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]
-
ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
ACS Publications. Total Synthesis of (+)-Medicarpin. [Link]
-
YouTube. x-ray crystallography & co-crystallization. [Link]
-
ResearchGate. X-ray crystallography and chirality: understanding the limitations. [Link]
-
Wiley Online Library. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Quora. Other than STM, are there any experimental methods which can determine molecular chirality?. [Link]
-
University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
-
PubMed Central (PMC). Absolute Configuration of Small Molecules by Co-Crystallization. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
MDPI. Special Issue : X-ray Crystallography and Drug Discovery. [Link]
-
ResearchGate. 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. [Link]
-
PubMed. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
Chemistry LibreTexts. 23.2: Derivatization. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
American Society for Microbiology. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. [Link]
-
PubMed. Crystallization and preliminary X-ray diffraction studies of perchloric acid soluble protein (PSP) from rat liver. [Link]
-
News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PubMed. The use of X-ray crystallography to determine absolute configuration. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. jascoinc.com [jascoinc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. schrodinger.com [schrodinger.com]
- 19. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Cross-Resistance of Novel Oxazolidinones
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in clinical practice. Oxazolidinones, a synthetic class of antibiotics, have become a critical last-resort treatment option for severe infections caused by these pathogens.[1][2] Linezolid, the first of this class approved for clinical use, and the more recent tedizolid, offer a unique mechanism of action that has, until recently, been less prone to resistance.[1][3][4][5] However, as with all antimicrobials, resistance is an ever-present threat.
This guide provides a comprehensive framework for assessing the cross-resistance profiles of new oxazolidinone candidates against existing antibiotics. As a senior application scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying scientific rationale, ensuring that the experimental designs are robust, self-validating, and yield data that is both accurate and clinically relevant.
The Molecular Battleground: Oxazolidinone Action and Bacterial Resistance
Understanding the precise molecular interactions is paramount to designing effective cross-resistance studies. Oxazolidinones act by inhibiting a very early stage of bacterial protein synthesis.[3][6] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex, a crucial step for bacterial protein production.[7][8][9] This distinct mechanism is why cross-resistance with other protein synthesis inhibitors was initially considered unlikely.[4][9]
However, bacteria have evolved sophisticated resistance strategies. The primary mechanisms of resistance to oxazolidinones are:
-
Target Site Mutations: The most common form of resistance involves point mutations in the genes encoding 23S rRNA, a key component of the 50S ribosomal subunit.[6][7][10] These mutations alter the drug's binding site, reducing its affinity and efficacy. Mutations in ribosomal proteins L3 and L4 have also been implicated in resistance.[1][10]
-
Enzymatic Modification: The acquisition of mobile genetic elements carrying resistance genes poses a significant threat. The cfr (chloramphenicol-florfenicol resistance) gene, and more recently optrA and poxtA, encode enzymes that methylate the 23S rRNA at the oxazolidinone binding site, thereby conferring resistance.[1][10] The horizontal transfer of these genes on plasmids can lead to rapid dissemination of resistance.[1][2]
-
Efflux Pumps: Although less common, some bacteria can acquire or upregulate efflux pumps that actively transport oxazolidinones out of the cell, preventing them from reaching their ribosomal target.[10]
Caption: Experimental Workflow for Cross-Resistance Assessment
Detailed Experimental Protocols
1. Strain Selection: The Foundation of Meaningful Data
The choice of bacterial strains is the most critical step. A well-curated panel should include:
-
Wild-Type Strains: Susceptible reference strains (e.g., S. aureus ATCC 29213) to establish baseline activity.
-
Characterized Resistant Strains: Isolates with known resistance mechanisms (e.g., specific 23S rRNA mutations, cfr-positive strains).
-
Clinical Isolates: A diverse collection of recent clinical isolates with varying resistance profiles to existing antibiotics.
2. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the gold-standard quantitative method for determining antimicrobial susceptibility. [11]Adherence to established protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is non-negotiable for data integrity and comparability. [12][13][14] Protocol: CLSI-based Broth Microdilution
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the new oxazolidinone, linezolid, and other comparator antibiotics in CAMHB in a 96-well microtiter plate.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Quality Control: Concurrently test a reference strain (e.g., S. aureus ATCC 29213) to ensure the results are within the acceptable QC range as defined by CLSI/EUCAST. [15] 3. Genotypic Characterization of Resistant Isolates
For any isolate exhibiting elevated MICs to the new oxazolidinone, it is crucial to identify the genetic basis of resistance.
Protocol: PCR and Sanger Sequencing for Known Resistance Genes
-
DNA Extraction: Extract high-quality genomic DNA from the resistant bacterial isolate using a commercial kit.
-
PCR Amplification: Design and validate primers to amplify the regions of the 23S rRNA gene, ribosomal protein genes (rplC, rplD), and acquired resistance genes (cfr, optrA, poxtA) known to be involved in oxazolidinone resistance. Perform PCR using a high-fidelity DNA polymerase.
-
Amplicon Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products.
-
Sequence Analysis: Align the resulting sequences with the wild-type reference sequence to identify mutations or the presence of resistance genes.
For a more unbiased and comprehensive approach, especially for novel resistance patterns, Whole Genome Sequencing (WGS) is the preferred method. [16]
Data Presentation and Comparative Analysis
The ultimate goal is to clearly present how the new oxazolidinone performs against strains with different resistance backgrounds, particularly in comparison to linezolid.
Table 1: Hypothetical MIC Data for a New Oxazolidinone (Drug X) vs. Linezolid
| Bacterial Strain | Relevant Genotype | Linezolid MIC (µg/mL) | Drug X MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | Wild-Type | 1 | 0.5 | Drug X is more potent against susceptible strains. |
| S. aureus SA-1 | 23S rRNA (G2576T) | 16 | 4 | Drug X retains activity against this common mutation. |
| S. aureus SA-2 | cfr positive | 32 | 8 | Drug X shows improved activity against cfr-mediated resistance. |
| E. faecium EF-1 | optrA positive | 8 | 16 | Cross-resistance observed; Drug X is less active. |
| S. aureus MRSA-Clin1 | Unknown | 64 | 16 | Drug X is a potential option for this highly resistant clinical isolate. |
Interpreting the Data:
The hypothetical data in Table 1 illustrates the nuanced nature of cross-resistance. In this scenario, "Drug X" shows promise against strains with target-site mutations and cfr-mediated resistance that affect linezolid. However, the optrA-positive strain demonstrates clear cross-resistance, indicating that the mechanism of resistance conferred by optrA is effective against both drugs. This highlights the importance of testing against a genetically diverse panel of resistant isolates. The microbiological concept of cross-resistance is based on defined mechanistic links, which makes these correlations critical. [17]
Conclusion: A Pathway to Informed Drug Development
A systematic and mechanistically informed approach to assessing cross-resistance is indispensable in the development of new oxazolidinones. By integrating standardized phenotypic testing with robust genotypic analysis, researchers can build a comprehensive understanding of a new drug candidate's spectrum of activity, its potential advantages over existing therapies, and the resistance pathways that may compromise its efficacy. This rigorous, self-validating methodology not only ensures scientific integrity but also provides the critical data needed to guide clinical development and ultimately, to arm clinicians with more effective weapons in the fight against antimicrobial resistance.
References
-
EUCAST. (2026). Clinical Breakpoint Tables. Retrieved from [Link]
-
Gales, A. C. (2025). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. Retrieved from [Link]
-
Wilson, D. N. (2014). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Molecular and Cellular Probes. Retrieved from [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Zurenko, G. E., et al. (2001). Oxazolidinones: a new class of antibacterials. Current Opinion in Pharmacology. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
Fung, H. B., et al. (2001). Update on linezolid: the first oxazolidinone antibiotic. Expert Opinion on Pharmacotherapy. Retrieved from [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Buratovich, M. A. (n.d.). Oxazolidinone antibiotics. Research Starters - EBSCO. Retrieved from [Link]
-
Viana, F., et al. (2020). Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications. Retrieved from [Link]
-
Fiedler, S., et al. (2022). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. PLOS ONE. Retrieved from [Link]
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. Retrieved from [Link]
-
EUCAST. (2022). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Current Opinion in Microbiology. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Oxazolidinone antibiotics. Retrieved from [Link]
-
Brown, D. F., & Kothari, D. (2011). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
RegisteredNurseRN. (2022). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review. YouTube. Retrieved from [Link]
-
CLSI. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Retrieved from [Link]
-
Brochado, A. R., et al. (2024). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. bioRxiv. Retrieved from [Link]
-
NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Oxazolidinone – Knowledge and References. Retrieved from [Link]
-
Tenover, F. C. (1999). Genetic Methods for Assessing Antimicrobial Resistance. ASM Journals. Retrieved from [Link]
-
Britannica. (n.d.). Oxazolidinone. Retrieved from [Link]
-
Li, Y., et al. (2024). Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database. Frontiers in Pharmacology. Retrieved from [Link]
-
1mg. (n.d.). StariZo 200mg Tablet. Retrieved from [Link]
-
Wang, Y., et al. (2019). Research progress on the oxazolidinone drug linezolid resistance. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. europeanreview.org [europeanreview.org]
- 3. Oxazolidinones: a new class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. nih.org.pk [nih.org.pk]
- 15. szu.gov.cz [szu.gov.cz]
- 16. Frontiers | Detecting antibiotic resistance: classical, molecular, advanced bioengineering, and AI-enhanced approaches [frontiersin.org]
- 17. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
A Comparative Guide to the Efficacy of Oxazolidinones in Treating Vancomycin-Resistant Enterococci (VRE)
The emergence and proliferation of vancomycin-resistant enterococci (VRE) present a formidable challenge in clinical settings worldwide. As frontline therapies lose their effectiveness, the focus has shifted to alternative antimicrobial agents, with the oxazolidinone class playing a pivotal role. This guide provides an in-depth, evidence-based comparison of the efficacy of various oxazolidinones in the management of VRE infections, tailored for researchers, scientists, and drug development professionals.
The Clinical Challenge of VRE and the Role of Oxazolidinones
Vancomycin-resistant enterococci are a significant cause of nosocomial infections, including bacteremia, endocarditis, and urinary tract infections.[1] The intrinsic and acquired resistance mechanisms of enterococci to multiple antibiotics limit therapeutic options. Oxazolidinones, a unique class of synthetic antibiotics, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from other protein synthesis inhibitors.[2] This novel mode of action makes them a valuable tool against multidrug-resistant Gram-positive bacteria like VRE.
Comparative Efficacy of Oxazolidinones Against VRE
This section dissects the performance of key oxazolidinones—linezolid, tedizolid, and emerging agents—in the context of VRE treatment, supported by experimental and clinical data.
Linezolid: The Vanguard Oxazolidinone
As the first oxazolidinone to be approved, linezolid has been a cornerstone in the treatment of VRE infections for many years.
In Vitro Activity: Linezolid generally exhibits potent in vitro activity against VRE, with most isolates demonstrating susceptibility. However, MIC values can vary.
Clinical Efficacy: Numerous studies have demonstrated the clinical utility of linezolid in treating VRE infections. In a multicenter compassionate-use trial involving solid organ transplant recipients with VRE infections, linezolid treatment resulted in a clinical resolution of infection and a survival rate of 62.4%.[3] Of the patients with positive blood cultures for VRE, the mortality rates were comparable to those with infections at other sites.[3] Retrospective studies have also suggested that linezolid is an effective option for VRE bacteremia.[4][5] One study indicated that linezolid is associated with lower mortality rates compared to daptomycin in the treatment of VRE bacteremia.[6]
Tedizolid: The Second-Generation Oxazolidinone
Tedizolid, a second-generation oxazolidinone, offers enhanced potency and a potentially improved safety profile compared to linezolid.
In Vitro Activity: Tedizolid consistently demonstrates greater in vitro potency against VRE compared to linezolid, with MIC values typically being several-fold lower.[7] This enhanced activity may be advantageous in treating infections caused by less susceptible VRE strains.
In Vivo and Clinical Efficacy: While large-scale clinical trials specifically for VRE infections are limited, a murine model of VRE bacteremia showed that linezolid exhibited significantly better efficacy in reducing VRE blood and target tissue densities compared to tedizolid.[8] However, a case report detailed the successful use of tedizolid for a prolonged period to treat a prosthetic joint infection caused by vancomycin-resistant E. faecium.[7] The authors of the case study suggest that tedizolid's higher in vitro potency and potential activity against linezolid-resistant strains make it an attractive candidate for VRE treatment.[7]
Emerging Oxazolidinones: The Future of VRE Treatment
Several newer oxazolidinones are in various stages of development, showing promise for future VRE therapies.
Contezolid (MRX-I): This novel oxazolidinone has demonstrated potent in vitro activity against VRE, with MIC90 values of 1.0 μg/mL.[9] Its antimicrobial activity is similar to or slightly better than that of linezolid against VRE strains.[9] A retrospective study in patients with hematological malignancies reported the successful microbiological eradication of a VRE pneumonia case with contezolid.[10]
Radezolid (RX-1741): Radezolid has shown excellent in vitro activity against Gram-positive bacteria, including VRE.[11] One study found that the MIC50/MIC90 values of radezolid against E. faecalis clinical isolates were eightfold lower than those of linezolid.[11]
Delpazolid (LCB01-0371): Delpazolid is another novel oxazolidinone with demonstrated in vitro activity against Gram-positive bacteria.[12] While primarily investigated for tuberculosis, its broad spectrum suggests potential efficacy against VRE, though specific data is limited.
Table 1: Comparative In Vitro Activity of Oxazolidinones against Vancomycin-Resistant Enterococci (VRE)
| Oxazolidinone | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Key Findings & References |
| Linezolid | 0.5 - 4 | 1 - 2 | 2 - 4 | Established activity against VRE.[11][13] |
| Tedizolid | 0.12 - 1 | 0.25 - 0.5 | 0.5 - 1 | Generally 2- to 4-fold more potent than linezolid in vitro.[7][8] |
| Contezolid | 0.25 - 2 | 0.5 | 1.0 | Potent in vitro activity, comparable or slightly better than linezolid.[9][14] |
| Radezolid | 0.06 - 4 | 0.25 | 0.5 | Eight-fold lower MIC50/MIC90 than linezolid against E. faecalis.[11] |
| Delpazolid | N/A | N/A | N/A | In vitro activity against Gram-positive bacteria suggests potential against VRE.[12] |
Note: MIC values can vary between studies and geographic locations.
Mechanisms of Action and Resistance
A fundamental understanding of the mechanism of action and the pathways to resistance is crucial for the effective and sustainable use of oxazolidinones.
Mechanism of Action
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis. They bind to the P-site of the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in bacterial protein translation.
Caption: Mechanism of action of oxazolidinones.
Resistance Mechanisms
Resistance to oxazolidinones in enterococci is primarily mediated by mutations in the 23S rRNA, the target site of the drugs. The most common mutation is the G2576T substitution. The presence of multiple copies of the 23S rRNA gene in enterococci can lead to varying levels of resistance depending on the number of mutated copies.
Safety and Tolerability Profile
The safety profile of an antibiotic is a critical determinant of its clinical utility, especially in critically ill patients who are often receiving multiple medications.
Linezolid: The most common adverse effects associated with linezolid are gastrointestinal disturbances (nausea, vomiting, diarrhea) and headache.[6][15] A significant concern with prolonged therapy (typically beyond two weeks) is myelosuppression, particularly thrombocytopenia.[6][16]
Tedizolid: Clinical trials comparing tedizolid to linezolid for skin and skin structure infections have suggested a more favorable safety profile for tedizolid, with a lower incidence of gastrointestinal adverse events and myelosuppression.[17][18]
Newer Oxazolidinones: The safety data for newer agents like contezolid, radezolid, and delpazolid are still emerging. Early clinical data for contezolid suggest it is generally well-tolerated.[10] Delpazolid has shown a potentially favorable safety profile in early studies, with less mitochondrial toxicity compared to linezolid.[19]
Table 2: Comparative Safety and Tolerability of Oxazolidinones
| Oxazolidinone | Common Adverse Events | Serious Adverse Events | Key Considerations & References |
| Linezolid | Nausea, diarrhea, headache | Myelosuppression (thrombocytopenia), peripheral and optic neuropathy, serotonin syndrome | Monitor blood counts with prolonged use.[6][15][16] |
| Tedizolid | Nausea, headache, diarrhea | Lower incidence of myelosuppression and gastrointestinal side effects compared to linezolid in some studies. | Potentially better tolerability for longer treatment courses.[17][18] |
| Contezolid | Gastrointestinal reactions | Hematological toxicity observed but attributed to underlying conditions in one study. | Further clinical data are needed to establish a comprehensive safety profile.[10] |
| Radezolid | N/A | N/A | Limited clinical safety data available. |
| Delpazolid | N/A | N/A | Early data suggest lower mitochondrial toxicity than linezolid.[19] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The determination of the MIC is a fundamental in vitro method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
Broth Microdilution Method (as per CLSI guidelines):
-
Prepare Inoculum: Culture the VRE isolate on an appropriate agar medium and suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of the oxazolidinone in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate Microtiter Plate: Dispense the bacterial suspension and drug dilutions into a 96-well microtiter plate to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
Conclusion and Future Perspectives
Oxazolidinones are indispensable in the therapeutic armamentarium against VRE infections. Linezolid remains a reliable option with extensive clinical data supporting its use. Tedizolid offers the advantage of enhanced in vitro potency and a potentially more favorable safety profile, although more clinical data in VRE infections are needed to define its precise role. The emerging oxazolidinones, such as contezolid and radezolid, show promise with potent in vitro activity and warrant further clinical investigation.
The choice of an appropriate oxazolidinone should be guided by a comprehensive evaluation of in vitro susceptibility data, the specific clinical scenario, and the patient's individual characteristics. Continuous surveillance of resistance patterns and further research into the clinical efficacy and safety of the newer agents are paramount to optimizing the management of VRE infections.
References
-
An Antibiotic Study Table Comparing VRE Drugs: Daptomycin, Linezolid, and Tigecycline. (2017). Retrieved from [Link]
-
Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia. (2019). Frontiers in Microbiology. Retrieved from [Link]
-
Vancomycin-Resistant Enterococcus Treatment Guidance. (2019). UNC Medical Center. Retrieved from [Link]
-
A Case Report on Isolation of Linezolid- and Vancomycin-resistant Enterococcus faecium Species from Cerebrospinal Fluid of a Patient Suffering from Ventriculoperitoneal Shunt-associated Meningitis. (2019). Journal of the College of Physicians and Surgeons Pakistan. Retrieved from [Link]
-
Linezolid in the Treatment of Vancomycin-Resistant Enterococcus Faecium in Solid Organ Transplant Recipients: Report of a Multicenter Compassionate-Use Trial. (2002). Clinical Infectious Diseases. Retrieved from [Link]
-
Successful Treatment of Prosthetic Joint Infection due to Vancomycin-resistant Enterococci with Tedizolid. (2016). The American Journal of Case Reports. Retrieved from [Link]
-
Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database. (2024). Frontiers in Pharmacology. Retrieved from [Link]
-
The Therapeutic Effect of Contezolid in Complex Intra-Abdominal Infections. (2024). Infection and Drug Resistance. Retrieved from [Link]
-
Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation. (2020). Frontiers in Microbiology. Retrieved from [Link]
-
A Retrospective Study on the Use of Daptomycin and Linezolid in Singapore General Hospital. (2023). Antibiotics. Retrieved from [Link]
-
Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis. (2022). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Assessment of Tedizolid In Vitro Activity and Resistance Mechanisms against a Collection of Enterococcus spp. Causing Invasive Infections, Including Isolates Requiring an Optimized Dosing Strategy for Daptomycin from U.S. and European Medical Centers, 2016 to 2018. (2020). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Systematic Review and Meta-Analysis of Linezolid and Daptomycin for Treatment of Vancomycin-Resistant Enterococcal Bloodstream Infections. (2013). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China. (2021). Frontiers in Microbiology. Retrieved from [Link]
-
Clinical Use and Adverse Drug Reactions of Linezolid: A Retrospective Study in Four Belgian Hospital Centers. (2021). Pharmaceutics. Retrieved from [Link]
-
Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia. (2019). Frontiers in Microbiology. Retrieved from [Link]
-
Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. (2019). Antibiotics. Retrieved from [Link]
-
Efficacy and safety of contezolid in the treatment of Gram-positive bacterial infections in patients with hematological malignancies: a retrospective study. (2024). Journal of Medical Case Reports. Retrieved from [Link]
-
What is the role of Linezolid (oxazolidinone antibiotic) in treating Vancomycin-Resistant Enterococci (VRE) infections?. (2025). Dr.Oracle. Retrieved from [Link]
-
Real-Life Evidence for Tedizolid Phosphate in the Treatment of Cellulitis and Wound Infections: A Case Series. (2017). Case Reports in Infectious Diseases. Retrieved from [Link]
-
Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Retrieved from [Link]
-
Successful Treatment of Vancomycin-Resistant Enterococcus Meningitis With Linezolid: Case Report and Review of the Literature. (2002). Critical Care Medicine. Retrieved from [Link]
-
Vancomycin-Resistant Enterococcus Bacteremia: An Evaluation of Treatment with Linezolid or Daptomycin. (2012). Journal of Hospital Medicine. Retrieved from [Link]
-
Comparative Efficacy and Safety of Vancomycin, Linezolid, Tedizolid, and Daptomycin in Treating Patients with Suspected or Proven Complicated Skin and Soft Tissue Infections: An Updated Network Meta-Analysis. (2021). Infectious Diseases and Therapy. Retrieved from [Link]
-
Differences in Clinical Outcomes in Patients with Vancomycin-Resistant Enterococci According to Linezolid Susceptibility. (2011). Pharmacotherapy. Retrieved from [Link]
-
Linezolid Related Adverse Effects in Different Populations: A Practical Review. (2020). Current Drug Safety. Retrieved from [Link]
-
-
In vitro antibacterial activity of contezolid compared to linezolid and vancomycin in clinical isolates from China. (2022). Open Forum Infectious Diseases. Retrieved from [Link]
-
-
Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis. (2022). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Linezolid Related Adverse Effects in Different Populations: A Review. (2020). Current Drug Safety. Retrieved from [Link]
-
Tedizolid susceptibility in linezolid- and vancomycin-resistant Enterococcus faecium isolates. (2016). European Journal of Clinical Microbiology & Infectious Diseases. Retrieved from [Link]
Sources
- 1. med.unc.edu [med.unc.edu]
- 2. A Case Report on Isolation of Linezolid- and Vancomycin-resistant Enterococcus faecium Species from Cerebrospinal Fluid of a Patient Suffering from Ventriculoperitoneal Shunt-associated Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid in the treatment of vancomycin-resistant Enterococcus faecium in solid organ transplant recipients: report of a multicenter compassionate-use trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Retrospective Study on the Use of Daptomycin and Linezolid in Singapore General Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful Treatment of Prosthetic Joint Infection due to Vancomycin-resistant Enterococci with Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 10. Efficacy and safety of contezolid in the treatment of Gram-positive bacterial infections in patients with hematological malignancies: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radezolid Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idstewardship.com [idstewardship.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phenotypic Screening of Oxazolidinone Analogues on Cancer Cell Lines
Introduction: Reimagining Oxazolidinones as Anticancer Agents
The oxazolidinone scaffold, a five-membered heterocyclic ring, is a well-established pharmacophore in medicinal chemistry, famously represented by the antibiotic Linezolid.[1][2] While their primary application has been in combating multidrug-resistant bacteria, a growing body of evidence highlights their potential in oncology.[1][2][3] Numerous oxazolidinone derivatives have demonstrated promising anticancer activities, making this class of compounds a fertile ground for novel drug discovery.[1][4][5][6]
Phenotypic screening, a cornerstone of modern drug discovery, allows for the unbiased assessment of a compound's effect on a cell's phenotype, such as proliferation, differentiation, or death.[7] This approach is particularly valuable for identifying first-in-class drugs and understanding complex biological responses without preconceived notions of a specific molecular target.[7] This guide provides a comprehensive framework for conducting a robust phenotypic screen of oxazolidinone analogues against various cancer cell lines, offering insights into experimental design, data interpretation, and comparative analysis.
The Strategic Framework: A High-Throughput Phenotypic Screening Workflow
A successful phenotypic screening campaign is a multi-step process that requires careful planning and execution. The overall workflow is designed to efficiently identify and validate promising anticancer compounds from a library of oxazolidinone analogues.
Caption: A generalized workflow for the phenotypic screening of oxazolidinone analogues.
Part 1: Foundational Experimental Design
The quality of a phenotypic screen is intrinsically linked to the careful selection of its core components: the cancer cell lines and the screening assay.
Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a critical determinant of the screen's relevance and potential for clinical translation. A well-curated panel should encompass a diversity of cancer types and genetic backgrounds to identify broad-spectrum as well as selective anticancer agents.
Causality Behind Cell Line Selection:
-
Representativeness: The selected cell lines should be representative of the cancers you aim to target. For instance, a screen focused on breast cancer could include MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[8]
-
Genetic Diversity: Including cell lines with known mutations in key oncogenes or tumor suppressor genes (e.g., p53, KRAS) can provide early insights into potential mechanisms of action.
-
Operational Robustness: The chosen cell lines should exhibit consistent growth characteristics and be amenable to high-throughput screening formats.
Recommended Starting Panel:
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| Breast Cancer | MDA-MB-231 | Triple-negative |
| Lung Cancer | A549 | Non-small cell lung cancer |
| Colon Cancer | HCT-116 | Colorectal carcinoma |
| Prostate Cancer | PC3 | Prostate adenocarcinoma |
| Normal Cell Line | MCF-10A | Non-tumorigenic breast epithelial cells |
Note: This is a suggested starting point. The panel should be tailored to the specific research goals.
Choosing the Right Cell Viability Assay: A Comparative Overview
The primary readout in a phenotypic screen for anticancer compounds is typically cell viability. Several assays are available, each with its own advantages and limitations.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity. | Inexpensive, well-established. | Can be affected by compounds that alter mitochondrial function.[9][10] |
| MTS Assay | Similar to MTT, but produces a soluble formazan. | Simpler protocol than MTT (no solubilization step).[11] | Can still be influenced by metabolic changes. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells.[12] | Highly sensitive, simple "add-mix-measure" format, suitable for HTS.[10][12][13] | More expensive than colorimetric assays. |
Expert Recommendation: For high-throughput screening, the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended due to its sensitivity, robustness, and simple protocol, which minimizes handling errors.[10][12][13]
Part 2: Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting a primary screen and subsequent dose-response analysis.
High-Throughput Primary Screening Workflow
The primary screen aims to identify "hits" from the oxazolidinone analogue library by testing each compound at a single, relatively high concentration (e.g., 10 µM).
Caption: A step-by-step workflow for the primary high-throughput screen.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours.
-
Compound Addition: Add the oxazolidinone analogues to the plates at a final concentration of 10 µM. Include appropriate controls: vehicle (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[12]
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and identify compounds that reduce cell viability below a certain threshold (e.g., 50%).
Dose-Response Analysis and IC50 Determination
"Hits" from the primary screen are further characterized by determining their half-maximal inhibitory concentration (IC50), a measure of a compound's potency.
Protocol:
-
Serial Dilutions: Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions).
-
Cell Treatment: Treat cells with the diluted compounds and incubate for 72 hours.
-
Viability Assay: Perform the CellTiter-Glo® assay as described above.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Part 3: Data Interpretation and Comparative Analysis
Comparative Performance of Oxazolidinone Analogues
The primary goal is to compare the efficacy and selectivity of the different analogues. The following table provides a template for summarizing the screening data.
| Analogue | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-10A | Selectivity Index (SI) vs. MCF-7 |
| OXA-001 | 5.2 | 8.1 | 12.5 | >50 | >9.6 |
| OXA-002 | 15.8 | 22.4 | 35.1 | >50 | >3.2 |
| OXA-003 | 0.9 | 1.5 | 2.3 | 25.7 | 28.6 |
| Linezolid | >100 | >100 | >100 | >100 | - |
Note: Data are hypothetical for illustrative purposes. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.
Interpretation:
-
Potency: A lower IC50 value indicates higher potency. In the example above, OXA-003 is the most potent analogue.
-
Selectivity: A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells. OXA-003 also demonstrates the highest selectivity.
Potential Mechanisms of Action: A Glimpse into Cellular Effects
While phenotypic screening is target-agnostic, the observed cellular responses can provide clues about the underlying mechanism of action. Many oxazolidinone derivatives have been shown to induce apoptosis and cell cycle arrest.[4][14]
Apoptosis Induction: Some oxazolidinone derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by increased levels of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase-9.[4][15]
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by oxazolidinone analogues.
Cell Cycle Arrest: Certain oxazolidinone analogues can cause cell cycle arrest, for instance, at the G1 or G2/M phase, thereby inhibiting cell proliferation.[4][14][16]
Conclusion: From Phenotypic Hits to Preclinical Candidates
This guide has outlined a comprehensive and scientifically rigorous approach to the phenotypic screening of oxazolidinone analogues for anticancer activity. By employing a diverse cancer cell line panel, a robust cell viability assay, and a systematic screening workflow, researchers can effectively identify and prioritize promising lead compounds. The subsequent characterization of these hits, including dose-response analysis and preliminary mechanism of action studies, will pave the way for further preclinical development and potentially new therapeutic options for cancer patients.
References
-
dos Santos Fernandes, G. F., Scarim, C. B., Kim, S.-H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395-441. [Link]
-
Armentano, B., Curcio, R., Brindisi, M., Mancuso, R., Rago, V., Ziccarelli, I., ... & Gabriele, B. (2019). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International journal of molecular sciences, 20(18), 4475. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Synthesis, Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 26(24), 7529. [Link]
-
Armentano, B., Curcio, R., Brindisi, M., Mancuso, R., Rago, V., Ziccarelli, I., ... & Gabriele, B. (2019). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International journal of molecular sciences, 20(18), 4475. [Link]
-
Zhao, J., & Dar, A. C. (2016). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Journal of visualized experiments: JoVE, (113). [Link]
-
Lee, J. H., & Choi, C. K. (2015). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Experimental & molecular medicine, 47(8), e174-e174. [Link]
-
dos Santos Fernandes, G. F., Scarim, C. B., Kim, S.-H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395-441. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
de Oliveira, G. V., de Moraes, M. C., de Farias, A. C. S., de Oliveira, B. R., de Araújo-Júnior, J. X., & de Lima, M. do C. A. (2022). Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Pharmaceuticals, 15(11), 1368. [Link]
-
Bailey, D. S. (2017). Clinically-oriented phenotypic screening of the cancer cell phenotype. Drug Target Review. [Link]
-
Wen, T. (2021). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University. [Link]
-
Miranda, P. O., Macho, A., Muñoz, E., & Martin, V. S. (2016). Oxazolidinone compounds 4,5-di-substituted with anticancer activity. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
An, F., & Horvath, P. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Vincent, F., Loria, P., Pregel, M., Stanton, R., Kitching, L., Nocka, K., ... & Doyon, J. (2015). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in oncology, 5, 117. [Link]
-
Stewart, E., Federico, S. M., Chen, X., Shelat, A. A., Bradley, C., Gordon, B., ... & Dyer, M. A. (2015). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Oncotarget, 6(31), 31256. [Link]
-
BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
-
S, S., & S, S. (2024). Therapeutic Potential of Oxazolidine Derivative. Asian Journal of Research in Chemistry, 17(1), 1-5. [Link]
-
Yadav, B., Qu, R., Tim-Olufemi, E., Kim, J., & Agarwal, P. (2021). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Scientific reports, 11(1), 1-13. [Link]
-
Lifebit. (2025). Oncology Data Analytics: Transformative Insights 2025. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). High Throughput Screening Shared Resource. Retrieved from [Link]
-
Smith, T. M., & Cimini, B. A. (2023). Selection of optimal cell lines for high-content phenotypic screening. PLoS computational biology, 19(1), e1010815. [Link]
-
Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?. Retrieved from [Link]
-
dos Santos Fernandes, G. F., Scarim, C. B., Kim, S.-H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395-441. [Link]
-
Safari, F., Gholami, M., Ghafouri, H., Sakhteman, A., & Foroumadi, A. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7349. [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. promega.com [promega.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarshare.temple.edu [scholarshare.temple.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one
Navigating the safety requirements for specialty chemicals is paramount in a laboratory setting. This guide provides a comprehensive, field-tested framework for handling 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, ensuring both personal safety and experimental integrity. Our approach is grounded in a conservative interpretation of available safety data, prioritizing the well-being of all laboratory personnel.
The Precautionary Principle: Interpreting Ambiguous Safety Data
When evaluating personal protective equipment (PPE) for a specific chemical, the Safety Data Sheet (SDS) is the primary source of information. However, for this compound and its close structural analogs, the hazard classifications vary. For instance, the SDS for its hydrochloride salt may classify it as non-hazardous, while the SDS for a structurally similar isomer, 1-(2-Aminoethyl)imidazolidin-2-one, indicates it is corrosive and can cause severe skin burns and eye damage.[1][2] Another related compound, 2-Oxazolidinone, is listed as an eye irritant and a potential skin sensitizer.[3]
This variability necessitates a precautionary approach . In the absence of definitive data for the exact compound, we must adopt the most stringent safety protocols suggested by the data for its closest analogs. Therefore, this guide assumes that this compound is potentially corrosive to skin and eyes and may cause allergic skin reactions. This conservative stance ensures a robust margin of safety.
Hazard Profile and PPE Implications
A thorough risk assessment is the foundation of a safe handling plan. The potential hazards associated with this chemical and its analogs dictate our choice of PPE.
| Potential Hazard | Classification | Implication for PPE Selection | Authoritative Source |
| Skin Corrosion/Irritation | Category 1B | Impermeable gloves and a long-sleeved, impermeable lab coat are mandatory to prevent skin contact. | Fisher Scientific[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Chemical splash goggles in conjunction with a face shield are required to protect against splashes, which could cause irreversible eye damage. | Fisher Scientific[1][2] |
| Skin Sensitization | Category 1 | Consistent use of appropriate gloves is critical to prevent initial sensitization, which can lead to allergic reactions upon subsequent exposures. | Chemos GmbH & Co. KG[3] |
Essential PPE: Your Non-Negotiable Barrier
Based on the risk assessment, the following PPE is mandatory for all procedures involving this compound.
-
Hand Protection : Nitrile gloves are the preferred choice for incidental chemical contact.[4] For prolonged handling or in the event of a spill, consider heavier-duty gloves. Causality : The potential for skin corrosion and sensitization means that any skin contact is unacceptable.
-
Best Practice : Always double-glove when handling the neat compound or concentrated solutions. Change the outer glove immediately if contamination is suspected, and change both gloves every 30-60 minutes regardless.[5]
-
-
Eye and Face Protection : Always wear tight-sealing chemical splash goggles.[6] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.[6] Causality : The classification of "Serious Eye Damage" means even a minor splash could have severe consequences.[1][2] Standard safety glasses are insufficient.
-
Body Protection : A long-sleeved, impermeable or chemically resistant lab coat with knit cuffs is required.[4][7] The coat should be fully buttoned. Causality : This prevents corrosive material from reaching your skin or contaminating your personal clothing.
-
Footwear : Fully enclosed, liquid-resistant shoes must be worn at all times in the laboratory.
Procedural Discipline: PPE Donning and Doffing Protocol
The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Wash Hands : Begin with clean hands.
-
Don Inner Gloves : Put on your first pair of nitrile gloves.
-
Don Lab Coat : Put on your impermeable lab coat and fasten it completely.
-
Don Outer Gloves : Put on the second pair of gloves, ensuring the cuffs go over the knit cuffs of the lab coat.
-
Don Eye and Face Protection : Put on your chemical splash goggles, followed by a face shield if the procedure requires it.
Step-by-Step Doffing Protocol (The Contamination-Avoidance Workflow)
-
Remove Outer Gloves : Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.
-
Remove Face Shield & Goggles : Handle by the headband or straps. Remove from the back to the front. Place in a designated area for decontamination.
-
Remove Lab Coat : Unbutton the coat. Grasp it at the shoulders from the inside and roll it outwards and downwards, ensuring the contaminated exterior is folded inward. Dispose of it in a designated container.
-
Remove Inner Gloves : Use the same procedure as for the outer gloves.
-
Wash Hands : Thoroughly wash your hands with soap and water.
PPE Donning & Doffing Workflow
Caption: Workflow for correctly donning and doffing PPE.
Emergency Response and Disposal Plan
Immediate Actions for Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][2]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.
-
Ingestion : Rinse mouth. DO NOT induce vomiting.[1][2] Ingestion of a corrosive material can cause severe damage and perforation of the esophagus.[2] Call a physician or poison control center immediately.[1]
Spill and Waste Disposal
-
Spills : For small spills, absorb with an inert material (e.g., Chemizorb® or vermiculite) and collect into a suitable, closed container for disposal.[1] Ensure the cleanup area is well-ventilated.
-
Chemical Disposal : Dispose of unused chemical and contaminated waste through an approved waste disposal plant.[1] Do not allow the chemical to enter the environment.[1] All waste must be labeled as hazardous chemical waste.
-
Contaminated PPE : All disposable PPE (gloves, lab coats) used when handling this chemical must be disposed of as hazardous waste.[8] Place items in a designated, sealed bag or container.[8]
This guide provides a robust framework for safely handling this compound. Adherence to these protocols is not just a matter of compliance; it is a commitment to a culture of safety and scientific excellence.
References
-
SAFETY DATA SHEET for 1-(2-Aminoethyl)imidazolidin-2-one (UK Version) . Source: Fisher Scientific. [Link]
-
Safety Data Sheet for 2-Oxazolidinone . Source: Chemos GmbH & Co. KG. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Source: Provista. [Link]
-
Personal Protective Equipment . Source: ASHP Publications. [Link]
-
Protective Equipment . Source: American Chemistry Council. [Link]
-
Personal Protective Equipment Selection Guide . Source: Research Laboratory & Safety Services, The University of Arizona. [Link]
-
Chemical Waste Management Guide . Source: Technion - Israel Institute of Technology. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemos.de [chemos.de]
- 4. research.arizona.edu [research.arizona.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
